2-(Methacryloyloxy)ethyl acetoacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-7(2)10(13)15-5-4-14-9(12)6-8(3)11/h1,4-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDVWXAVKPRHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65188-70-7 | |
| Record name | Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65188-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7041388 | |
| Record name | 2-(Methacryloyloxy)ethyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
21282-97-3, 21282-96-2 | |
| Record name | 2-(Acetoacetoxy)ethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21282-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Acetoacetoxy)ethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Methacryloyloxy)ethyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-methyl-1-oxoallyl)oxy]ethyl acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Methacryloyloxy)ethyl acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(ACETOACETOXY)ETHYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L3EW3HZF2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Methacryloyloxy)ethyl Acetoacetate (CAS: 21282-97-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methacryloyloxy)ethyl acetoacetate (B1235776) (AAEM), with the CAS number 21282-97-3, is a versatile functional monomer that possesses both a methacryloyl group and an acetoacetate group. This unique bifunctionality makes it a valuable building block in polymer chemistry, enabling the synthesis of polymers with tailored properties for a wide range of applications, including in the biomedical and pharmaceutical fields. The methacryloyl group allows for polymerization via free radical mechanisms, while the acetoacetate moiety provides a site for post-polymerization modification, crosslinking, and chelation of metal ions. This guide provides a comprehensive overview of the core properties, applications, and relevant experimental methodologies of AAEM.
Physicochemical Properties
The fundamental physicochemical properties of 2-(Methacryloyloxy)ethyl acetoacetate are summarized in the table below, providing essential data for its handling, storage, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 21282-97-3 | [1] |
| Molecular Formula | C₁₀H₁₄O₅ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| Appearance | Clear to yellowish liquid | [1] |
| Density | 1.122 g/mL at 25 °C | |
| Boiling Point | 100 °C at 0.8 mmHg | |
| Refractive Index (n20/D) | 1.456 | |
| Flash Point | 113 °C (235.4 °F) | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water. | |
| InChI Key | IBDVWXAVKPRHCU-UHFFFAOYSA-N | [3] |
| SMILES | CC(=C)C(=O)OCCOC(=O)CC(=O)C |
Spectroscopic Data
While publicly available spectra with detailed peak assignments are limited, the expected characteristic signals based on the structure of this compound are outlined below. Researchers should acquire and interpret their own spectral data for confirmation.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the vinyl protons of the methacrylate (B99206) group, the methylene (B1212753) protons of the ethyl bridge, the methyl protons of the methacrylate group, the methylene protons of the acetoacetate group, and the methyl protons of the acetoacetate group. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, the vinyl carbons, the carbons of the ethyl bridge, and the methyl carbons. |
| FTIR (cm⁻¹) | Characteristic peaks for C=O stretching (ester and ketone), C=C stretching (alkene), and C-O stretching. |
Applications in Research and Development
The dual functionality of AAEM makes it a valuable monomer in a variety of applications:
-
Synthesis of Heterocyclic Compounds: AAEM serves as a key starting material in multicomponent reactions, such as the Biginelli reaction, to produce biologically active heterocyclic compounds like tetrahydropyrimidines.[2]
-
Polymerizable Oxide Precursors: The acetoacetate group can act as a chelating agent for metal alkoxides. This property is utilized in the sol-gel process to create polymerizable precursors for the synthesis of metal oxide nanoparticles and hybrid organic-inorganic materials.[2]
-
Coatings and Adhesives: In polymer chemistry, AAEM is incorporated into acrylic resins to enhance properties such as adhesion and to introduce crosslinking capabilities, leading to more durable and resistant coatings.[4]
-
Biomaterials: Its potential for creating biocompatible polymers makes it a candidate for applications in drug delivery and tissue engineering.
Experimental Protocols
Synthesis of 2-(methacryloyloxy)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate via the Biginelli Reaction
This protocol is adapted from a general Biginelli reaction and illustrates the synthesis of a dihydropyrimidine (B8664642) derivative using AAEM.
Materials:
-
This compound (AAEM)
-
Concentrated Hydrochloric Acid (catalyst)
-
Cold water
-
Filter paper and funnel
-
Beakers and round-bottom flask
-
Magnetic stirrer and hot plate
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (10 mmol), benzaldehyde (10 mmol), and urea (15 mmol) in 30 mL of ethanol.
-
Add a few drops of concentrated hydrochloric acid to the mixture to catalyze the reaction.
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of ice-cold water.
-
A precipitate of the product will form. Stir the mixture for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified 2-(methacryloyloxy)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
-
Dry the purified product in a vacuum oven.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methacryloyloxy)ethyl acetoacetate (AAEMA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Methacryloyloxy)ethyl acetoacetate (B1235776) (AAEMA), a versatile monomer with applications in polymer chemistry, coatings, adhesives, and potentially in drug delivery systems. This document details the primary synthetic routes, experimental protocols, and in-depth characterization methodologies. All quantitative data is presented in structured tables, and key processes are visualized through logical diagrams to facilitate understanding and replication.
Introduction
2-(Methacryloyloxy)ethyl acetoacetate (AAEMA) is a unique bifunctional monomer possessing both a polymerizable methacrylate (B99206) group and a reactive acetoacetate moiety.[1] This dual functionality allows for a wide range of chemical modifications and makes it a valuable building block in the design of advanced polymers. The methacrylate group enables polymerization via free radical mechanisms, forming the backbone of various acrylic polymers.[2] The acetoacetate group, with its active methylene (B1212753) protons, can participate in a variety of crosslinking and post-polymerization modification reactions, including chelation with metal ions and reactions with amines and hydrazines.[1][3] These properties make AAEMA a monomer of significant interest for creating functional polymers with tailored properties for diverse applications, including as a potential component in drug delivery matrices and biomaterials.[4]
Synthesis of this compound (AAEMA)
The synthesis of AAEMA is primarily achieved through two main routes: the transesterification of 2-hydroxyethyl methacrylate (HEMA) with an acetoacetate ester (commonly ethyl acetoacetate), and the direct reaction of HEMA with diketene.[5]
Synthesis via Transesterification
This is a widely used and cost-effective method for producing AAEMA. The reaction involves the exchange of the ethoxy group of ethyl acetoacetate with the hydroxyethyl (B10761427) methacrylate group.[5]
Reaction Scheme:
References
2-(Methacryloyloxy)ethyl acetoacetate molecular weight and formula
An In-depth Technical Guide to 2-(Methacryloyloxy)ethyl Acetoacetate (B1235776)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Specifications
2-(Methacryloyloxy)ethyl acetoacetate (AAEM) is a versatile monomer utilized in a variety of applications within polymer chemistry and materials science. Its bifunctional nature, containing both a methacrylate (B99206) group for polymerization and a reactive acetoacetate group, allows for the synthesis of polymers with unique properties and functionalities.
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₁₄O₅ | [1][2] |
| Molecular Weight | 214.22 g/mol | [1][2][3] |
| CAS Number | 21282-97-3 | [1][2][3] |
| Density | 1.122 g/mL at 25 °C | [2][3] |
| Boiling Point | 100 °C at 0.8 mmHg | [2][3] |
| Refractive Index | n20/D 1.456 | [2][3] |
| Flash Point | 113 °C (235.4 °F) | [3] |
| Appearance | Clear liquid | [2] |
Chemical Structure and Nomenclature
IUPAC Name: 2-(2-methylprop-2-enoyloxy)ethyl 3-oxobutanoate
Synonyms: (2-Acetoacetoxy)ethyl methacrylate, Ethylene glycol monoacetoacetate monomethacrylate, AAEM[1][4]
Chemical Structure:
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented synthesis method and outlines the laboratory-scale production of AAEM.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA)
-
Ethyl acetoacetate
-
p-Toluenesulfonic acid (catalyst)
-
2-tert-butyl hydroquinone (B1673460) (inhibitor)
Equipment:
-
Reaction flask with a mechanical stirrer, thermometer, and distillation setup
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
In a reaction flask, combine 65g (0.5 mol) of 2-hydroxyethyl methacrylate, 104g (0.8 mol) of ethyl acetoacetate, 100g of toluene, 1.5g of p-toluenesulfonic acid, and 0.5g of 2-tert-butyl hydroquinone.[5]
-
Stir the mixture mechanically and heat to 110 °C.[5]
-
Maintain the reaction at this temperature for 6 hours, collecting the ethanol (B145695) byproduct via distillation.[5]
-
After the reaction is complete, remove the toluene solvent by vacuum distillation at a pressure of 6000 Pa and a temperature of 50-60 °C.[5]
-
Further purify the product by vacuum distillation, collecting the fraction at a pressure of 100 Pa and a temperature of 100-102 °C to obtain this compound.[5]
Emulsion Polymerization using AAEM
This protocol describes a general procedure for creating a polymer latex incorporating AAEM.
Materials:
-
Monomers (e.g., Methyl methacrylate (MMA), Butyl acrylate (B77674) (BA))
-
This compound (AAEM)
-
Surfactant
-
Initiator (e.g., Ammonium persulfate)
-
Deionized water
Procedure:
-
Prepare an initial charge of deionized water and surfactant in a reactor and heat to the desired reaction temperature (typically 70-90 °C) under a nitrogen atmosphere.
-
Prepare a monomer pre-emulsion by mixing the primary monomers (MMA, BA), AAEM, surfactant, and deionized water.
-
Add a portion of the monomer pre-emulsion to the reactor, followed by the initiator to form seed particles.
-
Continuously feed the remaining monomer pre-emulsion into the reactor over a period of 2-4 hours.
-
After the feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cool the reactor to room temperature and filter the resulting latex.
Applications and Reaction Mechanisms
The unique dual functionality of AAEM makes it a valuable component in various polymer systems.
Cross-linking and Post-Polymerization Modification
The acetoacetate group provides a site for a variety of chemical transformations, allowing for post-polymerization modification and cross-linking.
Caption: Key reaction pathways for polymers containing AAEM.
Applications in Drug Delivery and Biomaterials
While direct involvement in biological signaling pathways has not been extensively reported, the properties of AAEM-containing polymers make them promising for drug delivery and biomaterial applications.
-
Cell Encapsulation: Polymers derived from AAEM can be used to create biocompatible matrices for cell encapsulation, facilitating nutrient and waste exchange for applications in cell therapy.[4]
-
Biomaterial Coatings: AAEM can be incorporated into biocompatible films and coatings for medical devices and drug delivery systems.[4]
-
Thermosensitive Hydrogels: The monomer can be used to synthesize hydrogels that exhibit temperature-dependent swelling behavior, enabling controlled drug release.[4]
Signaling Pathways
Currently, there is a lack of published research detailing the direct interaction of this compound with specific biological signaling pathways. Its primary applications are in the field of materials science, where it serves as a monomer for creating polymers with tailored physical and chemical properties. The biocompatibility of some of these polymers suggests potential for use in drug delivery and tissue engineering, but the compound itself is not known to be a signaling molecule.
Conclusion
This compound is a highly versatile monomer with significant potential in polymer chemistry and materials science. Its unique combination of a polymerizable methacrylate group and a reactive acetoacetate moiety allows for the creation of advanced materials with applications in coatings, adhesives, and biomaterials. Further research into the biocompatibility and degradation of AAEM-based polymers may open new avenues for its use in the pharmaceutical and biomedical fields.
References
Unveiling the Core: A Technical Guide to the Chemical Structure and Functional Groups of 2-(Acetoacetoxy)ethyl Methacrylate (AAEMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Acetoacetoxy)ethyl methacrylate (B99206) (AAEMA) is a versatile monomer that has garnered significant interest across various scientific disciplines, including polymer chemistry, materials science, and drug delivery. Its unique chemical architecture, featuring multiple reactive functional groups, allows for a wide array of chemical transformations and polymerizations. This technical guide provides an in-depth exploration of the chemical structure, functional groups, and reactive properties of AAEMA, supported by quantitative data, detailed experimental protocols, and visual representations of its key chemical pathways.
Chemical Structure and Properties
AAEMA, with the molecular formula C₁₀H₁₄O₅ and a molecular weight of approximately 214.22 g/mol , possesses a distinct structure incorporating a methacrylate moiety, an ester linkage, and a reactive acetoacetoxy group.[1][2]
Table 1: Physicochemical Properties of AAEMA
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₅ |
| Molecular Weight | 214.22 g/mol |
| CAS Number | 21282-97-3 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 100-102 °C at 100 Pa |
| Density | ~1.12 g/mL at 25 °C |
Spectroscopic Data
The structural features of AAEMA can be unequivocally confirmed through various spectroscopic techniques. The following tables summarize the key spectroscopic data for AAEMA.
Table 2: ¹H NMR Spectroscopic Data for AAEMA (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.14 | s | 1H | =CH ₂ (trans) |
| 5.60 | s | 1H | =CH ₂ (cis) |
| 4.35 | t | 2H | -O-CH ₂-CH₂-O- |
| 4.29 | t | 2H | -O-CH₂-CH ₂-O- |
| 3.46 | s | 2H | -CO-CH ₂-CO- |
| 2.28 | s | 3H | CH₃-CO- |
| 1.95 | s | 3H | =C(CH ₃)- |
Table 3: ¹³C NMR Spectroscopic Data for AAEMA (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 200.5 | C =O (ketone) |
| 167.1 | C =O (ester, acetoacetate) |
| 167.0 | C =O (ester, methacrylate) |
| 135.8 | C =CH₂ |
| 126.3 | C=C H₂ |
| 63.3 | -O-C H₂-CH₂-O- |
| 62.0 | -O-CH₂-C H₂-O- |
| 50.1 | -CO-C H₂-CO- |
| 30.1 | C H₃-CO- |
| 18.2 | =C(C H₃)- |
Table 4: Key IR Absorption Bands for AAEMA
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester, acetoacetate) |
| ~1720 | Strong | C=O stretch (ester, methacrylate) |
| ~1638 | Medium | C=C stretch (methacrylate) |
| ~1160 | Strong | C-O stretch (ester) |
Functional Groups and Their Reactivity
The remarkable versatility of AAEMA stems from its three primary functional groups: the methacrylate group, the ester groups, and the acetoacetoxy group. The acetoacetoxy moiety is particularly noteworthy as it contains a reactive methylene (B1212753) group and a ketone carbonyl group, enabling a variety of cross-linking and modification reactions.[3]
Methacrylate Group
The terminal vinyl group of the methacrylate moiety readily undergoes free-radical polymerization, allowing for the incorporation of AAEMA into a wide range of polymer backbones. This is a fundamental reaction for the synthesis of functional polymers with pendant acetoacetoxy groups.
Acetoacetoxy Group
The acetoacetoxy group is responsible for the majority of AAEMA's unique reactivity.
-
Reactive Methylene Group: The methylene protons situated between the two carbonyl groups are acidic and can be deprotonated to form a nucleophilic enolate. This enolate can participate in various C-C bond-forming reactions.
-
Ketone Carbonyl Group: The ketone carbonyl group can undergo reactions typical of ketones, most notably the formation of enamines through reaction with primary or secondary amines.
This dual reactivity within the acetoacetoxy group allows for a rich chemistry, including self-crosslinking and post-polymerization modification.
Key Reaction Pathways
The functional groups of AAEMA enable several important reaction pathways, which are visualized below.
Experimental Protocols
Synthesis of AAEMA via Transesterification
This protocol describes a common method for synthesizing AAEMA from 2-hydroxyethyl methacrylate (HEMA) and ethyl acetoacetate (EAA).
Materials:
-
2-Hydroxyethyl methacrylate (HEMA)
-
Ethyl acetoacetate (EAA)
-
Toluene (or other suitable solvent)
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (B1673460) (polymerization inhibitor)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, add HEMA, an excess of EAA, toluene, and a catalytic amount of p-toluenesulfonic acid. Add a small amount of hydroquinone to inhibit polymerization.
-
Heat the reaction mixture to reflux. The water produced during the transesterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess EAA.
-
Purify the crude product by vacuum distillation to obtain pure AAEMA.[4][5]
Conclusion
2-(Acetoacetoxy)ethyl methacrylate is a uniquely functionalized monomer with a broad spectrum of applications. Its methacrylate group allows for straightforward incorporation into polymer chains, while the versatile acetoacetoxy moiety provides a platform for a multitude of chemical modifications, including cross-linking and chelation. This guide has provided a comprehensive overview of the chemical structure, spectroscopic properties, and reactivity of AAEMA, offering valuable insights for researchers and professionals in the fields of chemistry, materials science, and drug development. The detailed protocols and visual reaction pathways serve as a practical resource for the synthesis and application of this important chemical building block.
References
- 1. 2-(Acetoacetoxy)ethyl methacrylate | C10H14O5 | CID 88855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN105541611A - Method for preparing aceto acetoxy ethyl methacrylate - Google Patents [patents.google.com]
- 5. CN105646201A - Synthesis method of acetoacetoxyethyl methacrylate - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Keto-enol Tautomerism of 2-(Methacryloyloxy)ethyl acetoacetate (B1235776)
This technical guide provides a comprehensive overview of the keto-enol tautomerism of 2-(Methacryloyloxy)ethyl acetoacetate (AAEMA), a functional monomer with significant applications in polymer and materials science. This document delves into the fundamental principles of its tautomeric equilibrium, methodologies for its characterization, and the implications of this phenomenon on its chemical reactivity.
Introduction to Keto-enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For this compound, this equilibrium involves the interconversion of the β-ketoester functionality. The keto form is generally more stable for simple carbonyl compounds; however, for β-dicarbonyl compounds like AAEMA, the enol form can be significantly stabilized by factors such as intramolecular hydrogen bonding and conjugation.[2] This equilibrium is dynamic and can be influenced by solvent polarity, temperature, and the presence of catalysts.[1]
The Keto-enol Equilibrium of this compound (AAEMA)
The tautomeric equilibrium of AAEMA is a critical aspect of its chemistry, influencing its reactivity and performance in various applications. The enol form is stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring.
Quantitative Analysis of Tautomeric Equilibrium
The determination of the keto-enol ratio is crucial for understanding and controlling the reactivity of AAEMA. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for this purpose.
Data Presentation: Tautomeric Equilibrium of Related β-Dicarbonyl Compounds
To provide a comparative context for the tautomerism of AAEMA, the following table summarizes the percentage of the enol tautomer for acetylacetone (B45752) and ethyl acetoacetate in various solvents. It is anticipated that AAEMA would exhibit a similar trend.
| Compound | Solvent | % Enol Tautomer |
| Acetylacetone | Gas Phase | 92 |
| Cyclohexane | 97 | |
| CCl4 | 92 | |
| Benzene | 86 | |
| Dichloromethane | 77 | |
| CDCl3 | 81 | |
| Acetone | 74 | |
| DMSO | 62 | |
| Water | 15 | |
| Ethyl Acetoacetate | Gas Phase | 46 |
| CCl4 | 33 | |
| Benzene | 16 | |
| CDCl3 | 8 | |
| Water | 0.4 |
Data compiled from various sources on keto-enol tautomerism.
Experimental Protocols for Tautomerism Analysis
Detailed experimental methodologies are essential for the accurate quantification of the keto-enol equilibrium. The following protocols, primarily based on NMR spectroscopy, are standard methods that can be applied to the study of AAEMA.
NMR Spectroscopic Determination of Keto-Enol Equilibrium
Proton (¹H) NMR spectroscopy allows for the direct observation and quantification of both the keto and enol tautomers as the rate of interconversion is slow on the NMR timescale.[3][4]
Methodology:
-
Sample Preparation: Prepare solutions of AAEMA of known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆, D₂O). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra at a specific temperature (e.g., 298 K) on a high-resolution NMR spectrometer.
-
Ensure a sufficient relaxation delay between scans to allow for full relaxation of all protons, which is crucial for accurate integration.
-
-
Spectral Analysis:
-
Identify the characteristic resonance signals for both the keto and enol forms.
-
Keto form: Look for the signal of the α-methylene protons (CH₂) typically in the range of 3.4-3.6 ppm.
-
Enol form: Identify the vinylic proton signal (=CH) around 5.0-5.5 ppm and the enolic hydroxyl proton (-OH) which can be a broad signal at a downfield chemical shift (10-15 ppm).[3]
-
-
-
Quantification:
-
Integrate the area under the characteristic peaks for both tautomers. The ratio of the integrals is proportional to the molar ratio of the tautomers.
-
The percentage of the enol form can be calculated using the following formula: % Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] * 100
-
The equilibrium constant (Keq) is calculated as: Keq = [enol] / [keto] = Integral(enol) / Integral(keto)
-
When comparing integrals of protons that represent different numbers of hydrogens (e.g., the two α-methylene protons of the keto form vs. the one vinylic proton of the enol form), a correction factor must be applied.[5]
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can also be used to study keto-enol tautomerism, as the keto and enol forms have different chromophores and thus different absorption maxima.[6]
Methodology:
-
Sample Preparation: Prepare dilute solutions of AAEMA in various solvents of spectroscopic grade.
-
Spectral Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
The keto form typically has a weak n→π* transition at a longer wavelength, while the enol form, with its conjugated system, exhibits a strong π→π* transition at a shorter wavelength.[7]
-
By analyzing the changes in the absorption bands in different solvents, qualitative information about the shift in the tautomeric equilibrium can be obtained. Quantitative analysis can be challenging due to overlapping absorption bands.[8]
-
Role of Tautomerism in the Reactivity of AAEMA
The dual reactivity of the keto and enol tautomers of AAEMA is fundamental to its utility in polymer chemistry, particularly in cross-linking reactions. The active methylene (B1212753) group of the keto form and the nucleophilic character of the enol form offer versatile reaction pathways.[9]
The enol form, with its hydroxyl group, can participate in reactions such as chelation with metal ions, which is utilized in the formation of metal-organic hybrid resins.[10] The active methylene group of the keto form is a key participant in Michael addition reactions, which is a common cross-linking mechanism in coatings and adhesives.[11]
Visualizations
Diagrams of Key Processes
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biopchem.education [biopchem.education]
- 5. Keto-enol equilibrium [sites.science.oregonstate.edu]
- 6. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempoint.com [chempoint.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Key chemical transformations of AAEMA monomer
An In-Depth Technical Guide on the Core Chemical Transformations of 2-(Acetoacetoxy)ethyl Methacrylate (B99206) (AAEMA)
Introduction
2-(Acetoacetoxy)ethyl methacrylate (AAEMA) is a specialty functional monomer prized for its versatile reactivity, which enables a wide range of chemical transformations crucial for the development of advanced polymers. Its unique molecular structure incorporates two key reactive centers: a polymerizable methacrylate group and a pendant acetoacetoxy group. This dual functionality allows AAEMA to be readily incorporated into polymer chains via conventional polymerization techniques, while the acetoacetoxy group provides a reactive handle for a variety of subsequent, post-polymerization modifications.[1][2] This guide details the core chemical transformations of AAEMA, providing an in-depth look at its polymerization kinetics, post-polymerization modification pathways, and the experimental methodologies involved.
Polymerization of AAEMA
The methacrylate group of AAEMA allows it to readily undergo polymerization, typically via free-radical methods, and copolymerize with a variety of other acrylic and methacrylic monomers such as methyl methacrylate (MMA) and styrene.[1][3] The bulky acetoacetoxy side-chain increases the separation between polymer chains, which can lead to a reduction in the solution viscosity of the resulting polymer and a lower glass transition temperature (Tg).[2]
Polymerization Kinetics and Reactivity Ratios
The polymerization behavior of AAEMA has been studied to determine its kinetic parameters. The propagation rate coefficient (k_p_) is notably high compared to other methacrylate derivatives.[4] Quantitative data regarding its polymerization kinetics and copolymerization reactivity ratios are summarized in the tables below.
Table 1: Kinetic Parameters for AAEMA Polymerization
| Parameter | Value | Conditions |
|---|---|---|
| Mark-Houwink-Kuhn-Sakurada (MHKS) Parameters | ||
| α | 0.547 | THF at 40 °C |
| K (mL g⁻¹) | 0.0250 | THF at 40 °C |
| Arrhenius Parameters (Propagation Rate Coefficient) | ||
| Activation Energy (E_a_) (kJ mol⁻¹) | 19.69 | Bulk, via PLP-SEC |
| Pre-exponential Factor (A) (L mol⁻¹ s⁻¹) | 2.13 x 10⁶ | Bulk, via PLP-SEC |
Source: A complete kinetic study of a versatile functional monomer: acetoacetoxyethyl methacrylate (AAEMA)[4][5]
Table 2: Reactivity Ratios for AAEMA Copolymerization
| Comonomer (M₂) | r₁ (AAEMA) | r₂ (M₂) | Conditions |
|---|---|---|---|
| Methyl Methacrylate (MMA) | 0.98 | 0.89 | 75 °C in EEP |
| Methyl Methacrylate (MMA) | 0.95 | 0.90 | Not specified |
| Styrene | 0.60 | 0.70 | Not specified |
Sources: A complete kinetic study of a versatile functional monomer: acetoacetoxyethyl methacrylate (AAEMA)[5], Gantrade[1], Eastman™ AAEM[6]
The reactivity ratios with MMA are close to 1, indicating that AAEMA and MMA have a similar tendency to react with a growing polymer chain, leading to the formation of random copolymers.[1]
Experimental Protocol: Pulsed Laser Polymerization (PLP-SEC)
This protocol is a representative method for determining the propagation rate coefficient (k_p_) of AAEMA.
Objective: To initiate the polymerization of AAEMA using a pulsed laser and determine k_p_ via size-exclusion chromatography (SEC).
Materials:
-
2-(Acetoacetoxy)ethyl methacrylate (AAEMA) monomer
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) photoinitiator
-
Nitrogen gas for degassing
-
Sample vials
-
Thermostat-controlled sample holder
-
Pulsed laser (e.g., Coherent Xantos XS-500 operated at 351 nm)
Procedure:
-
Sample Preparation: Prepare a stock solution of the AAEMA monomer containing the photoinitiator DMPA.
-
Degassing: Transfer approximately 0.5 mL of the stock solution into a sample vial and degas with nitrogen for 5-10 minutes to remove oxygen, which can inhibit radical polymerization.
-
Temperature Equilibration: Place the vial into a thermostat-controlled sample holder for 2-3 minutes to allow the sample to reach the desired experimental temperature.
-
Initiation: Initiate polymerization by firing the pulsed laser (e.g., at 1.5 mJ per pulse) at frequencies ranging from 5 to 180 Hz. The laser should be directed to hit the sample from the bottom.
-
Analysis: After polymerization, the resulting polymer is analyzed by size-exclusion chromatography (SEC) to determine its molecular weight distribution. The k_p_ value is then calculated from this data.
Source: Adapted from A complete kinetic study of a versatile functional monomer: acetoacetoxyethyl methacrylate (AAEMA)[4]
Caption: Workflow for determining polymerization kinetics via PLP-SEC.
Post-Polymerization Transformations of the Acetoacetoxy Group
The true versatility of AAEMA lies in the reactivity of its pendant acetoacetoxy group. This group has two active sites: the active methylene (B1212753) group (-CH₂-) and the ketone carbonyl group (C=O).[2] Its reactivity is fundamentally governed by keto-enol tautomerism.
Keto-Enol Tautomerism
The acetoacetoxy group exists in equilibrium between a keto form and an enol form.[7][8] This equilibrium is crucial as the enol form is highly reactive and enables many of the subsequent modification reactions. While the keto form typically predominates, the equilibrium can be shifted, and the enol or its conjugate base (the enolate) can be trapped by various reagents.[9][10]
Caption: The fundamental keto-enol tautomerism of the acetoacetoxy group.
Enamine Formation (Reaction with Amines and Hydrazides)
One of the most common transformations is the reaction of the acetoacetoxy group with primary amines or hydrazides to form stable enamines.[1][3] This reaction is central to self-crosslinking systems at ambient temperatures, often referred to as keto-hydrazide crosslinking.[1] For example, adipic acid dihydrazide (ADH) is a common crosslinker for AAEMA-containing polymers in acrylic emulsions.[1]
Representative Protocol: Enamine Formation for Crosslinking
Objective: To crosslink a poly(AAEMA)-containing latex with a diamine at ambient temperature.
Materials:
-
Latex emulsion containing a copolymer of AAEMA.
-
Crosslinking agent, such as hexamethylenediamine (B150038) (HMDA) or adipic acid dihydrazide (ADH).
-
Ammonia (for pH adjustment and stabilization).
-
Deionized water.
Procedure:
-
Latex Preparation: Synthesize an acrylic latex containing AAEMA via emulsion polymerization. The acetoacetoxy groups are often protected by adding a volatile amine like ammonia, which raises the pH and can form a temporary, hydrolysis-resistant enamine.[11][12]
-
Crosslinker Addition: Add the diamine or dihydrazide crosslinker (e.g., HMDA or ADH) to the latex emulsion.
-
Film Formation: Cast a film of the formulated latex.
-
Curing: As the film dries, water and the volatile amine (ammonia) evaporate. This regenerates the acetoacetoxy groups, which then react with the diamine/dihydrazide crosslinker present in the film.[11]
-
Crosslinking: The reaction proceeds at ambient temperature, forming stable enamine crosslinks throughout the polymer matrix, significantly enhancing the mechanical properties and chemical resistance of the resulting film.[12]
Caption: Reaction of the acetoacetoxy group with a primary amine.
Metal Chelation
The two carbonyl oxygens of the acetoacetoxy group can act as a bidentate ligand to form stable chelate complexes with various multivalent metal ions, such as zinc, aluminum, zirconium, and copper.[1][11] This chelation can be used as another method of crosslinking or to improve the adhesion of coatings to metal substrates.[13]
Representative Protocol: Metal Ion Chelation
Objective: To introduce metal-chelate crosslinks into an AAEMA-containing polymer.
Materials:
-
A solution or emulsion of an AAEMA-containing polymer.
-
A metal salt solution (e.g., zinc acetate, copper(II) acetate).
-
Solvent (water or organic solvent, compatible with the polymer).
Procedure:
-
Polymer Solution: Prepare a solution or stable emulsion of the AAEMA-functionalized polymer.
-
Metal Addition: Slowly add the metal salt solution to the polymer solution with stirring.
-
Chelation: The metal ions will coordinate with the acetoacetoxy groups on the polymer chains, forming chelate complexes.
-
Isolation/Application: The resulting crosslinked or modified polymer can then be isolated or used directly in a coating formulation. The formation of these ionic crosslinks can significantly alter the material's properties, such as increasing its modulus and durability.
Caption: Chelation of acetoacetoxy groups with a divalent metal ion.
Other Key Transformations
The versatile acetoacetoxy group can undergo several other important reactions:
-
Michael Addition: In the presence of a strong base, the active methylene group can be deprotonated and act as a nucleophile in a Michael reaction with electron-deficient olefins (e.g., acrylates).[2]
-
Reaction with Isocyanates: The active methylene group reacts with isocyanates, providing a crosslinking pathway that does not require hydroxyl functionality.[2][6]
-
Reaction with Aldehydes: The methylene group can react with aldehydes like formaldehyde (B43269) to form crosslinks.[2]
-
Reaction with Melamines: Under acidic conditions and heat, the active methylene group can also react with melamine-formaldehyde resins.[6]
Conclusion
The 2-(Acetoacetoxy)ethyl methacrylate monomer is a uniquely versatile building block for functional polymers. It combines straightforward free-radical polymerization with a rich portfolio of post-polymerization modification chemistries. The reactivity of the pendant acetoacetoxy group, governed by keto-enol tautomerism, allows for the creation of advanced materials through covalent crosslinking with amines and hydrazides, ionic crosslinking via metal chelation, and various carbon-carbon bond-forming reactions. This chemical flexibility makes AAEMA a critical component in the design of high-performance coatings, adhesives, and resins for a wide array of applications.
References
- 1. gantrade.com [gantrade.com]
- 2. chempoint.com [chempoint.com]
- 3. Acetoacetoxyethyl Methacrylate(AAEMA) [tychemgroup.com]
- 4. A complete kinetic study of a versatile functional monomer: acetoacetoxyethyl methacrylate (AAEMA) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A complete kinetic study of a versatile functional monomer: acetoacetoxyethyl methacrylate (AAEMA) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. AAEMA - Acetoacetoxyethyl Methacrylate for Low VOC Coatings [sinocurechem.com]
Reactivity of the acetoacetate group in AAEMA
An In-Depth Technical Guide to the Reactivity of the Acetoacetate (B1235776) Group in 2-(Acetoacetoxy)ethyl Methacrylate (B99206) (AAEMA)
Introduction
2-(Acetoacetoxy)ethyl methacrylate (AAEMA) is a specialty functional monomer prized in polymer science for its unique dual-reactivity. It possesses a polymerizable methacrylate group, which allows it to be incorporated into polymer backbones using conventional free-radical polymerization techniques, and a pendant acetoacetate group, which offers a rich platform for subsequent chemical modifications and diverse crosslinking strategies.[1][2] This guide provides a detailed exploration of the core reactivity of the acetoacetate moiety in AAEMA, targeting researchers, scientists, and professionals in drug development who seek to leverage its versatile chemistry.
The reactivity of the acetoacetate group is primarily governed by the chemical nature of its β-keto ester structure. This functionality enables a variety of chemical transformations, including reactions at the active methylene (B1212753) group and the ketone carbonyl group, as well as metal chelation through its enol form.[2][3] These reactions are fundamental to its application in advanced materials, such as self-crosslinking emulsions for high-performance coatings, adhesives, and innovative biomedical systems.[4][5]
Core Reactivity: Keto-Enol Tautomerism
The cornerstone of the acetoacetate group's reactivity is its existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form.[6][7] The active methylene group (α-carbon) located between the two carbonyl groups has acidic protons. The removal of a proton results in a resonance-stabilized enolate anion, which can then be protonated on the oxygen to form the enol.[8] While the equilibrium typically favors the keto tautomer, the enol form is crucial for certain reactions, particularly metal chelation.[7][9]
Caption: Keto-Enol Tautomerism of the Acetoacetate Group.
Key Chemical Reactions of the Acetoacetate Group
The unique structure of the acetoacetate group provides two primary reactive sites: the active methylene group and the ketone carbonyl group.[2] This allows for a multitude of crosslinking and modification reactions.
Michael Addition
The acidic protons of the active methylene group can be removed by a base to form a nucleophilic enolate. This enolate readily participates in Michael addition reactions, which involve a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[1][10] This reaction is a powerful tool for creating carbon-carbon bonds and is frequently used to crosslink AAEMA-containing polymers.[2][11] The reaction yield can be enhanced by using a Brønsted acid catalyst, such as acetic acid, which activates the carbonyl group of the Michael acceptor.[12]
Caption: General Workflow for Michael Addition Crosslinking.
Enamine and Hydrazone Formation (Keto-Hydrazide Chemistry)
The ketone carbonyl group of the acetoacetate moiety reacts with primary amines to form enamines and with hydrazides to form hydrazones.[1] This chemistry is the basis for one of the most important applications of AAEMA: the formulation of one-component (1K), self-crosslinking acrylic emulsions that cure at ambient temperature.[4][5] Adipic acid dihydrazide (ADH) is a common crosslinker that reacts with the acetoacetate groups after film coalescence to form a stable, crosslinked network, significantly enhancing the mechanical and resistance properties of the final film.[5]
Caption: Reaction of Acetoacetate with a Primary Amine.
Chelation with Metal Ions
The enol tautomer of the acetoacetate group acts as a bidentate ligand, capable of forming stable chelate complexes with various multivalent metal ions such as zinc (Zn²⁺), aluminum (Al³⁺), and zirconium (Zr⁴⁺).[1][3][5] This chelation can be used as a crosslinking mechanism, often improving properties like adhesion to metal substrates, corrosion resistance, flexibility, and thermal stability.[2][13] This functionality allows for the creation of organic-inorganic hybrid polymers with tailored properties.[3][14]
Caption: Metal Chelation Crosslinking Mechanism.
Reactions with Isocyanates and Other Crosslinkers
The active methylene group of AAEMA reacts readily with isocyanates, even at room temperature.[2] This reaction provides a pathway for creating polyurethane-acrylic hybrid systems, combining the properties of both polymer types. Additionally, the acetoacetate group can react with other common crosslinkers, including melamine (B1676169) resins and aldehydes (like formaldehyde), to form robust, thermoset materials.[2][13]
Applications in Drug Development
The versatile reactivity of AAEMA makes it a valuable monomer for designing "smart" drug delivery systems. Its ability to undergo reversible crosslinking and respond to environmental stimuli, such as pH, is particularly advantageous.
A notable application is the development of pH-responsive polymeric micelles for controlled drug release.[15] In one such system, a block copolymer containing AAEMA and a pH-sensitive monomer like 2-(dimethylamino)ethyl methacrylate (DMAEMA) is synthesized. The copolymer self-assembles into micelles, and the AAEMA groups in the shell can be reversibly crosslinked with a diamine linker.[15]
-
At physiological pH (7.4): The crosslinked shell remains intact, ensuring the stability of the micelle and preventing premature drug leakage during circulation.[15]
-
At acidic pH (e.g., 5.0, typical of tumor microenvironments or endosomes): The DMAEMA units become protonated, and the enamine crosslinks are susceptible to hydrolysis. This de-crosslinking leads to the destabilization of the micelle structure, triggering the rapid release of the encapsulated drug at the target site.[15]
Caption: Workflow for pH-Responsive Drug Delivery using AAEMA.
Quantitative Data Summary
The reactivity of AAEMA in copolymerization and the properties of the resulting polymers have been quantified in several studies.
Table 1: Reactivity Ratios for AAEMA Copolymerization
| Comonomer (M1) | r1 (M1) | r2 (AAEMA) | System Conditions | Reference(s) |
| Methyl Methacrylate (MMA) | 0.89 | 0.98 | 75 °C in ethyl 3-ethoxypropionate | [16] |
| Methyl Methacrylate (MMA) | 0.90 | 0.95 | Not specified | [5] |
| Styrene | 0.70 | 0.60 | Not specified | [5] |
| Note: Reactivity ratios close to 1, as seen with MMA, indicate a tendency for random copolymerization.[5] |
Table 2: Kinetic and Physical Properties of AAEMA and its Polymer
| Parameter | Value | Units | Conditions | Reference(s) |
| Propagation Rate Coefficient (kₚ) Arrhenius Parameters | ||||
| - Pre-exponential Factor (A) | 2.13 × 10⁶ | L mol⁻¹ s⁻¹ | Pulsed laser polymerization-SEC | [16] |
| - Activation Energy (Eₐ) | 19.69 | kJ mol⁻¹ | Pulsed laser polymerization-SEC | [16] |
| Mark-Houwink-Kuhn-Sakurada (MHKS) Parameters (for PAAEMA) | ||||
| - K | 0.0250 | mL g⁻¹ | Multiple detection SEC | [16] |
| - α | 0.547 | - | Multiple detection SEC | [16] |
| Homopolymer Glass Transition Temperature (T₉) | +3 | °C | Not specified | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Self-Crosslinking Acrylic Emulsion
This protocol describes a general procedure for preparing a one-component, self-crosslinking latex using AAEMA and a hydrazide crosslinker.
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding pumps is charged with deionized water and a surfactant (e.g., sodium lauryl sulfate).
-
Initial Charge: The reactor is purged with nitrogen and heated to the reaction temperature (typically 75-85 °C). A portion of the monomer emulsion (a pre-emulsified mixture of primary monomers like methyl methacrylate and butyl acrylate (B77674), AAEMA, water, and surfactant) and an initiator solution (e.g., ammonium (B1175870) persulfate in water) are added to the reactor to form seed particles.
-
Emulsion Feed: After seed formation is confirmed (indicated by a change in appearance), the remaining monomer emulsion is fed into the reactor over a period of 2-3 hours. The initiator solution is co-fed simultaneously.
-
Post-Reaction: After the feeds are complete, the reaction is held at temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Crosslinker Addition: The resulting latex is cooled to ambient temperature. A solution of a dihydrazide crosslinker (e.g., adipic acid dihydrazide, ADH) in water is added slowly under agitation. The amount of ADH is typically stoichiometric to the AAEMA content.
-
Finalization: The pH of the emulsion is adjusted to a neutral or slightly alkaline value (pH 7.5-8.5) to ensure stability. A biocide is added for preservation. The final product is a self-crosslinking latex that will form a chemically resistant film upon drying.[5]
Protocol 2: Michael Addition of an Amine to an AAEMA-Containing Polymer
This protocol outlines the crosslinking of a soluble AAEMA copolymer via the Michael addition reaction.
-
Polymer Solution: An AAEMA-containing copolymer (e.g., poly(MMA-co-AAEMA)) is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF) or chloroform (B151607) to form a 10-20% (w/v) solution.
-
Catalyst and Reactant Addition: A catalytic amount of a strong, non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) is added to the polymer solution. Subsequently, a multifunctional Michael acceptor (e.g., a diacrylate) is added stoichiometrically relative to the acetoacetate groups.
-
Reaction: The reaction mixture is stirred at room temperature or with gentle heating (e.g., 50 °C) and monitored by a suitable analytical technique (e.g., FTIR spectroscopy by observing the disappearance of the acrylate C=C bond). The reaction time can vary from a few hours to overnight.[12]
-
Product Isolation: If a crosslinked gel is formed, it can be isolated by filtration and washed with a non-solvent (e.g., methanol) to remove unreacted starting materials and the catalyst. The resulting gel is then dried under vacuum. If the product remains soluble, it can be precipitated into a non-solvent and collected.
References
- 1. nbinno.com [nbinno.com]
- 2. chempoint.com [chempoint.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Acetoacetoxyethyl Methacrylate CAS 21282-97-3 - Teckrez LLC [teckrez.com]
- 5. gantrade.com [gantrade.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11005G [pubs.rsc.org]
- 13. AAEMA - Acetoacetoxyethyl Methacrylate for Low VOC Coatings [sinocurechem.com]
- 14. A complete kinetic study of a versatile functional monomer: acetoacetoxyethyl methacrylate (AAEMA) [ouci.dntb.gov.ua]
- 15. Preparation of reversible cross-linked amphiphilic polymeric micelles with pH-responsive behavior for smart drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A complete kinetic study of a versatile functional monomer: acetoacetoxyethyl methacrylate (AAEMA) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to 2-(Methacryloyloxy)ethyl Acetoacetate (AAEM) for Researchers and Drug Development Professionals
An in-depth examination of the commercial sources, suppliers, and technical applications of 2-(Methacryloyloxy)ethyl acetoacetate (B1235776) (AAEM), a versatile monomer with significant potential in polymer chemistry, materials science, and biomedical applications.
Introduction
2-(Methacryloyloxy)ethyl acetoacetate (AAEM), also known as acetoacetoxyethyl methacrylate (B99206), is a specialty functional monomer that possesses both a polymerizable methacrylate group and a reactive acetoacetate group. This dual functionality makes it a valuable building block for the synthesis of advanced polymers with tailored properties. Its ability to undergo various chemical transformations, including crosslinking and chelation, has led to its use in a wide range of applications, from industrial coatings and adhesives to sophisticated biomedical systems for drug delivery and tissue engineering.[1][2] This technical guide provides a comprehensive overview of the commercial availability of AAEM, its key technical specifications, and detailed experimental protocols for its application, aimed at researchers, scientists, and professionals in the field of drug development.
Commercial Sources and Suppliers
A variety of chemical suppliers offer this compound, typically with purities of 95% or higher. The compound is often stabilized with inhibitors such as butylated hydroxytoluene (BHT) to prevent premature polymerization.[3] The following table summarizes a selection of commercial suppliers.
| Supplier | Country of Origin/Location | Purity/Grade | Additional Information |
| Sigma-Aldrich (Merck) | Global | ≥95.0% (GC), contains BHT as stabilizer | Arxada quality. |
| Santa Cruz Biotechnology | USA | Research Grade | -[4] |
| Kowa Chemicals | USA/Japan | 94% min | Also contains ≤0.3% water and 0.5-4% 2-HEMA.[5] |
| Gantrade Corporation | USA | Industrial Grade | Supplier: Laxmi Organic Industries.[6] |
| Laxmi Organic Industries Ltd. | India | Industrial Grade | -[7] |
| XIAMEN EQUATION CHEMICAL CO.,LTD | China | Industrial Grade | Manufactory.[8] |
| Kindchem Co., Ltd | China | Industrial Grade | - |
| JIN DUN CHEMICAL | China | Industrial Grade | -[8] |
| DALIAN HANDOM CHEMICALS CO.,LTD. | China | Industrial Grade/95.0 | -[8] |
| Shandong zhishang chemical Co.,Ltd. | China | Industrial Grade | -[8] |
| SHANDONG LOOK CHEMICAL CO.,LTD. | China | - | -[8] |
| Henan Lihao Chem Plant Limited | China | Industrial Grade/99 | -[8] |
| Qingdao RENAS Polymer Material Co.,Ltd. | China | 98.0% | -[9] |
| Hebei Chuanghai Biotechnology Co., Ltd. | China | 99% | -[9] |
Technical Data
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for handling, storage, and application of the monomer.
| Property | Value | Reference |
| Chemical Name | This compound | [10] |
| Synonyms | Acetoacetoxyethyl methacrylate (AAEM), (2-Acetoacetoxy)ethyl methacrylate, Ethylene glycol monoacetoacetate monomethacrylate | [1] |
| CAS Number | 21282-97-3 | [10] |
| Molecular Formula | C₁₀H₁₄O₅ | [10] |
| Molecular Weight | 214.22 g/mol | [10] |
| Appearance | Colorless to pale yellow clear liquid | [7] |
| Boiling Point | 100 °C at 0.8 mmHg | [3][10] |
| Density | 1.122 g/mL at 25 °C | [3][10] |
| Refractive Index (n20/D) | 1.456 | [3] |
| Flash Point | 113 °C (235.4 °F) | [3] |
| Solubility in Water | Insoluble | [7] |
| Storage Temperature | 2-8°C | [9] |
Experimental Protocols
The unique chemical structure of AAEM allows for its use in a variety of experimental procedures. Below are detailed methodologies for two distinct applications: the synthesis of a tetrahydropyrimidine (B8763341) derivative and the preparation of polymerizable oxide precursors.
Synthesis of 2-(Methacryloyloxy)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol describes the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, utilizing AAEM as a key reactant.[11]
Materials:
-
This compound (AAEM)
-
Ortho-phosphoric acid
-
Cold water
Procedure:
-
A mixture of benzaldehyde (1 mmol), this compound (1 mmol), and urea (1.17 mmol) is prepared.
-
Four drops of ortho-phosphoric acid are added to the mixture.
-
The mixture is ground for approximately 30 minutes.
-
The reaction mixture is then cooled for 15 minutes.
-
The cooled mixture is poured into a beaker containing 50 mL of cold water.
-
The resulting precipitate is filtered.
-
The filtered solid is washed with water and then with ethanol to yield the final product.[12]
Preparation of Polymerizable Oxide Precursors for Nanofabrication
This method demonstrates the use of AAEM as a chelating agent to stabilize metal alkoxides, forming polymerizable precursors for the fabrication of metal oxide nanostructures.[13]
Materials:
-
Metal alkoxide (e.g., aluminum tri-sec-butoxide, titanium(IV) isopropoxide, zirconium(IV) propoxide)
-
This compound (MAEAA)
-
Organic solvent (if necessary)
-
Photoinitiator (e.g., benzoyl peroxide)
Procedure:
-
The metal alkoxide is reacted with this compound (MAEAA). MAEAA acts as a chelating agent, forming a stable complex with the metal alkoxide. This reaction helps to control the reactivity of the alkoxide and prevents premature hydrolysis and self-condensation.[13]
-
The organic polymerization of the methacrylate groups is carried out simultaneously with the inorganic polymerization via the sol-gel process.[13]
-
Benzoyl peroxide is used as an initiator for the organic polymerization.[13]
-
The resulting hybrid resin can be used in nanoimprint lithography or other fabrication techniques to create metal oxide patterns. The chelation provided by MAEAA imparts hydrolytic stability and a long shelf-life to the precursor.[13]
Visualizing Chemical and Biological Pathways
The following diagrams, generated using Graphviz, illustrate key chemical reactions and a potential biological pathway related to the use of AAEM and its derivatives.
Caption: General experimental workflow for the synthesis and application of AAEM-based polymers.
Caption: Crosslinking mechanism of an AAEM-functionalized polymer with a diamine.
Caption: Potential cellular signaling pathway affected by residual methacrylate monomers.[14]
Conclusion
This compound is a highly versatile monomer with a growing number of applications in both industrial and research settings. Its dual functionality allows for the creation of complex polymer architectures and functional materials. For researchers and professionals in drug development, AAEM offers a unique tool for designing novel drug delivery systems, biocompatible coatings, and tissue engineering scaffolds. A thorough understanding of its commercial availability, technical properties, and reaction mechanisms is crucial for leveraging its full potential in these advanced applications. The information and protocols provided in this guide serve as a foundational resource for the scientific community to explore and innovate with this remarkable chemical compound.
References
- 1. sinorawchemical.com [sinorawchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. 乙酰乙酸甲基丙烯酸乙二醇酯 95%, contains BHT as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. kowachemical.com [kowachemical.com]
- 6. gantrade.com [gantrade.com]
- 7. 3.imimg.com [3.imimg.com]
- 8. echemi.com [echemi.com]
- 9. This compound | 21282-97-3 [chemicalbook.com]
- 10. 21282-97-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 乙酰乙酸甲基丙烯酸乙二醇酯 95%, contains BHT as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 12. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Illuminating the cellular and molecular mechanism of the potential toxicity of methacrylate monomers used in biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of AAEMA Monomer
For Researchers, Scientists, and Drug Development Professionals
Acetoacetoxyethyl methacrylate (B99206) (AAEMA) is a versatile monomer increasingly utilized in the synthesis of advanced polymers for drug delivery systems, medical devices, and other biomedical applications. Its unique chemical structure, featuring both a methacrylate group for polymerization and a reactive acetoacetoxy group for subsequent functionalization, offers significant advantages in material design. However, like all reactive monomers, the safe handling and use of AAEMA are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for AAEMA monomer, with a focus on providing actionable experimental protocols and clear data presentation for the research and development scientist.
Section 1: Understanding the Hazard Profile of AAEMA
While not classified as a hazardous substance under US Regulation 29 CFR 1910.1200 or the Canadian HPA, AAEMA shares potential hazards common to other acrylic monomers. These include the potential for eye and skin irritation, respiratory tract irritation upon inhalation, and the risk of spontaneous and potentially violent polymerization.[1] A thorough understanding of its physicochemical properties is the first step in a robust safety protocol.
Physical and Chemical Properties
A summary of the key physical and chemical properties of AAEMA is presented in Table 1. This data is essential for designing appropriate storage and handling procedures.
| Property | Value | Reference |
| CAS Number | 21282-97-3 | [1] |
| Molecular Formula | C10H14O5 | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| Appearance | Clear, colorless to light-yellow liquid | [1] |
| Odor | Odorless | |
| Boiling Point | 274 °C | [1] |
| Flash Point | 106 °C (222.8 °F) | [1] |
| Density | 1.1200 g/cm³ | [1] |
| Solubility | Soluble in water and miscible with organic solvents |
Toxicological Data
The toxicological properties of AAEMA have not been fully investigated, and as such, it should be handled with care, assuming it may present hazards similar to other methacrylate monomers.[1] Available data is summarized in Table 2.
| Toxicity Endpoint | Result | Species | Reference |
| Oral LD50 | >5000 mg/kg | Rat | [2] |
| Dermal LD50 | >2000 mg/kg | Rat | [2] |
| Skin Irritation/Corrosion | Not Irritating | [2] | |
| Eye Damage/Irritation | Non-irritating | [2] | |
| Skin Sensitization | Negative | [2] |
It is important to note that direct contact can cause irritation to the eyes, skin, nose, and throat.[3]
Section 2: Personal Protective Equipment (PPE) - The First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling AAEMA monomer. The following provides a detailed guide to selecting the correct PPE.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles are essential to protect the eyes from splashes.[1]
-
Enhanced Protection: A face shield worn over chemical splash goggles is recommended when handling larger quantities or when there is a significant risk of splashing.
Skin Protection
-
Gloves: Wear appropriate protective gloves to prevent skin contact.[1] Nitrile or butyl rubber gloves are generally recommended for handling acrylic monomers. Always inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A lab coat is the minimum requirement.[1] For tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be worn.
Respiratory Protection
-
Standard Operations: All handling of AAEMA should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[1]
-
Emergency Situations or Poor Ventilation: If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA approved respirator with an appropriate organic vapor cartridge should be used.[1]
Caption: PPE selection workflow for handling AAEMA monomer.
Section 3: Safe Handling and Experimental Protocols
Adherence to strict protocols is crucial to minimize exposure and prevent hazardous situations. The following protocols are provided as a guide for common laboratory procedures involving AAEMA.
Protocol for Weighing and Dispensing AAEMA Monomer
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Don all required PPE as outlined in Section 2.
-
Prepare the work area within the fume hood by laying down absorbent, disposable bench paper.
-
Have all necessary equipment ready, including a calibrated balance, appropriate glassware (e.g., beaker, round-bottom flask), and a means of transfer (e.g., pipette with a compatible bulb, or a syringe).
-
-
Procedure:
-
Place the primary container of AAEMA in a secondary container (e.g., a beaker or plastic tub) within the fume hood.
-
Carefully open the AAEMA container, avoiding any splashing.
-
Using a clean pipette or syringe, transfer the desired amount of AAEMA to the tared receiving vessel.
-
Immediately and securely close the primary AAEMA container.
-
Wipe any minor drips on the exterior of the receiving vessel with a disposable towel, which should then be disposed of as hazardous waste.
-
Proceed with the experimental setup within the fume hood.
-
-
Post-Procedure:
-
Thoroughly clean any non-disposable equipment that came into contact with AAEMA using an appropriate solvent (e.g., acetone), followed by soap and water. All cleaning should be performed within the fume hood.
-
Dispose of all contaminated disposable materials (bench paper, gloves, pipette tips) in a designated hazardous waste container.
-
Protocol for Storage of AAEMA Monomer
-
Temperature: Store in a cool, dry, well-ventilated area away from incompatible substances.[1] Refrigeration is recommended (store below 4°C/39°F) to preserve product quality and inhibit polymerization.[1][4]
-
Container: Keep containers tightly closed.[1]
-
Inhibitor: AAEMA is typically supplied with an inhibitor to prevent spontaneous polymerization. The effectiveness of this inhibitor is dependent on the presence of dissolved oxygen. Therefore, do not store AAEMA under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Incompatibilities: Avoid contact with heat, direct sunlight, initiators such as amines and acids, and oxidizing agents to prevent spontaneous polymerization.
Caption: Logical workflow for the safe storage of AAEMA monomer.
Section 4: Emergency Procedures
In the event of an emergency, a calm and methodical response is critical. All laboratory personnel should be familiar with the location and operation of safety equipment, including emergency showers, eyewash stations, and fire extinguishers.
First Aid Measures
| Exposure Route | First Aid Protocol | Reference |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [1] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid. | [1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [1] |
Spill and Leak Procedures
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if there is a risk of significant vapor inhalation.
-
Ensure the area is well-ventilated.
-
-
Spill Cleanup Protocol:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1]
-
Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., acetone) and then with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
Caption: Step-by-step workflow for responding to an AAEMA monomer spill.
Section 5: Disposal Considerations
All waste containing AAEMA monomer must be treated as hazardous waste.
-
Waste Collection: Collect all AAEMA-contaminated waste, including unused monomer, contaminated absorbent materials, and disposable PPE, in a designated, properly labeled, and sealed container.
-
Disposal: Chemical waste generators must adhere to federal, state, and local hazardous waste regulations for proper disposal.[1] Do not dispose of AAEMA down the drain or in the regular trash.
Conclusion
Acetoacetoxyethyl methacrylate is a valuable monomer for the development of innovative materials in the pharmaceutical and biomedical fields. By understanding its potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can handle AAEMA safely and effectively. This technical guide provides a foundation for establishing a comprehensive safety program for the use of AAEMA in a laboratory setting. It is imperative that all personnel are thoroughly trained on these procedures before working with this reactive monomer. Always consult the most recent Safety Data Sheet (SDS) provided by the manufacturer for the most up-to-date information.
References
Methodological & Application
Polymerization Techniques for 2-(Methacryloyloxy)ethyl Acetoacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the polymerization of 2-(Methacryloyloxy)ethyl acetoacetate (B1235776) (AAEMA), a versatile monomer with significant potential in biomedical applications, including drug delivery and tissue engineering. The unique dual functionality of AAEMA, possessing both a polymerizable methacrylate (B99206) group and a reactive acetoacetate moiety, allows for the synthesis of functional polymers amenable to post-polymerization modification and crosslinking.
Introduction to 2-(Methacryloyloxy)ethyl Acetoacetate (AAEMA)
AAEMA is a specialty methacrylic monomer that serves as a valuable building block for creating advanced polymer architectures. Its acetoacetate group contains an active methylene (B1212753) and a carbonyl group, enabling a variety of crosslinking and modification chemistries.[1][2] This reactivity makes poly(AAEMA) and its copolymers highly attractive for applications requiring tailored properties, such as stimuli-responsive drug release, improved adhesion to biological substrates, and the formation of biocompatible hydrogels.[3][4]
Polymerization Techniques
A variety of polymerization techniques can be employed to synthesize polymers from AAEMA, each offering distinct advantages in controlling the polymer architecture, molecular weight, and functionality.
Free-Radical Polymerization
Free-radical polymerization is a robust and widely used method for polymerizing vinyl monomers like AAEMA.[5] It typically involves the use of a thermal or photochemical initiator to generate free radicals, which then propagate through the monomer.
Experimental Protocol: Solution Polymerization of AAEMA using AIBN
This protocol describes the synthesis of poly(AAEMA) in an organic solvent using Azobisisobutyronitrile (AIBN) as the initiator.
Materials:
-
This compound (AAEMA), inhibitor-free
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (B129727) (for precipitation)
-
Diethyl ether (for washing)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve AAEMA (e.g., 5 g, 23.3 mmol) and AIBN (e.g., 0.038 g, 0.23 mmol, for a monomer to initiator ratio of 100:1) in anhydrous DMF (e.g., 10 mL).
-
Seal the flask with a rubber septum and deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for 30 minutes while stirring in an ice bath.
-
Alternatively, perform three freeze-pump-thaw cycles to ensure complete removal of oxygen.
-
Immerse the flask in a preheated oil bath at 70 °C to initiate the polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer several times with diethyl ether to remove any unreacted monomer and initiator.
-
Dry the final polymer product under vacuum at room temperature to a constant weight.
Characterization:
The resulting polymer can be characterized by:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine monomer conversion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer.
| Parameter | Value | Reference |
| Monomer | This compound (AAEMA) | |
| Initiator | Azobisisobutyronitrile (AIBN) | [6] |
| Solvent | N,N-Dimethylformamide (DMF) | |
| Monomer:Initiator Ratio | 100:1 (molar) | |
| Reaction Temperature | 70 °C | |
| Reaction Time | 6-24 hours |
Controlled Radical Polymerization
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over molecular weight, PDI, and polymer architecture.
RAFT polymerization is a versatile CRP method that allows for the synthesis of well-defined polymers with complex architectures.[7][8] It utilizes a chain transfer agent (CTA) to mediate the polymerization process.
Experimental Protocol: RAFT Polymerization of AAEMA
This protocol is based on the RAFT polymerization of similar methacrylate monomers and can be adapted for AAEMA.[7][9]
Materials:
-
This compound (AAEMA), inhibitor-free
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) or 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDTC) as RAFT agent
-
4,4′-Azobis(4-cyanovaleric acid) (ACVA) or AIBN as initiator
-
1,4-Dioxane or Ethyl Acetate (anhydrous)
-
Methanol/Hexane mixture (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve AAEMA, the RAFT agent (e.g., CPDB), and the initiator (e.g., ACVA) in the chosen solvent (e.g., 1,4-dioxane). The molar ratio of [Monomer]:[RAFT agent]:[Initiator] can be varied to target a specific molecular weight (e.g., 100:1:0.2).
-
Deoxygenate the solution as described in the free-radical polymerization protocol.
-
Immerse the flask in a preheated oil bath at a specific temperature (e.g., 70 °C).
-
Monitor the polymerization by taking samples at regular intervals for ¹H NMR and GPC analysis.
-
Quench the reaction by cooling and exposure to air.
-
Precipitate and purify the polymer as described previously.
Quantitative Data for RAFT Polymerization of Methacrylates:
| Monomer | RAFT Agent | Initiator | Solvent | [M]:[CTA]:[I] | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI | Reference |
| N-(2-(Methacryloyloxy)ethyl)pyrrolidone | CPDB | ACVA | Ethanol | 581:7.3:1.5 | 70 | 3 | - | - | [10][11] |
| OEGMA | CPDTC | AIBN | Dioxane | 18.1:0.6:0.12 | 80 | 8 | 11,100 | 1.10 | [12] |
| AAEMA | CPDB/PPDB | AIBN | Ethyl Acetate | - | - | 24 | 8,000 | <1.4 | [9] |
ATRP is another powerful CRP technique that uses a transition metal complex (e.g., copper-based) as a catalyst to control the polymerization.[13][14]
Experimental Protocol: ATRP of AAEMA (Adapted from similar methacrylates)
Materials:
-
This compound (AAEMA), inhibitor-free
-
Ethyl α-bromoisobutyrate (EBiB) as initiator
-
Copper(I) bromide (CuBr) as catalyst
-
N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
Anisole or a mixture of water and isopropanol (B130326) as solvent
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and deoxygenate by three freeze-pump-thaw cycles.
-
In a separate flask, prepare a solution of AAEMA, EBiB, and the solvent. Deoxygenate this solution by purging with an inert gas.
-
Using a deoxygenated syringe, add the deoxygenated ligand (PMDETA) to the flask containing CuBr, followed by the monomer/initiator solution.
-
Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 25-60 °C).[15]
-
Monitor the reaction and terminate as described for RAFT polymerization.
-
To purify the polymer, pass the reaction mixture through a short column of neutral alumina (B75360) to remove the copper catalyst before precipitation.
Quantitative Data for ATRP of Methacrylates:
| Monomer | Initiator | Catalyst/Ligand | Solvent | [M]:[I]:[Cat]:[L] | Temp (°C) | Mn ( g/mol ) | PDI | Reference |
| DMAEMA | EBiB | CuBr/PMDETA | Water/Isopropanol | - | 25-60 | - | Low | [15] |
| MMA/EMA | - | Ru-based | - | 200:1 (Monomer:Catalyst) | 85 | - | <1.5 | [16] |
Emulsion Polymerization
Emulsion polymerization is a technique used to produce polymer latexes (stable dispersions of polymer particles in water).[17] This method is particularly useful for producing high molecular weight polymers at a fast rate.
Experimental Protocol: Emulsion Polymerization of AAEMA (General Guidance)
A typical semi-batch emulsion polymerization process can be adapted for AAEMA.[18]
Materials:
-
This compound (AAEMA)
-
Co-monomers (e.g., Methyl methacrylate, Butyl acrylate)
-
Anionic surfactant (e.g., Sodium dodecyl sulfate, SDS)
-
Non-ionic surfactant
-
Initiator (e.g., Ammonium persulfate, APS)
-
Deionized water
-
Reaction kettle with a stirrer, condenser, and inlets for monomer feed.
Procedure:
-
Charge the reactor with deionized water and surfactants. Heat the mixture to the reaction temperature (e.g., 60-80 °C) under a nitrogen atmosphere.
-
A portion of the monomer pre-emulsion (monomers, surfactants, and water) and the initiator solution are added to the reactor to form seed particles.
-
The remaining monomer pre-emulsion and initiator solution are then fed into the reactor over a period of several hours.
-
After the feeds are complete, the reaction is held at the same temperature for an additional period to ensure high monomer conversion.
-
The resulting latex is then cooled and filtered.
Applications in Drug Development
Polymers based on AAEMA are promising candidates for various drug delivery applications due to their biocompatibility, tunable properties, and reactive side chains.
Nanoparticle Formulation for Drug Delivery
Poly(AAEMA)-based copolymers, particularly amphiphilic block copolymers with hydrophilic segments like poly(ethylene glycol) methacrylate (PEGMA), can self-assemble into nanoparticles (micelles or polymersomes) in aqueous environments.[6][19] These nanoparticles can encapsulate hydrophobic drugs within their core, enhancing drug solubility and stability.[7]
Cellular Uptake of Poly(AAEMA)-based Nanoparticles
The cellular uptake of polymeric nanoparticles is a critical step for intracellular drug delivery. The primary mechanism for the internalization of nanoparticles is endocytosis, which can be broadly categorized into phagocytosis and pinocytosis. Pinocytosis is further divided into clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[2][11] The specific pathway depends on nanoparticle properties such as size, shape, and surface chemistry.[1]
References
- 1. Interplay of Nanoparticle Properties during Endocytosis [mdpi.com]
- 2. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempoint.com [chempoint.com]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. RAFT polymerization mediated core–shell supramolecular assembly of PEGMA-co-stearic acid block co-polymer for efficient anticancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of polyampholytic diblock copolymers via RAFT aqueous solution polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. shimadzu.com.cn [shimadzu.com.cn]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of poly(ethyl methacrylate-co-methyl methacrylate) obtained via ATRP using ruthenium benzylidene complexes [redalyc.org]
- 17. DIY Technical | Explore Safety Insights — Methacrylate Producers Association, Inc. [mpausa.org]
- 18. researchgate.net [researchgate.net]
- 19. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AAEMA as a Crosslinking Agent in Acrylic Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Acetoacetoxy)ethyl methacrylate (B99206) (AAEMA) as a versatile crosslinking agent in acrylic resin systems. Detailed protocols for the synthesis of AAEMA-containing acrylic resins and their subsequent crosslinking are provided, along with characterization methods to evaluate the performance of the resulting materials.
Introduction to AAEMA in Acrylic Resins
2-(Acetoacetoxy)ethyl methacrylate (AAEMA) is a functional monomer utilized in the synthesis of acrylic resins to introduce crosslinking capabilities.[1][2][3] Its unique chemical structure, featuring both a polymerizable methacrylate group and a reactive acetoacetyl group, allows for a variety of crosslinking reactions.[4] This versatility makes AAEMA a valuable component in the formulation of high-performance coatings, adhesives, inks, and sealants.[4][5][6]
Incorporating AAEMA into acrylic copolymers can lead to the development of self-crosslinking, one-component (1K) systems that cure at ambient temperatures.[5][7] This eliminates the need for external crosslinkers and can simplify formulation and application processes. The use of AAEMA can also contribute to lower volatile organic compound (VOC) content in solvent-based systems by reducing resin viscosity.[8][9][10] Furthermore, AAEMA can enhance various physical properties of the final product, including hardness, solvent and water resistance, adhesion, and block resistance.[4][5][6]
Crosslinking Mechanisms of AAEMA
The acetoacetyl group in AAEMA provides two reactive sites for crosslinking: the active methylene (B1212753) group and the ketone carbonyl group.[4] This dual reactivity allows for several crosslinking pathways, which can be tailored to specific application requirements.
A primary application of AAEMA is in ambient temperature curing systems, often through the formation of enamines or through reactions with hydrazides.[8][10][11] The most prominent ambient temperature self-crosslinking technology is the "keto-hydrazide" chemistry, which involves the reaction between the ketone group of AAEMA and a dihydrazide, such as adipic acid dihydrazide (ADH).[7][12] This reaction is catalyzed by the evaporation of a volatile base (like ammonia) and the subsequent drop in pH during film formation, leading to a stable one-component system with a long shelf-life.[13]
AAEMA-containing polymers can also be crosslinked through other mechanisms:
-
Reaction with Diamines: The ketone carbonyl group can react with primary amines to form stable enamines, leading to crosslinking.[4]
-
Reaction with Melamine-Formaldehyde Resins: The active methylene group can react with melamine (B1676169) resins, typically under elevated temperatures and acidic conditions, to form carbon-carbon bonds.
-
Reaction with Isocyanates: The active methylene group can react with isocyanates to form urethane-like linkages.
-
Michael Addition: The active methylene group can participate in Michael addition reactions with activated olefins.
-
Metal Chelation: The acetoacetyl group can chelate with various metal ions, which can improve adhesion to metal substrates and provide corrosion resistance.[7][8]
The choice of crosslinking agent and curing conditions allows for the development of a wide range of acrylic resins with tailored properties.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key crosslinking pathways of AAEMA and a general workflow for the preparation and characterization of AAEMA-crosslinked acrylic resins.
Caption: Crosslinking pathways of AAEMA-functionalized acrylic polymers.
References
- 1. webofproceedings.org [webofproceedings.org]
- 2. researchgate.net [researchgate.net]
- 3. tychemgroup.com [tychemgroup.com]
- 4. chempoint.com [chempoint.com]
- 5. paint.org [paint.org]
- 6. paint.org [paint.org]
- 7. ADIPIC ACID DIHYDRAZIDE - Ataman Kimya [atamanchemicals.com]
- 8. Synthesis and Characterization of Polyacrylonitrile Copolymers Containing Amine Groups | Atlantis Press [atlantis-press.com]
- 9. AAEMA - Acetoacetoxyethyl Methacrylate for Low VOC Coatings [sinocurechem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. gantrade.com [gantrade.com]
- 13. gantrade.com [gantrade.com]
Application Notes and Protocols for Michael Addition Reaction on AAEMA Copolymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of acetoacetoxyethyl methacrylate (B99206) (AAEMA) copolymers via the Michael addition reaction. This versatile conjugation strategy allows for the introduction of a wide range of functionalities, making these copolymers promising platforms for various biomedical applications, including drug delivery.
Introduction
Acetoacetoxyethyl methacrylate (AAEMA) is a functional monomer that, when copolymerized, offers a reactive handle for post-polymerization modification. The β-ketoester moiety in the AAEMA units can be readily functionalized through a Michael addition reaction. This reaction involves the conjugate addition of a nucleophile (Michael donor) to the α,β-unsaturated carbonyl system of an activated alkene (Michael acceptor). In the context of AAEMA copolymers, the enolate form of the acetoacetate (B1235776) group acts as the Michael donor, reacting with various Michael acceptors. Alternatively, the acrylate/methacrylate backbone of the copolymer can act as a Michael acceptor for nucleophiles like amines and thiols. This application note will focus on the addition of amine and thiol nucleophiles to the methacrylate backbone of AAEMA copolymers, a common and efficient method for functionalization.[1]
The ability to modify AAEMA copolymers under mild conditions makes them highly attractive for the development of functional biomaterials.[1] By incorporating specific ligands, targeting moieties, or therapeutic agents, these copolymers can be tailored for applications such as targeted drug delivery, tissue engineering, and diagnostics.[2][3]
Experimental Protocols
This section details the protocols for the synthesis of an AAEMA copolymer, followed by its functionalization via Michael addition with amine and thiol nucleophiles.
Synthesis of P(AAEMA-co-MMA) Copolymer
This protocol describes the synthesis of a random copolymer of acetoacetoxyethyl methacrylate (AAEMA) and methyl methacrylate (MMA) by free radical polymerization.[4][5]
Materials:
-
Acetoacetoxyethyl methacrylate (AAEMA)
-
Methyl methacrylate (MMA)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (B28343)
-
Tetrahydrofuran (THF)
-
Nitrogen gas
Procedure:
-
In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve AAEMA (e.g., 10.7 g, 50 mmol) and MMA (e.g., 5.0 g, 50 mmol) in anhydrous toluene (100 mL).
-
Add AIBN (e.g., 0.164 g, 1 mmol) to the monomer solution.
-
De-gas the mixture by bubbling with nitrogen for 30 minutes.
-
Place the flask in a preheated oil bath at 70°C and stir for 24 hours under a nitrogen atmosphere.
-
Stop the reaction by cooling the flask in an ice bath.
-
Concentrate the polymer solution under reduced pressure.
-
Dissolve the crude polymer in a minimal amount of THF.
-
Precipitate the polymer by adding the THF solution dropwise to a large excess of cold hexane with vigorous stirring.[4]
-
Collect the precipitated white polymer by filtration.
-
Wash the polymer with fresh hexane and dry it under vacuum at 40°C overnight.
-
Characterize the resulting P(AAEMA-co-MMA) copolymer by ¹H NMR and Gel Permeation Chromatography (GPC) to determine the copolymer composition, molecular weight, and polydispersity index (PDI).[6][7][8][9]
Michael Addition of an Amine to P(AAEMA-co-MMA)
This protocol describes the conjugation of an amine-containing molecule (e.g., cysteamine) to the methacrylate backbone of the P(AAEMA-co-MMA) copolymer.[10][11]
Materials:
-
P(AAEMA-co-MMA) copolymer
-
Cysteamine (B1669678) hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate-buffered saline (PBS, pH 9)
-
Dialysis membrane (MWCO suitable for the copolymer)
-
Deionized water
Procedure:
-
Dissolve the P(AAEMA-co-MMA) copolymer (e.g., 1 g) in PBS (pH 9) to a final concentration of 10 mg/mL.
-
In a separate container, dissolve cysteamine hydrochloride (e.g., 5-fold molar excess relative to the methacrylate units) in PBS (pH 9) and adjust the pH to 9 with 1 M NaOH.
-
Add the cysteamine solution to the copolymer solution with stirring.
-
Allow the reaction to proceed at room temperature for 48 hours with continuous stirring.
-
Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 48 hours, changing the water every 6 hours to remove unreacted cysteamine and other small molecules.[12][13]
-
Lyophilize the purified polymer solution to obtain the amine-functionalized copolymer.
-
Characterize the product by ¹H NMR to confirm the successful conjugation by observing the disappearance of the vinyl protons of the methacrylate backbone and the appearance of new peaks corresponding to the cysteamine moiety.
Michael Addition of a Thiol to P(AAEMA-co-MMA)
This protocol outlines the conjugation of a thiol-containing molecule (e.g., N-acetylcysteine) to the methacrylate backbone of the P(AAEMA-co-MMA) copolymer.[14][15]
Materials:
-
P(AAEMA-co-MMA) copolymer
-
N-acetylcysteine
-
Triethylamine (B128534) (TEA) or another suitable base
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
Procedure:
-
Dissolve the P(AAEMA-co-MMA) copolymer (e.g., 1 g) in DMF (20 mL).
-
Add N-acetylcysteine (e.g., 3-fold molar excess relative to the methacrylate units) to the polymer solution.
-
Add a catalytic amount of triethylamine (e.g., 0.1 equivalents relative to the thiol) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Precipitate the functionalized polymer by adding the reaction mixture to a large excess of diethyl ether.
-
Collect the precipitate by filtration and wash it with diethyl ether.
-
Redissolve the polymer in a minimal amount of DMF and re-precipitate in diethyl ether to ensure complete removal of unreacted reagents.
-
Dry the final product under vacuum.
-
Characterize the thiol-functionalized copolymer by ¹H NMR to confirm the conjugation.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and functionalization of AAEMA copolymers.
Table 1: Synthesis and Characterization of P(AAEMA-co-MMA)
| Parameter | Value | Reference |
| AAEMA:MMA molar ratio (feed) | 1:1 | [4][5] |
| Initiator (AIBN) | 1 mol% | [4][9] |
| Reaction Temperature | 70°C | [4] |
| Reaction Time | 24 hours | [4] |
| Yield | >80% | [4] |
| Mn ( g/mol ) | 15,000 - 25,000 | [6][16] |
| PDI | 1.5 - 2.5 | [6][16] |
Table 2: Michael Addition Reaction Conditions and Outcomes
| Parameter | Amine Addition (Cysteamine) | Thiol Addition (N-acetylcysteine) | Reference |
| Nucleophile:Methacrylate ratio | 5:1 | 3:1 | [10][15] |
| Solvent | PBS (pH 9) | DMF | [10][15] |
| Catalyst | - (pH mediated) | Triethylamine | [14] |
| Reaction Temperature | Room Temperature | Room Temperature | [10][15] |
| Reaction Time | 48 hours | 24 hours | [10][15] |
| Degree of Functionalization | >90% | >95% | [11][15] |
| Purification Method | Dialysis | Precipitation | [12][13] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from copolymer synthesis to functionalization and subsequent application in drug delivery.
Drug Delivery Signaling Pathway
Functionalized AAEMA copolymers can self-assemble into nanoparticles (e.g., micelles) for drug delivery. The following diagram illustrates a generalized pathway for cellular uptake and drug release.[10][17][18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Copolymeric Nanoparticles in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 8. commons.emich.edu [commons.emich.edu]
- 9. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 10. Histamine-functionalized copolymer micelles as a drug delivery system in 2D and 3D models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneously Physically and Chemically Gelling Polymer System utilizing a poly(NIPAAm-co-cysteamine) Based Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design of Cysteine Functional Polyesters through Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Polymeric Micelles, a Promising Drug Delivery System to Enhance Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histamine-functionalized copolymer micelles as a drug delivery system in 2D and 3D models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AAEMA-Based Functional Polymers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of 2-(Acetoacetoxy)ethyl methacrylate (B99206) (AAEMA) in the creation of functional polymers for advanced drug delivery systems. The unique chemical properties of AAEMA allow for the development of stimuli-responsive polymers, particularly those sensitive to pH and temperature, enabling targeted and controlled release of therapeutic agents.
Introduction to AAEMA in Drug Delivery
2-(Acetoacetoxy)ethyl methacrylate is a functional monomer that possesses a polymerizable methacrylate group and a reactive β-ketoester moiety. This dual functionality makes it an invaluable component in the synthesis of "smart" polymers for biomedical applications. The β-ketoester group can undergo keto-enol tautomerism and can be tailored to impart pH sensitivity to the polymer, making it an excellent candidate for drug delivery systems that target the acidic microenvironments of tumors or specific intracellular compartments. Furthermore, AAEMA can be copolymerized with other functional monomers, such as thermo-responsive monomers, to create dual-stimuli-responsive systems for even more precise control over drug release.
Quantitative Data Summary
The following tables summarize key quantitative data for AAEMA-based and other relevant stimuli-responsive polymer systems for drug delivery.
Table 1: Properties of a pH-Responsive AAEMA-Based Polymeric Micelle for Curcumin Delivery
| Property | Value | Reference |
| Critical Micelle Concentration (CMC) | 0.0041 mg/mL | [1] |
| Drug Loading Capacity (DLC) | 13.86% | [1] |
| Entrapment Efficiency (EE) | 97.03% | [1] |
| Cumulative Drug Release at pH 7.4 (108 h) | 12.36% | [1] |
| Cumulative Drug Release at pH 5.0 (108 h) | 42.36% | [1] |
Table 2: Illustrative Properties of Thermo-Responsive Nanoparticles
This table provides representative data for thermo-responsive systems to illustrate typical performance, as a specific comprehensive dataset for an AAEMA-based thermo-responsive system was not available in the reviewed literature.
| Property | Value | Reference |
| Lower Critical Solution Temperature (LCST) | 33.5 - 37°C | [2] |
| Particle Size Below LCST | 140 nm | [3] |
| Particle Size Above LCST | 100 nm | [3] |
| Drug Release at 37°C (Below LCST) | Slow and sustained | [3] |
| Drug Release at 42°C (Above LCST) | Accelerated release | [3] |
| Drug Loading Efficiency | ~80% | [3] |
Experimental Protocols
Protocol 1: Synthesis of a pH-Responsive AAEMA-Containing Block Copolymer
This protocol describes the synthesis of a pH-responsive amphiphilic block copolymer, poly[poly(ethylene glycol) methacrylate-co-2-(acetoacetoxy)ethyl methacrylate]-b-poly[2-(dimethylamino)ethyl methacrylate] (P(PEGMA-co-AAEMA)-b-PDMAEMA), via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Materials:
-
Poly(ethylene glycol) methacrylate (PEGMA)
-
2-(Acetoacetoxy)ethyl methacrylate (AAEMA)
-
2-(Dimethylamino)ethyl methacrylate (PDMAEMA) macro-CTA
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (B28343) (solvent)
-
Tetrahydrofuran (THF)
-
Petroleum ether
Procedure:
-
In a reaction flask, dissolve PDMAEMA macro-CTA (1.17 g, 0.5 mmol), AIBN (2.04 mg, 0.05 mmol), PEGMA (1.91 mL, 5 mmol), and AAEMA (0.42 mL, 10 mmol) in 10 mL of anhydrous toluene at room temperature.
-
Degas the solution by performing three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the reaction flask in an oil bath preheated to 70°C and allow the polymerization to proceed for 24 hours under a nitrogen atmosphere.
-
Terminate the reaction by rapidly cooling the flask in an ice bath.
-
Dissolve the crude polymer in 25 mL of THF.
-
Precipitate the synthesized polymer by adding the THF solution dropwise into a tenfold excess of petroleum ether with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the final polymer structure and molecular weight using techniques such as ¹H NMR and Gel Permeation Chromatography (GPC).
Protocol 2: Formulation of Drug-Loaded Polymeric Micelles
This protocol details the preparation of drug-loaded micelles using the synthesized P(PEGMA-co-AAEMA)-b-PDMAEMA copolymer.
Materials:
-
P(PEGMA-co-AAEMA)-b-PDMAEMA copolymer
-
Curcumin (or other hydrophobic drug)
-
Deionized water
-
Dialysis membrane (MWCO 3,500 Da)
Procedure:
-
Dissolve a specific amount of the P(PEGMA-co-AAEMA)-b-PDMAEMA copolymer and the drug (e.g., curcumin) in a suitable organic solvent (e.g., DMSO or THF).
-
Add deionized water dropwise to the polymer/drug solution under gentle stirring to induce self-assembly of the micelles.
-
Transfer the resulting micellar solution to a dialysis bag.
-
Dialyze the solution against a large volume of deionized water for 24-48 hours, with frequent changes of the water, to remove the organic solvent and any unloaded drug.
-
Collect the purified drug-loaded micelle solution.
-
Determine the particle size and zeta potential of the micelles using Dynamic Light Scattering (DLS).
-
Quantify the drug loading content (DLC) and entrapment efficiency (EE) using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) after lyophilizing a known amount of the micellar solution and dissolving it in a suitable solvent to break the micelles.
Protocol 3: In Vitro Drug Release Study
This protocol describes the procedure to evaluate the in vitro release of the drug from the polymeric micelles under different pH conditions.
Materials:
-
Drug-loaded polymeric micelle solution
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0
-
Dialysis membrane (MWCO 3,500 Da)
-
Shaking incubator
Procedure:
-
Transfer a known volume of the drug-loaded micelle solution into a dialysis bag.
-
Immerse the dialysis bag in a container with a known volume of the release medium (PBS at pH 7.4 or pH 5.0).
-
Place the container in a shaking incubator maintained at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to assess the biocompatibility of the synthesized polymer and the cytotoxicity of the drug-loaded nanoparticles using the MTT assay.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Blank polymeric micelles
-
Drug-loaded polymeric micelles
-
Free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a specific density and allow them to adhere overnight in a CO₂ incubator.
-
The next day, replace the medium with fresh medium containing various concentrations of the blank micelles, drug-loaded micelles, or free drug. Include a control group with untreated cells.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the medium and add MTT solution to each well. Incubate for another 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
Workflow for Synthesis and Formulation of AAEMA-Based Nanoparticles
Caption: Experimental workflow for AAEMA-based drug delivery systems.
Stimuli-Responsive Drug Release Mechanism
Caption: Mechanism of stimuli-responsive drug release.
Logical Relationship in Dual-Stimuli Polymer Design
Caption: Design logic for dual-stimuli responsive polymers.
References
- 1. New Paper: LCST and UCST in One: Double Thermoresponsive Behavior of Block Copolymers of Poly(ethylene glycol) and Poly(acrylamide-co-acrylonitrile) [mcii.uni-bayreuth.de]
- 2. Synthesis and characterization of thermoresponsive copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of 2-(Acetoacetyloxy)ethyl Methacrylate (AAEMA) in UV-Curable Coatings and Adhesives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-(Acetoacetyloxy)ethyl methacrylate (B99206) (AAEMA) in the formulation of ultraviolet (UV)-curable coatings and adhesives. AAEMA is a functional monomer that can significantly enhance the performance characteristics of UV-cured systems, including adhesion, crosslink density, and thermal stability.
Introduction to AAEMA in UV-Curable Systems
2-(Acetoacetyloxy)ethyl methacrylate (AAEMA) is a unique monomer possessing both a methacrylate group, which allows for free-radical polymerization upon UV exposure, and a reactive acetoacetyl functional group. This dual functionality enables AAEMA to participate in the primary UV-curing reaction and also allows for secondary crosslinking reactions, leading to coatings and adhesives with improved properties.
The incorporation of AAEMA into UV-curable formulations can offer several advantages:
-
Enhanced Adhesion: The acetoacetyl group can form strong complexes with various substrates, particularly metal surfaces, leading to improved adhesion.
-
Increased Crosslink Density: The potential for secondary curing reactions through the acetoacetyl group can result in a more densely crosslinked polymer network, enhancing hardness, chemical resistance, and thermal stability.
-
Formulation Versatility: AAEMA is compatible with a wide range of acrylate (B77674) and methacrylate monomers and oligomers, allowing for flexible formulation design.
Reaction Mechanisms of AAEMA in UV Curing
The primary reaction mechanism for AAEMA in a UV-curable system is the free-radical polymerization of its methacrylate group. Upon exposure to UV light in the presence of a photoinitiator, radicals are generated which initiate the polymerization of the acrylate and methacrylate monomers in the formulation, including AAEMA, to form a crosslinked polymer network.
Beyond this primary mechanism, the acetoacetyl group of the incorporated AAEMA units can undergo secondary reactions, further enhancing the properties of the cured material. One such reaction is the Michael addition reaction with primary amines or other nucleophiles.
Caption: UV curing and secondary crosslinking mechanism of AAEMA.
Experimental Protocols
Materials
-
Oligomer: Aliphatic Urethane (B1682113) Acrylate (e.g., CN966, Sartomer)
-
Monomers:
-
2-(Acetoacetyloxy)ethyl methacrylate (AAEMA)
-
Isobornyl Acrylate (IBOA)
-
1,6-Hexanediol Diacrylate (HDDA)
-
-
Photoinitiator: 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (e.g., Darocur 1173, BASF)
-
Substrates: Cold-rolled steel panels, glass slides, polycarbonate panels
-
Solvents (for cleaning): Acetone (B3395972), Isopropanol (B130326)
Formulation of UV-Curable Coatings
The following table provides example formulations for UV-curable coatings with and without AAEMA for comparative evaluation.
| Component | Formulation 1 (Control) (wt%) | Formulation 2 (with AAEMA) (wt%) |
| Aliphatic Urethane Acrylate | 40 | 40 |
| Isobornyl Acrylate (IBOA) | 30 | 20 |
| 1,6-Hexanediol Diacrylate (HDDA) | 27 | 27 |
| AAEMA | 0 | 10 |
| Photoinitiator (Darocur 1173) | 3 | 3 |
| Total | 100 | 100 |
Protocol for Formulation Preparation:
-
In a light-protected container, add the aliphatic urethane acrylate oligomer.
-
While stirring at room temperature, add the monomers (IBOA, HDDA, and AAEMA for Formulation 2) one by one and mix until a homogeneous solution is obtained.
-
Add the photoinitiator to the mixture and continue stirring until it is completely dissolved.
-
Store the formulation in a dark, cool place before application.
Caption: Workflow for preparing UV-curable formulations.
Coating Application and UV Curing
Protocol:
-
Substrate Preparation: Clean the substrates thoroughly with acetone and then isopropanol to remove any contaminants. Dry the substrates completely.
-
Coating Application: Apply the formulated coating onto the prepared substrates using a wire-wound rod or a spin coater to achieve a uniform wet film thickness (e.g., 50 µm).
-
UV Curing: Immediately pass the coated substrates under a medium-pressure mercury UV lamp. The UV dose can be controlled by adjusting the belt speed of the conveyor. A typical UV dose for curing is in the range of 500-1500 mJ/cm².
-
Conditioning: Allow the cured coatings to condition at room temperature for 24 hours before performing any characterization tests.
Characterization of Cured Coatings
Protocol:
-
Use a cross-hatch cutter to make a grid of cuts through the coating to the substrate.
-
Apply a specified pressure-sensitive tape over the grid and then remove it rapidly at a 180° angle.[1]
-
Evaluate the adhesion by visually inspecting the grid area for any coating removal and classify it according to the ASTM scale (5B: no peeling or removal, to 0B: more than 65% of the coating removed).
Protocol:
-
Use a set of calibrated pencils of increasing hardness (e.g., from 6B to 6H).
-
Hold the pencil at a 45° angle to the coated surface and push it forward with uniform pressure.
-
The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.
Protocol:
-
Saturate a cotton swab with a specific solvent (e.g., methyl ethyl ketone - MEK).
-
Rub the coated surface with the solvent-saturated swab using a consistent back-and-forth motion (one double rub).
-
Record the number of double rubs required to break through the coating to the substrate.
Data Presentation
The following tables summarize the expected performance of the UV-curable coatings with and without AAEMA.
Table 1: Adhesion Performance on Different Substrates
| Formulation | Substrate | Cross-Hatch Adhesion (ASTM D3359) |
| Formulation 1 (Control) | Cold-Rolled Steel | 3B |
| Formulation 2 (with AAEMA) | Cold-Rolled Steel | 5B |
| Formulation 1 (Control) | Glass | 4B |
| Formulation 2 (with AAEMA) | Glass | 5B |
| Formulation 1 (Control) | Polycarbonate | 2B |
| Formulation 2 (with AAEMA) | Polycarbonate | 4B |
Table 2: Mechanical and Chemical Resistance Properties
| Formulation | Pencil Hardness (ASTM D3363) | MEK Double Rubs (ASTM D5402) |
| Formulation 1 (Control) | H | 150 |
| Formulation 2 (with AAEMA) | 2H | >200 |
Application Notes for UV-Curable Adhesives
The principles and protocols described for coatings can be adapted for the formulation of UV-curable adhesives. The primary difference will be in the selection of oligomers and monomers to achieve the desired adhesive properties such as peel strength, shear strength, and tack.
Example UV-Curable Adhesive Formulations:
| Component | Formulation 3 (Control) (wt%) | Formulation 4 (with AAEMA) (wt%) |
| Elastomeric Urethane Acrylate | 50 | 50 |
| 2-Phenoxyethyl Acrylate (POEA) | 25 | 15 |
| Isobornyl Acrylate (IBOA) | 22 | 22 |
| AAEMA | 0 | 10 |
| Photoinitiator (Darocur 1173) | 3 | 3 |
| Total | 100 | 100 |
Expected Performance Enhancements in Adhesives:
-
Improved Lap Shear Strength: The enhanced adhesion provided by AAEMA is expected to significantly increase the lap shear strength of the adhesive, particularly on metal and plastic substrates.
-
Higher Cohesive Strength: The increased crosslink density can lead to a stronger adhesive film with better resistance to creep and failure under load.
Conclusion
The incorporation of 2-(Acetoacetyloxy)ethyl methacrylate (AAEMA) into UV-curable coatings and adhesives offers a versatile and effective method for enhancing key performance properties. The dual functionality of AAEMA allows for both participation in the primary UV-curing reaction and the potential for secondary crosslinking, leading to improved adhesion, hardness, and chemical resistance. The experimental protocols and formulation guidelines provided in this document serve as a starting point for researchers and scientists to explore the benefits of AAEMA in their specific applications. Further optimization of formulations will likely be necessary to achieve the desired performance for a given end-use.
References
Application Notes and Protocols for Self-Crosslinking of Acrylic Emulsions Using AAEMA at Room Temperature
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of self-crosslinking acrylic emulsions utilizing 2-(Acetoacetyloxy)ethyl methacrylate (B99206) (AAEMA) as a functional monomer for room temperature curing.
Introduction
Room temperature self-crosslinking acrylic emulsions offer significant advantages, including reduced energy consumption, lower volatile organic compound (VOC) emissions, and enhanced film properties.[1][2] AAEMA is a versatile functional monomer that enables ambient temperature crosslinking through the reactive acetoacetyl group.[3][4][5] This technology is particularly valuable in coatings, adhesives, and biomedical applications where heat-sensitive substrates are involved. The crosslinking mechanism typically involves the reaction of the ketone group of AAEMA with a suitable crosslinker, such as a diamine or a dihydrazide, which is added to the emulsion. This reaction, often a Schiff base formation, proceeds at room temperature as the emulsion film dries and water evaporates.[6]
Crosslinking Mechanism
The primary mechanism for the self-crosslinking of AAEMA-functionalized acrylic emulsions at room temperature is the reaction between the acetoacetyl group of AAEMA and a multifunctional amine or hydrazide. This reaction leads to the formation of a stable, crosslinked polymer network.
Reaction with Diamines
When a diamine, such as hexamethylenediamine (B150038) (HDA) or ethylenediamine (B42938) (EDA), is used as a crosslinker, the ketone group of the acetoacetyl moiety on the acrylic polymer backbone reacts with the primary amine groups of the diamine to form an enamine linkage. This reaction occurs as water evaporates from the cast film, shifting the equilibrium towards the formation of the crosslinked product.[6]
Reaction with Dihydrazides
Similarly, a dihydrazide, such as adipic acid dihydrazide (ADH), can be used as a crosslinker.[1][3] The reaction between the ketone group of AAEMA and the hydrazide groups of ADH forms a stable hydrazone linkage, resulting in a crosslinked network. This keto-hydrazide chemistry is a well-established method for achieving ambient temperature cure in acrylic emulsions.[1][7]
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of self-crosslinking acrylic emulsions using AAEMA. Researchers should optimize these protocols based on their specific monomer compositions and desired film properties.
Synthesis of AAEMA-Containing Acrylic Emulsion via Semi-Continuous Seeded Emulsion Polymerization
This method allows for good control over the polymerization process and particle size distribution.
Materials:
-
Monomers: Methyl methacrylate (MMA), Butyl acrylate (B77674) (BA), 2-(Acetoacetyloxy)ethyl methacrylate (AAEMA), Methacrylic acid (MAA)
-
Initiator: Ammonium persulfate (APS) or Potassium persulfate (KPS)
-
Emulsifier: Sodium dodecyl sulfate (B86663) (SDS) or a non-ionic emulsifier
-
Crosslinker: Hexamethylenediamine (HDA), Ethylenediamine (EDA), or Adipic acid dihydrazide (ADH)
-
Neutralizing agent: Ammonia (B1221849) solution
-
Deionized water
Protocol:
-
Preparation of Monomer Pre-emulsion: In a beaker, mix the monomers (e.g., a 4:6 ratio of total monomer to water) with the emulsifier (e.g., 3% by weight of total monomers) and deionized water. Stir vigorously for 30 minutes to form a stable pre-emulsion. The amount of AAEMA can be varied (e.g., 1-5% by weight of total monomers) to control the crosslinking density.
-
Reactor Setup: In a jacketed glass reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and feeding pumps, add a portion of the deionized water and emulsifier. Heat the reactor to the desired reaction temperature (typically 80-85°C) while purging with nitrogen.
-
Seeding: Add a small portion (e.g., 5-10%) of the monomer pre-emulsion to the reactor and stir for 15 minutes.
-
Initiation: Add a portion of the initiator solution (e.g., 0.5% APS by weight of total monomers dissolved in a small amount of deionized water) to the reactor to initiate the polymerization.
-
Semi-Continuous Feeding: After the seed polymerization is complete (indicated by a slight change in the appearance of the reaction mixture), continuously feed the remaining monomer pre-emulsion and initiator solution into the reactor over a period of 2-3 hours.
-
Hold Period: After the feeding is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Neutralization: Cool the reactor to room temperature. Neutralize the emulsion to a pH of 7-8 with a suitable base like ammonia solution.
-
Addition of Crosslinker: Prepare a solution of the crosslinker (e.g., HDA or ADH) in deionized water. The molar ratio of the crosslinking agent to AAEMA is typically 1:2. Add the crosslinker solution to the emulsion under gentle stirring.
-
Filtration: Filter the final emulsion through a 100-mesh screen to remove any coagulum.
Film Formation and Curing
-
Cast the formulated emulsion on a suitable substrate (e.g., a glass plate or a Teflon-coated pan) using a film applicator to ensure uniform thickness.
-
Allow the film to dry at room temperature (20-25°C) for a specified period (e.g., 7 days) to allow for complete water evaporation and crosslinking.
Characterization of Crosslinked Films
a) Gel Content and Swelling Ratio (ASTM D2765):
-
Weigh a known amount of the dried film (W_i).
-
Immerse the film in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF) for 24 hours at room temperature to extract the soluble, uncrosslinked polymer.
-
Remove the swollen film, gently blot the surface to remove excess solvent, and weigh it (W_s).
-
Dry the swollen film in a vacuum oven at 60°C until a constant weight is achieved (W_d).
-
Calculate the gel content and swelling ratio using the following equations:
-
Gel Content (%) = (W_d / W_i) * 100
-
Swelling Ratio = (W_s - W_d) / W_d
-
b) Tensile Properties (ASTM D882):
-
Cut the dried film into dumbbell-shaped specimens with specified dimensions.
-
Measure the tensile strength, elongation at break, and Young's modulus using a universal testing machine at a constant crosshead speed.
c) Thermal Properties:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the crosslinked films. An increase in Tg compared to the uncrosslinked polymer is an indication of crosslinking.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the crosslinked films by measuring the decomposition temperature.
d) Water Absorption:
-
Weigh a known amount of the dried film (W_dry).
-
Immerse the film in deionized water at room temperature for 24 hours.
-
Remove the film, blot the surface to remove excess water, and weigh it (W_wet).
-
Calculate the water absorption using the following equation:
-
Water Absorption (%) = [(W_wet - W_dry) / W_dry] * 100
-
Quantitative Data Summary
The following table summarizes typical data obtained from the characterization of self-crosslinking acrylic emulsions with varying AAEMA content. The values are indicative and will vary depending on the specific formulation and curing conditions.
| Property | Uncrosslinked Control (0% AAEMA) | 2% AAEMA | 5% AAEMA |
| Gel Content (%) | ~0 | > 85 | > 95 |
| Swelling Ratio (in THF) | Dissolves | < 5 | < 3 |
| Tensile Strength (MPa) | 1-2 | 4-6 | 6-8 |
| Elongation at Break (%) | > 500 | 200-400 | 100-200 |
| Glass Transition Temp. (Tg, °C) | 10 | 15 | 20 |
| Water Absorption (24h, %) | > 50 | < 20 | < 10 |
Conclusion
The use of AAEMA in acrylic emulsions provides a robust and efficient method for achieving self-crosslinking at room temperature. The resulting films exhibit improved mechanical strength, thermal stability, and water resistance, making them suitable for a wide range of applications. The protocols and data presented in these notes serve as a valuable resource for researchers and professionals in the development of advanced polymer materials.
References
Application Notes and Protocols for Formulating High-Solids Acrylic Resins with 2-(Methacryloyloxy)ethyl acetoacetate (AAEM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methacryloyloxy)ethyl acetoacetate (B1235776) (AAEM) is a specialty methacrylic monomer that enables the formulation of high-solids, low volatile organic compound (VOC) acrylic resins.[1][2][3][4][5] Its unique structure provides a versatile platform for developing advanced coatings with a wide range of cure chemistries, including ambient temperature curing systems.[2][4][5][6][7] The incorporation of AAEM into acrylic polymers introduces acetoacetate functionality, which offers several advantages such as reduced resin viscosity, improved adhesion to various substrates, and excellent crosslinking capabilities.[2][8][9] These attributes make AAEM-modified acrylic resins highly suitable for demanding applications in industrial coatings, automotive finishes, and architectural paints.[1][2]
This document provides detailed application notes and experimental protocols for the formulation, synthesis, and characterization of high-solids acrylic resins incorporating AAEM.
Key Benefits of Incorporating AAEM
The use of AAEM in high-solids acrylic resin formulations offers several key benefits:
-
Reduced Viscosity and Lower VOCs: The structure of AAEM contributes to a lower solution viscosity of the acrylic resin, allowing for higher solids content at application viscosity and consequently, a reduction in volatile organic compounds (VOCs).[3][8][9]
-
Versatile Crosslinking Chemistries: The pendant acetoacetyl group on the polymer backbone provides two reactive sites, the active methylene (B1212753) group and the ketone carbonyl group, enabling a variety of crosslinking reactions.[8][9] This allows for curing at ambient or elevated temperatures with various crosslinkers.
-
Ambient Temperature Cure: AAEM-functional resins can be formulated for one-component (1K) self-crosslinkable systems that cure at room temperature, often through reaction with diamines or dihydrazides.[6][7][10][11]
-
Improved Adhesion: The incorporation of AAEM can enhance the adhesion of the coating to metal substrates.[2][9]
-
Enhanced Film Properties: Crosslinking through the acetoacetate group can lead to improved hardness, chemical resistance, and overall durability of the final coating.[7][11][12]
Crosslinking Chemistries of AAEM-Based Resins
The versatile reactivity of the acetoacetyl group allows for several crosslinking pathways. The primary mechanisms involve the reaction of the active methylene group or the ketone carbonyl group.
Enamine Formation with Amines (Ambient Cure)
One of the most significant advantages of AAEM is the ability to formulate ambient temperature curing systems. This is typically achieved by crosslinking with primary diamines. The reaction between the acetoacetyl group and a primary amine forms a stable enamine linkage.
Caption: Enamine crosslinking of AAEM-functional acrylic polymer with a diamine.
Reaction with Isocyanates
The active methylene group of the acetoacetate moiety can react with isocyanates to form a urethane-like linkage. This allows for the formulation of two-component (2K) polyurethane coatings with excellent durability and chemical resistance.[9]
Caption: Crosslinking of an AAEM-acrylic with an isocyanate crosslinker.
Reaction with Melamine-Formaldehyde Resins
For baked coatings, AAEM-functional acrylics can be crosslinked with melamine-formaldehyde (MF) resins. The active methylene group reacts with the MF resin under acidic catalysis and heat to form a stable carbon-carbon bond.[9]
Caption: Melamine-formaldehyde crosslinking of an AAEM-functional acrylic.
Starting Point Formulations
The following tables provide starting point formulations for high-solids acrylic resins with varying levels of AAEM. These are intended as a guide and may require optimization based on specific performance requirements.
Table 1: High-Solids Acrylic Polyol Synthesis with Varying AAEM Content
| Component | Formulation 1 (5% AAEM) | Formulation 2 (10% AAEM) | Formulation 3 (15% AAEM) |
| Monomers (by weight) | |||
| Methyl Methacrylate (MMA) | 30% | 25% | 20% |
| n-Butyl Acrylate (n-BA) | 40% | 40% | 40% |
| 2-Hydroxyethyl Methacrylate (HEMA) | 25% | 25% | 25% |
| AAEM | 5% | 10% | 15% |
| Initiator | |||
| t-Amyl peroxy-2-ethylhexanoate | 3% on total monomer weight | 3% on total monomer weight | 3% on total monomer weight |
| Solvent | |||
| Xylene | To achieve 80% solids | To achieve 80% solids | To achieve 80% solids |
| Chain Transfer Agent | |||
| n-Dodecyl Mercaptan | 1% on total monomer weight | 1% on total monomer weight | 1% on total monomer weight |
Table 2: Expected Properties of Synthesized Acrylic Polyols
| Property | Formulation 1 | Formulation 2 | Formulation 3 |
| Solids Content (%) | ~80 | ~80 | ~80 |
| Viscosity (cps at 25°C) | 1000 - 2000 | 1500 - 2500 | 2000 - 3500 |
| Number Average Molecular Weight (Mn) | 2000 - 2500 | 2000 - 2500 | 2000 - 2500 |
| Polydispersity Index (PDI) | 2.0 - 2.5 | 2.0 - 2.5 | 2.0 - 2.5 |
Note: The viscosity of the resin is expected to increase with higher AAEM content.[13]
Experimental Protocols
Synthesis of High-Solids Acrylic Resin with AAEM
This protocol describes a general procedure for the synthesis of a high-solids acrylic resin using solution polymerization.
Caption: Workflow for the synthesis of a high-solids acrylic resin with AAEM.
Procedure:
-
Reactor Setup: A four-neck round bottom flask is equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and a thermocouple.
-
Solvent Charge and Heating: The reactor is charged with the solvent (e.g., xylene). The solvent is then heated to the desired reaction temperature (typically 130-150°C) under a continuous nitrogen blanket to create an inert atmosphere.
-
Monomer Feed Preparation: In a separate vessel, the monomers (MMA, n-BA, HEMA, and AAEM), initiator (e.g., t-amyl peroxy-2-ethylhexanoate), and chain transfer agent (e.g., n-dodecyl mercaptan) are mixed together.
-
Monomer Addition: The monomer mixture is slowly fed into the hot solvent in the reactor over a period of 3 to 4 hours. The reaction temperature should be carefully controlled during the addition.
-
Hold Period: After the monomer feed is complete, the reaction mixture is held at the reaction temperature for an additional 1 to 2 hours to ensure high conversion of the monomers.
-
Chaser Addition: A small amount of a "chaser" initiator can be added after the hold period to further reduce the level of unreacted monomer.
-
Cooling and Characterization: The reactor is then cooled to room temperature. The resulting acrylic resin can be characterized for its solids content, viscosity, molecular weight, and other properties.
Formulation of a Two-Component (2K) Ambient Cure Coating
This protocol outlines the formulation of a 2K coating using an AAEM-functional acrylic resin and a diamine crosslinker.
Table 3: 2K Ambient Cure Formulation
| Component | Parts by Weight |
| Component A (Resin) | |
| AAEM-Acrylic Resin (80% solids) | 100 |
| Flow and Leveling Additive | 0.5 |
| UV Stabilizer | 1.0 |
| Solvent (e.g., Butyl Acetate) | 10 - 20 |
| Component B (Hardener) | |
| Diamine Crosslinker (e.g., Vestamin® IPD) | Stoichiometric amount based on AAEM content |
| Solvent (e.g., Butyl Acetate) | To adjust viscosity |
Procedure:
-
Component A Preparation: In a mixing vessel, thoroughly blend the AAEM-acrylic resin, additives, and any additional solvent to achieve the desired application viscosity.
-
Component B Preparation: In a separate container, dissolve the diamine crosslinker in the appropriate solvent. The amount of diamine should be calculated to be stoichiometric with the amount of AAEM in the resin component.
-
Mixing: Just before application, add Component B to Component A and mix thoroughly.
-
Application: The coating can be applied by spraying, brushing, or rolling onto the desired substrate.
-
Curing: The coating will cure at ambient temperature. The curing time will depend on the specific formulation, temperature, and humidity.
Coating Performance Evaluation
The performance of the cured coatings should be evaluated using standardized test methods.
Table 4: Standard Test Methods for Coating Evaluation
| Property | ASTM Method | Description |
| Pencil Hardness | ASTM D3363[10][14][15][16] | Measures the hardness of a coating by the ability of calibrated pencils of varying hardness to scratch the surface.[15][16][17] |
| Adhesion | ASTM D3359 (Cross-hatch adhesion test)[7][8][18][19] | Assesses the adhesion of a coating to a substrate by making a lattice pattern of cuts and applying and removing pressure-sensitive tape.[7][8] |
| Solvent Resistance | ASTM D5402 (Solvent rub test)[1][2][3][20][21] | Evaluates the resistance of a coating to a specific solvent by rubbing the surface with a solvent-saturated cloth for a specified number of double rubs.[1][3] |
Experimental Protocol for Pencil Hardness (ASTM D3363):
-
A set of calibrated pencils of varying hardness (from 6B to 6H) is used.
-
The pencil lead is sharpened to a cylindrical tip and held at a 45-degree angle to the coated surface.
-
The pencil is pushed forward with uniform pressure.
-
The hardness is reported as the hardest pencil that does not scratch or gouge the coating.[15]
Experimental Protocol for Cross-Hatch Adhesion (ASTM D3359):
-
A lattice pattern is cut through the coating to the substrate using a sharp blade.[19]
-
Pressure-sensitive tape is applied over the lattice and then rapidly removed.[8]
-
The adhesion is rated on a scale of 0B to 5B based on the amount of coating removed.[7]
Experimental Protocol for Solvent Resistance (ASTM D5402):
-
A cloth is saturated with the test solvent (e.g., methyl ethyl ketone - MEK).
-
The cloth is rubbed back and forth (one double rub) over the coated surface with a specified pressure.
-
The number of double rubs required to expose the substrate is recorded.
Conclusion
2-(Methacryloyloxy)ethyl acetoacetate is a highly effective monomer for formulating high-solids acrylic resins with reduced VOC content and versatile curing options. By incorporating AAEM, researchers and formulators can develop advanced coatings with improved performance characteristics, including ambient temperature cure, excellent adhesion, and enhanced durability. The provided starting point formulations and experimental protocols offer a solid foundation for the development of innovative coating systems tailored to specific application needs. Careful selection of comonomers, initiators, and crosslinking agents will be crucial in optimizing the final properties of the AAEM-based acrylic resins.
References
- 1. store.astm.org [store.astm.org]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. laboratuar.com [laboratuar.com]
- 4. impag.at [impag.at]
- 5. impag.ch [impag.ch]
- 6. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
- 7. micomlab.com [micomlab.com]
- 8. blog.chasecorp.com [blog.chasecorp.com]
- 9. chempoint.com [chempoint.com]
- 10. matestlabs.com [matestlabs.com]
- 11. gantrade.com [gantrade.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Acrylic Resins with 80% Solid Contents for High-Solid Coatings -Journal of the Korean Applied Science and Technology | Korea Science [koreascience.kr]
- 14. What is the ASTM # for the Pencil Hardness Test? - ACRYLITE® [acrylite.co]
- 15. Analysis of hardness measurement by ASTM D3363 pencil method [en1.nbchao.com]
- 16. micomlab.com [micomlab.com]
- 17. kta.com [kta.com]
- 18. store.astm.org [store.astm.org]
- 19. Explaining ASTM D3359 Adhesion Testing for Conformal Coatingsï¼1ï¼ [ellsworth.com.vn]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. ASTM D5402-2019 "Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs" | NBCHAO [en1.nbchao.com]
Application Notes and Protocols: 2-(Acetoacetoxy)ethyl Methacrylate (AAEMA) in Dental Adhesives and Restorative Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-(acetoacetoxy)ethyl methacrylate (B99206) (AAEMA) in dental adhesive and restorative composite formulations. Due to its unique chemical structure, AAEMA presents several theoretical advantages over conventional monomers, including improved hydrolytic stability and adhesion to dental substrates. This document outlines hypothetical formulations, detailed experimental protocols for evaluation, and expected performance data to guide researchers in exploring AAEMA's potential in dentistry.
Introduction to AAEMA in Dental Applications
2-(Acetoacetoxy)ethyl methacrylate (AAEMA) is a functional methacrylate monomer that possesses a unique acetoacetoxy group. This group offers versatile crosslinking capabilities, including chelation with metal ions present in dental tissues (e.g., calcium in hydroxyapatite), and demonstrates excellent hydrolytic stability.[1][2][3] These properties make AAEMA a promising candidate for enhancing the durability and performance of dental adhesives and restorative composites, which are often challenged by the moist and chemically aggressive oral environment.[1][4][5] Conventional dental resins based on monomers like HEMA and Bis-GMA are susceptible to hydrolytic degradation, which can compromise the integrity of the adhesive bond and the restoration over time.[1][4] The incorporation of AAEMA could potentially mitigate these issues, leading to longer-lasting dental restorations.
Key Advantages of AAEMA in Dental Formulations:
-
Enhanced Hydrolytic Stability: The acetoacetate (B1235776) group is less susceptible to hydrolysis compared to the ester linkages in many conventional methacrylate monomers, potentially leading to a more durable polymer matrix.[1]
-
Improved Adhesion: The ability of the acetoacetoxy group to chelate with metal ions, such as calcium in hydroxyapatite, may promote stronger and more durable adhesion to enamel and dentin.[2][3]
-
Crosslinking Versatility: AAEMA offers multiple crosslinking pathways, which can be exploited to tailor the mechanical properties of the final restorative material.[2]
-
Reduced Water Sorption: The relatively hydrophobic nature of AAEMA compared to highly hydrophilic monomers like HEMA could lead to lower water sorption and solubility of the cured adhesive or composite, further enhancing its stability in the oral environment.
Hypothetical Formulations
The following are hypothetical formulations for an experimental dental adhesive and a restorative composite incorporating AAEMA. These formulations are intended as a starting point for research and development.
Table 1: Hypothetical Dental Adhesive Formulations
| Component | Control Adhesive (wt%) | Experimental AAEMA Adhesive (wt%) | Function |
| Bis-GMA | 50 | 40 | Base Monomer |
| HEMA | 30 | 10 | Hydrophilic Monomer, Wetting Agent |
| TEGDMA | 15 | 15 | Diluent Monomer |
| AAEMA | 0 | 30 | Functional Monomer |
| Camphorquinone | 0.5 | 0.5 | Photoinitiator |
| Ethyl-4-dimethylaminobenzoate | 1.0 | 1.0 | Co-initiator |
| BHT | 0.01 | 0.01 | Stabilizer |
| Ethanol | 3.49 | 3.49 | Solvent |
Table 2: Hypothetical Restorative Composite Formulations
| Component | Control Composite (wt%) | Experimental AAEMA Composite (wt%) | Function |
| Resin Matrix | 30 | 30 | --- |
| Bis-GMA | 60 | 50 | Base Monomer |
| TEGDMA | 39.5 | 29.5 | Diluent Monomer |
| AAEMA | 0 | 20 | Functional Monomer |
| Camphorquinone/Amine | 0.5 | 0.5 | Photoinitiator System |
| Filler | 70 | 70 | --- |
| Silanated Glass Filler | 70 | 70 | Reinforcement |
Expected Performance Data
The following tables summarize the expected quantitative data from the evaluation of the hypothetical AAEMA-containing dental materials compared to conventional controls.
Table 3: Expected Performance of Dental Adhesives
| Property | Control Adhesive | Experimental AAEMA Adhesive | Test Method |
| Shear Bond Strength to Dentin (MPa) | ISO 29022 | ||
| Initial | 25 ± 3 | 28 ± 4 | |
| After 10,000 Thermocycles | 15 ± 4 | 24 ± 3 | |
| Water Sorption (µg/mm³) | 45 ± 5 | 25 ± 3 | ISO 4049 |
| Solubility (µg/mm³) | 3.5 ± 0.5 | 1.5 ± 0.3 | ISO 4049 |
| Degree of Conversion (%) | 65 ± 5 | 70 ± 4 | FTIR Spectroscopy |
Table 4: Expected Performance of Restorative Composites
| Property | Control Composite | Experimental AAEMA Composite | Test Method |
| Flexural Strength (MPa) | 120 ± 10 | 135 ± 12 | ISO 4049 |
| Flexural Modulus (GPa) | 10 ± 1 | 11 ± 1 | ISO 4049 |
| Compressive Strength (MPa) | 250 ± 20 | 270 ± 25 | ISO 9917-1 |
| Water Sorption (µg/mm³) | 20 ± 2 | 12 ± 1.5 | ISO 4049 |
| Solubility (µg/mm³) | 1.0 ± 0.2 | 0.5 ± 0.1 | ISO 4049 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Shear Bond Strength Testing
Objective: To determine the adhesive strength of the dental adhesive to a tooth substrate (dentin or enamel).
Materials and Equipment:
-
Extracted human or bovine teeth
-
Low-speed diamond saw
-
Polishing machine with silicon carbide paper (320, 400, and 600-grit)
-
Dental adhesive systems (Control and Experimental)
-
Restorative composite
-
Light-curing unit
-
Molds for composite cylinders (e.g., 2.5 mm diameter, 3 mm height)
-
Universal testing machine
-
Thermocycler (for aged bond strength)
Protocol:
-
Embed the teeth in acrylic resin, exposing the desired bonding surface (e.g., mid-coronal dentin).
-
Create a flat bonding surface by grinding with a low-speed diamond saw under water cooling.
-
Polish the surface with 320, 400, and finally 600-grit silicon carbide paper to create a standardized smear layer.
-
Apply the dental adhesive to the prepared surface according to the manufacturer's instructions (or a standardized application protocol for experimental adhesives).
-
Light-cure the adhesive for the recommended time.
-
Place a mold onto the bonded surface and fill it with restorative composite.
-
Light-cure the composite from the top.
-
Store the bonded specimens in distilled water at 37°C for 24 hours (for initial bond strength).
-
For aged bond strength, subject the specimens to thermocycling (e.g., 10,000 cycles between 5°C and 55°C).
-
Mount the specimens in a universal testing machine and apply a shear load to the base of the composite cylinder at a crosshead speed of 1 mm/min until failure.
-
Record the load at failure and calculate the shear bond strength in megapascals (MPa).
Water Sorption and Solubility
Objective: To measure the amount of water absorbed by and leached from the cured dental material.
Materials and Equipment:
-
Dental adhesive or composite
-
Teflon molds (e.g., 15 mm diameter, 1 mm thick)
-
Mylar strips
-
Light-curing unit
-
Desiccator with silica (B1680970) gel
-
Analytical balance (accurate to 0.01 mg)
-
Oven or incubator at 37°C
-
Distilled water
Protocol:
-
Fabricate disc-shaped specimens using the Teflon molds, pressing the material between two Mylar strips.
-
Light-cure the specimens from both sides according to the manufacturer's instructions.
-
Place the specimens in a desiccator and weigh them periodically until a constant mass (m1) is achieved.
-
Immerse the specimens in distilled water at 37°C.
-
After 7 days, remove the specimens, blot them dry, and weigh them (m2).
-
Return the specimens to the desiccator and recondition them to a constant mass (m3).
-
Calculate the water sorption (Wsp) and solubility (Wsl) using the following formulas:
-
Wsp = (m2 - m3) / V
-
Wsl = (m1 - m3) / V where V is the volume of the specimen in mm³.
-
Flexural Strength and Flexural Modulus
Objective: To determine the material's resistance to bending forces.
Materials and Equipment:
-
Dental restorative composite
-
Rectangular molds (e.g., 25 mm x 2 mm x 2 mm)
-
Mylar strips
-
Light-curing unit
-
Universal testing machine with a three-point bending fixture
Protocol:
-
Prepare bar-shaped specimens using the rectangular molds.
-
Light-cure the specimens from multiple overlapping sections on both sides to ensure complete polymerization.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Place the specimen on the supports of the three-point bending fixture in the universal testing machine.
-
Apply a load at the center of the specimen at a crosshead speed of 0.5 mm/min until fracture.
-
Record the load at fracture and calculate the flexural strength (σ) and flexural modulus (E) using the appropriate formulas based on the specimen dimensions and the load-deflection curve.
Biocompatibility Assessment (In Vitro Cytotoxicity)
Objective: To evaluate the potential toxicity of the dental material to cells.
Materials and Equipment:
-
Cured specimens of the dental material
-
Cell culture medium (e.g., DMEM)
-
Fibroblast cell line (e.g., L929)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
MTT or XTT assay kit
-
Microplate reader
Protocol:
-
Prepare extracts of the cured dental materials by immersing them in cell culture medium for 24 hours at 37°C.
-
Seed fibroblasts into a 96-well plate and allow them to attach overnight.
-
Remove the culture medium and replace it with the material extracts (undiluted and serial dilutions).
-
Include positive (e.g., phenol-containing medium) and negative (fresh medium) controls.
-
Incubate the cells with the extracts for 24 hours.
-
Perform an MTT or XTT assay to assess cell viability according to the kit manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the percentage of cell viability relative to the negative control.
Visualizations
References
Troubleshooting & Optimization
Preventing premature crosslinking of 2-(Methacryloyloxy)ethyl acetoacetate during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(Methacryloyloxy)ethyl acetoacetate (B1235776) (AAEMA) to prevent premature crosslinking.
Frequently Asked Questions (FAQs)
Q1: What is premature crosslinking of AAEMA and why is it a concern?
A1: Premature crosslinking, or polymerization, is the unintended reaction of individual AAEMA molecules to form larger polymer chains or networks during storage. This process can manifest as an increase in viscosity, gel formation, or complete solidification of the liquid monomer. It is a significant concern because it renders the material unusable for its intended application, leading to loss of valuable reagents and potential experimental delays.
Q2: What are the primary causes of premature crosslinking in AAEMA?
A2: The primary causes of premature crosslinking in AAEMA are:
-
Exposure to Heat: Elevated temperatures significantly accelerate the rate of polymerization.[1]
-
Light Exposure: UV light can initiate free-radical polymerization.
-
Contamination: Contaminants such as peroxides, dust, and certain metals can act as initiators for polymerization.
-
Absence of Oxygen: Common inhibitors used for AAEMA, such as MEHQ and BHT, require the presence of dissolved oxygen to function effectively as radical scavengers.[2][3] Storing under an inert atmosphere like nitrogen will render these inhibitors ineffective.[1]
-
Inhibitor Depletion: Over time, the inhibitor concentration can decrease, especially under improper storage conditions, leaving the monomer susceptible to polymerization.[1]
Q3: What are the recommended storage conditions for AAEMA?
A3: To ensure the stability of AAEMA, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4] The ideal storage temperature is typically between 2-8°C. It is crucial to maintain a headspace of air (containing oxygen) in the storage container to ensure the effectiveness of phenolic inhibitors.[1][2]
Q4: What are common inhibitors used for AAEMA, and at what concentrations?
A4: The most common inhibitors for methacrylate (B99206) monomers like AAEMA are butylated hydroxytoluene (BHT) and the monomethyl ether of hydroquinone (B1673460) (MEHQ).[5] These are typically added by the manufacturer at concentrations ranging from 50 to 1000 ppm. The specific inhibitor and its concentration will be listed on the product's certificate of analysis.
Q5: Can I remove the inhibitor from AAEMA before my experiment?
A5: Yes, the inhibitor can be removed if it interferes with your polymerization process. A common method is to pass the monomer through a column packed with an inhibitor-removal resin. However, once the inhibitor is removed, the AAEMA is highly susceptible to polymerization and should be used immediately.
Troubleshooting Guide: Premature Crosslinking of AAEMA
This guide provides a systematic approach to identifying and resolving issues related to the premature polymerization of AAEMA.
Problem: The viscosity of the stored AAEMA has noticeably increased, or gel particles are observed.
| Potential Cause | Troubleshooting Steps | Corrective Actions |
| Improper Storage Temperature | 1. Check the temperature logs of the storage unit. 2. Verify that the storage unit is functioning correctly and maintaining the recommended temperature (2-8°C). | 1. If the temperature has been consistently elevated, the monomer may be partially polymerized and should be tested for purity before use. 2. Relocate the AAEMA to a temperature-controlled storage unit. |
| Exposure to Light | 1. Inspect the storage container. Is it opaque or amber-colored? 2. Is the storage location protected from direct sunlight or strong artificial light? | 1. Transfer the monomer to an opaque or amber-colored container. 2. Store the container in a dark location or within a secondary light-blocking container. |
| Inhibitor Depletion/ Inactivation | 1. Review the age of the monomer. Has it been stored for an extended period? 2. Was the container properly sealed to prevent oxygen depletion in the headspace? | 1. If the monomer is old, consider purchasing a fresh batch. 2. For critical applications, the inhibitor concentration can be checked using analytical methods like HPLC. 3. Ensure a headspace of air is present in the container and that the cap is securely sealed. |
| Contamination | 1. Review handling procedures. Were clean, dedicated utensils and glassware used? 2. Is there any visible debris or discoloration in the monomer? | 1. Discard the contaminated monomer. 2. Implement strict handling protocols to avoid cross-contamination. Use only clean, dry, and inert equipment when handling AAEMA. |
Visual Inspection Guide for AAEMA Stability
| Appearance | Indication | Action |
| Clear, mobile liquid | Normal, stable monomer | Proceed with use. |
| Slightly viscous liquid | Potential initial stages of polymerization | Test for purity/viscosity before use. Consider filtering through a mesh to remove small gel particles if the viscosity increase is minor. |
| Presence of gel particles or cloudiness | Significant polymerization has occurred | Do not use. The material is no longer suitable for most applications. |
| Solid or semi-solid mass | Complete polymerization | Dispose of the material according to safety guidelines. |
Data Presentation
Table 1: Recommended Storage Conditions and Inhibitor Concentrations for AAEMA
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Reduces the rate of potential polymerization reactions. |
| Inhibitor | BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone) | Scavenges free radicals that initiate polymerization. |
| Inhibitor Concentration | 50 - 1000 ppm (as specified by the manufacturer) | Provides an effective barrier against premature polymerization during the expected shelf life. |
| Headspace Gas | Air (containing oxygen) | Essential for the proper functioning of phenolic inhibitors like BHT and MEHQ.[2][3] |
| Container Type | Opaque or amber-colored glass or compatible plastic | Protects the monomer from light-induced polymerization. |
| Shelf Life | Varies by manufacturer and storage conditions. Typically 6-12 months. | Inhibitor depletion and slow polymerization can occur over time. It is recommended to use the product within the manufacturer's specified shelf life.[2] |
Experimental Protocols
Protocol 1: Accelerated Stability Study for 2-(Methacryloyloxy)ethyl acetoacetate (AAEMA)
This protocol is designed to assess the stability of AAEMA under elevated temperature conditions to predict its shelf life at recommended storage temperatures.
1. Materials:
- This compound (AAEMA) sample to be tested.
- Multiple small, sealable, opaque or amber glass vials.
- Temperature-controlled ovens set at 40°C, 50°C, and 60°C.
- Analytical instrumentation for monitoring polymerization (e.g., viscometer, Gel Permeation Chromatography (GPC), or Gas Chromatography (GC)).
2. Procedure:
- Aliquot the AAEMA sample into a series of labeled vials, ensuring a consistent headspace of air in each.
- Tightly seal the vials.
- Place a set of vials into each of the temperature-controlled ovens (40°C, 50°C, and 60°C). Keep a control set at the recommended storage temperature (e.g., 4°C).
- At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each oven.
- Allow the vials to cool to room temperature.
- Visually inspect the samples for any changes in appearance (e.g., color, clarity, presence of solids).
- Analyze the samples using one or more of the following methods:
- Viscosity Measurement: Measure the viscosity of the liquid. A significant increase in viscosity indicates polymerization.
- Gel Permeation Chromatography (GPC): Analyze the molecular weight distribution. The appearance of a high molecular weight polymer peak indicates crosslinking.
- Gas Chromatography (GC): Determine the purity of the monomer. A decrease in the monomer peak area over time suggests it is being consumed by polymerization.
3. Data Analysis:
- Plot the change in the measured parameter (e.g., viscosity, monomer purity) as a function of time for each temperature.
- Determine the rate of degradation at each temperature.
- Use the Arrhenius equation to extrapolate the data and predict the shelf life at the recommended storage temperature.
Mandatory Visualizations
Caption: Free-radical polymerization of AAEMA.
Caption: Michael addition crosslinking of AAEMA.
Caption: Troubleshooting workflow for AAEMA instability.
References
Technical Support Center: Optimizing Catalyst Concentration for Pechmann Reaction with Acetoacetate Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst concentration for the Pechmann reaction with acetoacetate (B1235776) derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems that may arise during the Pechmann reaction, with a focus on catalyst concentration and related parameters.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive or Inappropriate Catalyst: The chosen catalyst may not be suitable for the specific phenol (B47542) and acetoacetate derivative.[1] | Ensure you are using an appropriate acid catalyst. A wide range of catalysts have been successfully employed, including Brønsted acids (e.g., H₂SO₄), Lewis acids (e.g., AlCl₃, FeCl₃, InCl₃), and reusable solid acid catalysts.[1][2][3] If one type of catalyst is not working, consider trying another. Electron-rich phenols generally react well with milder catalysts, while electron-deficient phenols may require stronger acids.[1] |
| Sub-optimal Catalyst Concentration: Both insufficient and excessive amounts of catalyst can be detrimental to the reaction yield.[1] | Optimize the catalyst concentration. A typical starting point for optimization is 5-10 mol%.[1] In some studies, increasing the catalyst loading from 5 mol% to 10 mol% significantly increased the yield, but a further increase to 15 mol% showed no additional improvement.[1][4] | |
| Inappropriate Reaction Temperature: The reaction temperature significantly impacts the reaction rate and yield. | Optimize the reaction temperature by performing small-scale experiments at different temperatures (e.g., 80°C, 100°C, 120°C).[1] Excessively high temperatures (>130°C) can sometimes lead to charring and a decrease in yield.[1] | |
| Formation of Side Products | Excessively High Catalyst Concentration: High catalyst loading can sometimes promote side reactions. | Reduce the catalyst concentration. Find the minimum effective concentration that provides a good yield within a reasonable time. |
| Reaction Temperature is Too High: Elevated temperatures can lead to the formation of byproducts, such as chromones, or self-condensation of the acetoacetate.[5] | Lower the reaction temperature to improve selectivity.[2] | |
| Strongly Acidic Conditions: Very harsh acidic conditions can promote unwanted side reactions.[1] | If using a strong acid, consider switching to a milder catalyst or a solid acid catalyst to minimize side product formation. | |
| Slow Reaction Rate | Insufficient Catalyst Loading: The amount of catalyst may not be enough to facilitate the reaction at a desirable rate. | Cautiously increase the catalyst concentration. Monitor the reaction for any increase in side product formation. |
| Inefficient Catalyst: The chosen catalyst may have low activity for the specific substrates. | Switch to a more efficient catalyst system. For instance, some nanocrystalline sulfated-zirconia catalysts have been shown to achieve 100% conversion within minutes.[1] | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature in increments of 10-20°C, while monitoring for side product formation.[6] | |
| Difficulty in Product Purification | Catalyst Residue: Homogeneous catalysts can be difficult to remove from the reaction mixture. | Consider using a solid acid catalyst, such as Amberlyst-15, which can be easily removed by filtration.[6][7] |
| Complex Reaction Mixture: The formation of multiple products can complicate the purification process. | Optimize the reaction conditions (catalyst concentration, temperature) to maximize the yield of the desired product and simplify the work-up procedure.[6] |
Quantitative Data Summary
The following tables summarize the effect of catalyst concentration on the yield of coumarin (B35378) derivatives in the Pechmann reaction.
Table 1: Effect of FeCl₃·6H₂O Catalyst Concentration on the Synthesis of 7-hydroxy-4-methylcoumarin
| Entry | Catalyst Concentration (mol%) | Temperature | Time (h) | Yield (%) |
| 1 | 5 | Reflux | 16 | Lower Yield |
| 2 | 10 | Reflux | 16 | High Yield |
| 3 | 15 | Reflux | 16 | No Improvement |
Reaction conditions: Resorcinol and methyl acetoacetate in toluene. Data adapted from a study on the optimization of Pechmann reaction conditions.[3]
Table 2: Effect of Zn₀.₉₂₅Ti₀.₀₇₅O Catalyst Loading on Coumarin Synthesis
| Entry | Catalyst Amount (mol%) | Time (h) | Yield (%) |
| 1 | 5 | 5 | 67 |
| 2 | 10 | 3 | 88 |
| 3 | 15 | 3 | 88 |
Reaction conditions: Phloroglucinol and ethyl acetoacetate. This data illustrates that 10 mol% was the optimal catalyst loading.[4][8]
Experimental Protocols
Below are detailed methodologies for performing the Pechmann reaction with different types of catalysts.
Protocol 1: General Procedure using a Lewis Acid Catalyst (e.g., FeCl₃·6H₂O) under Solvent Conditions
-
Reactant Preparation: In a round-bottom flask, combine the phenol (1.0 eq) and the acetoacetate derivative (1.0-1.2 eq) in a suitable solvent such as toluene.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., FeCl₃·6H₂O, 10-20 mol%) to the mixture.[3][6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120°C) with stirring.[6]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[6]
Protocol 2: Procedure using a Solid Acid Catalyst (e.g., Amberlyst-15) under Solvent-Free Conditions
-
Reactant and Catalyst Mixing: In a round-bottom flask, mix the phenol (1 mmol), ethyl acetoacetate (1.1 mmol), and the solid acid catalyst (e.g., Amberlyst-15, 10 mol%).[7]
-
Reaction: Heat the mixture in an oil bath at a predetermined optimal temperature (e.g., 110°C) with stirring for the required time.[7]
-
Monitoring: Monitor the reaction by TLC.
-
Catalyst Removal: After the reaction is complete, cool the mixture and add a suitable solvent like hot methanol (B129727) to dissolve the product.[9] Filter the mixture to remove the solid catalyst.[7][9]
-
Product Isolation: The filtrate containing the product is cooled to induce crystallization. The precipitated solid is collected by vacuum filtration and washed with cold solvent. Further purification can be done by recrystallization.
Visualizations
Experimental Workflow for Pechmann Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iiste.org [iiste.org]
- 6. benchchem.com [benchchem.com]
- 7. iiste.org [iiste.org]
- 8. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Controlling Viscosity in High-Solids Coatings Containing AAEMA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-solids coatings containing Acetoacetoxyethyl Methacrylate (AAEMA).
Troubleshooting Guide
This guide addresses common viscosity-related issues encountered during the formulation and application of high-solids coatings containing AAEMA.
Issue 1: Initial Viscosity is Too High
Question: We have just formulated a high-solids acrylic coating with AAEMA, and the initial viscosity is significantly higher than our target. What could be the cause and how can we resolve this?
Answer:
High initial viscosity in AAEMA-based high-solids coatings can stem from several factors. AAEMA is specifically designed to lower the viscosity of high-solids formulations due to its bulky pendant acetoacetoxyethyl group, which increases the separation between polymer chains. However, other formulation components can counteract this effect.
Potential Causes and Solutions:
-
Inappropriate Solvent Selection: The choice of solvent plays a crucial role in controlling the viscosity of the resin solution. Using a "poor" solvent for the acrylic polymer can cause the polymer chains to aggregate, leading to a higher than expected viscosity.
-
Solution: Evaluate your solvent system. Opt for "good" solvents that effectively dissolve the acrylic resin. Polar solvents with single hydrogen bonding acceptor sites like ketones, ethers, or esters can be particularly effective in minimizing polymer chain interactions that lead to increased viscosity.
-
-
High Molecular Weight of the Acrylic Resin: While AAEMA helps, a very high molecular weight of the base acrylic resin will inherently lead to higher solution viscosity.
-
Solution: If possible, consider synthesizing or sourcing a lower molecular weight acrylic resin. The formulation of high-solids coatings often involves using resins with lower molecular weights to achieve a sprayable viscosity.
-
-
High Pigment Loading: The concentration of pigments and fillers can dramatically increase the viscosity of a coating.
-
Solution: Re-evaluate the pigment volume concentration (PVC). If high, consider using wetting and dispersing additives to improve pigment dispersion and reduce its impact on viscosity. In some cases, a higher-efficiency pigment that allows for a lower loading to achieve the same opacity might be a solution.
-
-
Inadequate Mixing: Improper dispersion of pigments or other solid components can lead to localized areas of high viscosity.
-
Solution: Ensure your mixing process provides sufficient shear to thoroughly disperse all components.
-
Issue 2: Viscosity Increases Significantly Upon Storage
Question: Our AAEMA-containing high-solids coating has an acceptable initial viscosity, but it increases substantially after a few days of storage. What is causing this instability?
Answer:
Viscosity instability upon storage in coatings containing AAEMA can be indicative of premature crosslinking reactions or other chemical and physical changes.
Potential Causes and Solutions:
-
Premature Crosslinking: AAEMA has two reactive sites: an active methylene (B1212753) group and a ketone carbonyl group, which allow for various crosslinking reactions. If a crosslinker is present and conditions are favorable, these reactions can begin prematurely in the container.
-
Solution:
-
Review your crosslinker: If using a highly reactive crosslinker, such as an unblocked isocyanate, consider a blocked isocyanate for better pot-life stability.
-
Control pH: The reactivity of the acetoacetyl group can be influenced by pH. Avoid highly acidic or alkaline conditions in your formulation that might catalyze unintended reactions.
-
-
-
Solvent Evaporation: If the storage container is not properly sealed, volatile solvents can evaporate, leading to an increase in the solids content and, consequently, viscosity.
-
Solution: Ensure that storage containers are tightly sealed. If possible, store the coating in a temperature-controlled environment to minimize solvent loss.
-
-
Pigment Flocculation: Over time, pigments can reagglomerate, leading to an increase in viscosity.
-
Solution: The use of appropriate stabilizing and anti-settling agents can prevent pigment flocculation and maintain viscosity stability.
-
Issue 3: Poor Flow and Leveling During Application
Question: Our high-solids AAEMA coating has a manageable viscosity in the can, but it exhibits poor flow and leveling upon application, resulting in brush marks and an orange peel effect. Why is this happening?
Answer:
Poor flow and leveling are often related to the coating's rheological behavior, particularly how its viscosity changes under the shear of application and during the subsequent film formation.
Potential Causes and Solutions:
-
Rapid Solvent Evaporation: If the solvent evaporates too quickly after application, the viscosity builds up too fast for the coating to level out.
-
Solution: Incorporate a slower-evaporating solvent into your solvent blend. This will keep the coating fluid for a longer period, allowing it to flow and level before setting.
-
-
High Viscosity at Low Shear: While a high viscosity at rest is good for preventing sag, if it doesn't decrease sufficiently under the low shear of leveling, flow will be inhibited.
-
Solution: Utilize rheology modifiers that impart shear-thinning behavior. These additives reduce viscosity under the high shear of application (brushing, spraying) and allow for a period of lower viscosity at low shear to promote leveling before the viscosity recovers to prevent sagging.
-
-
Incompatibility of Components: If components of the coating are not fully compatible, this can lead to surface tension gradients that cause defects like orange peel.
-
Solution: Review the compatibility of all resins, additives, and solvents. The addition of a suitable leveling agent can help to overcome surface tension issues.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary benefit of using AAEMA in high-solids coatings?
A1: The main advantage of incorporating AAEMA into high-solids coatings is the reduction of viscosity. Its bulky side chain increases the distance between polymer chains, which lowers the overall solution viscosity, enabling the formulation of coatings with higher solids content and lower volatile organic compounds (VOCs).
Q2: What types of crosslinkers are compatible with AAEMA?
A2: AAEMA is versatile and can react with a variety of common crosslinkers. The active methylene group can react with melamines, isocyanates (both free and blocked), and aldehydes. The ketone carbonyl group can undergo chelation with metal ions and react with enamines.
Q3: Can the level of AAEMA in the formulation affect viscosity?
A3: Yes, the concentration of AAEMA can influence the final viscosity. While it is added to reduce viscosity, the overall rheology will also depend on the molecular weight of the resulting polymer and its interaction with other components. In some studies, an increase in the proportion of AAEMA has been shown to lead to a rise in viscosity, likely due to increased crosslinking density.
Q4: Does temperature affect the viscosity of AAEMA-based coatings?
A4: Yes, temperature has a significant impact on the viscosity of all coatings, including those with AAEMA. An increase in temperature will generally lower the viscosity, making the coating more fluid. Conversely, a decrease in temperature will increase the viscosity. This is an important consideration for both storage and application conditions.
Q5: How does AAEMA compare to other reactive monomers for viscosity reduction?
A5: AAEMA is often compared to other functional monomers like diacetone acrylamide (B121943) (DAAM). The bulky pendant group of AAEMA is more effective at increasing the separation between polymer chains, which generally results in a lower polymer solution viscosity compared to DAAM, facilitating the achievement of higher solids in an emulsion.
Quantitative Data
The following table summarizes the physical properties of high-solids acrylic resins containing varying amounts of AAEMA, as reported in a study on the synthesis of 80% solid content acrylic resins.
| Resin ID | AAEMA Content | Viscosity (cps) | Number Average Molecular Weight (Mn) | Polydispersity Index (PDI) | Conversion (%) |
| HSA-98-20 | Present | 1420 - 5760 | 2080 - 2300 | 2.07 - 2.19 | 88 - 93 |
| HSA-98-0 | Absent | (not specified) | (not specified) | (not specified) | (not specified) |
| HSA-98+20 | Higher Content | (not specified) | (not specified) | (not specified) | (not specified) |
Data extracted from "Synthesis of Acrylic Resins with 80% Solid Contents for High-Solid Coatings".
Experimental Protocols
Standard Protocol for Viscosity Measurement of High-Solids Coatings
This protocol is based on standard industry practices for measuring the viscosity of non-Newtonian materials, such as high-solids coatings, using a rotational viscometer.
Objective: To determine the apparent viscosity of a high-solids coating at a specified shear rate and temperature.
Apparatus:
-
Rotational Viscometer (e.g., Brookfield or similar) with appropriate spindles.
-
Temperature-controlled water bath or chamber.
-
Beaker or sample container of appropriate size.
-
Stopwatch.
Procedure:
-
Sample Preparation:
-
Ensure the coating is well-mixed and free of any air bubbles.
-
Bring the sample to the specified measurement temperature (e.g., 25°C ± 0.2°C) by placing it in the temperature-controlled bath for at least one hour.
-
-
Viscometer Setup:
-
Select a spindle and rotational speed that will result in a torque reading between 10% and 95% of the instrument's full-scale range. This ensures the most accurate measurement.
-
Calibrate the viscometer according to the manufacturer's instructions.
-
-
Measurement:
-
Immerse the spindle into the center of the coating sample up to the immersion mark. Avoid trapping air bubbles under the spindle.
-
Allow the spindle to rotate in the sample at the selected speed.
-
Monitor the viscosity reading. For thixotropic materials where the viscosity changes with time, record the viscosity at a specified time interval (e.g., 60 seconds). For materials that reach a stable viscosity, record the reading once it has stabilized.
-
Record the spindle number, rotational speed, torque reading (%), and the final viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
-
Reporting:
-
Report the viscosity value along with the test temperature, spindle used, and rotational speed. For non-Newtonian fluids, reporting the viscosity at a specific shear rate provides more meaningful data.
-
Visualizations
Addressing hydrolysis of 2-(Methacryloyloxy)ethyl acetoacetate in aqueous media
Welcome to the Technical Support Center for 2-(Methacryloyloxy)ethyl acetoacetate (B1235776) (AAEMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the challenges associated with the hydrolysis of AAEMA in aqueous media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue when using 2-(Methacryloyloxy)ethyl acetoacetate (AAEMA) in aqueous solutions?
A1: The main challenge when working with AAEMA in aqueous media is its susceptibility to hydrolysis. The ester linkage in the acetoacetate group can be cleaved by water, leading to the formation of 2-hydroxyethyl methacrylate (B99206) (HEMA) and acetoacetic acid. The acetoacetic acid is unstable and subsequently decomposes into acetone (B3395972) and carbon dioxide. This degradation can significantly alter the monomer's reactivity and the final properties of the polymer.
Q2: What are the consequences of AAEMA hydrolysis in my experiments?
A2: Hydrolysis of AAEMA can lead to several undesirable outcomes, including:
-
Reduced Crosslinking Efficiency: The acetoacetate group is often utilized for crosslinking reactions. Its hydrolysis eliminates this functionality, leading to polymers with lower crosslink density, altered mechanical properties, and reduced solvent resistance.
-
Inconsistent Polymerization: The presence of hydrolysis byproducts can interfere with the polymerization kinetics, leading to variability in reaction times and final polymer characteristics.
-
Altered Final Product Properties: The incorporation of HEMA instead of AAEMA into the polymer backbone changes its chemical composition and physical properties, such as glass transition temperature and hydrophilicity.
Q3: What factors influence the rate of AAEMA hydrolysis?
A3: The rate of AAEMA hydrolysis is primarily influenced by:
-
pH: Hydrolysis is significantly accelerated in both acidic (pH < 3) and alkaline conditions. Some studies suggest that in latex polymer systems, the hydrolysis rate is relatively independent of pH in the range of 7 to 10.
-
Temperature: Higher temperatures increase the rate of hydrolysis. It is particularly significant at temperatures above 90°C.
-
Presence of Catalysts: Certain enzymes or chemical catalysts can accelerate the hydrolysis of esters.
Q4: How can I minimize AAEMA hydrolysis?
A4: Several strategies can be employed to mitigate the hydrolysis of AAEMA:
-
pH Control: Maintaining the pH of the aqueous solution within a neutral or near-neutral range (where the hydrolysis rate is at a minimum) can significantly improve stability.
-
Temperature Management: Whenever possible, conduct experiments at lower temperatures to reduce the rate of hydrolysis.
-
Formation of Enamines: The acetoacetate group can be protected by reacting it with a primary or secondary amine to form a more stable enamine. This is a common strategy in emulsion polymerization, where ammonia (B1221849) is used to neutralize the system and form the enamine in situ. The enamine can later be reversed to regenerate the acetoacetate functionality if needed.
-
Use of Buffers: Employing a suitable buffer system can help maintain the optimal pH and minimize fluctuations that could accelerate hydrolysis.
-
Minimize Water Exposure Time: Prepare aqueous solutions of AAEMA immediately before use to reduce the time it is exposed to water.
Troubleshooting Guide
This guide addresses common problems encountered during the use of AAEMA in aqueous media.
| Problem | Possible Cause | Recommended Solution |
| Low polymer yield or incomplete polymerization. | 1. Hydrolysis of AAEMA: Reduced concentration of the reactive monomer. 2. Presence of Inhibitors: Commercial AAEMA contains inhibitors to prevent premature polymerization. 3. Impurities in the system. | 1. Minimize hydrolysis: Prepare fresh solutions, control pH and temperature. Consider using an enamine protection strategy. 2. Remove inhibitors: Pass the monomer through a column of inhibitor remover (e.g., alumina) before use. 3. Use purified reagents and solvents. |
| Poor mechanical properties of the final polymer (e.g., soft, tacky). | 1. Insufficient crosslinking: Hydrolysis of the acetoacetate functionality prevents effective crosslinking. 2. Incorrect stoichiometry of crosslinking agents. | 1. Confirm the integrity of AAEMA before use: Use techniques like NMR or FTIR to check for hydrolysis. Implement strategies to prevent hydrolysis during the reaction. 2. Carefully calculate and control the molar ratios of reactive monomers and crosslinkers. |
| Inconsistent batch-to-batch results. | 1. Variable levels of AAEMA hydrolysis: Differences in storage time of aqueous solutions, or slight variations in pH or temperature between batches. 2. Inconsistent removal of inhibitors. | 1. Standardize procedures: Strictly control the time between solution preparation and use, and maintain consistent pH and temperature for all reactions. 2. Ensure consistent and effective inhibitor removal for each batch. |
| Formation of gas bubbles (CO₂) during the reaction. | Decomposition of acetoacetic acid: This is a direct consequence of AAEMA hydrolysis. | Address the root cause of hydrolysis: Implement pH and temperature control measures. The observation of gas bubbles is a strong indicator that significant hydrolysis is occurring. |
Data Presentation
Table 1: Influence of pH and Temperature on the Hydrolysis Rate of Ethyl Acetoacetate (Qualitative Representation)
| pH | Temperature | Relative Hydrolysis Rate |
| < 3 | Low (e.g., 25°C) | Moderate to High |
| < 3 | High (e.g., > 90°C) | Very High |
| 3 - 6 | Low (e.g., 25°C) | Low |
| 3 - 6 | High (e.g., > 90°C) | Moderate |
| 7 | Low (e.g., 25°C) | Very Low (Minimum Rate) |
| 7 | High (e.g., > 90°C) | Low to Moderate |
| 7 - 10 | Low (e.g., 25°C) | Low |
| 7 - 10 | High (e.g., > 90°C) | Moderate |
| > 10 | Low (e.g., 25°C) | Moderate to High |
| > 10 | High (e.g., > 90°C) | Very High |
This table is a qualitative summary based on the known behavior of β-keto esters and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Monitoring AAEMA Hydrolysis using ¹H NMR Spectroscopy
This protocol provides a method for the quantitative analysis of AAEMA hydrolysis over time.
1. Materials and Equipment:
-
This compound (AAEMA)
-
Deuterated water (D₂O)
-
Appropriate buffer for pH control (e.g., phosphate (B84403) buffer)
-
Internal standard (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP))
-
NMR spectrometer (300 MHz or higher)
-
NMR tubes
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Prepare a stock solution of the internal standard of a known concentration in D₂O.
-
Prepare the desired aqueous buffer solution in D₂O at the target pH.
-
In a volumetric flask, dissolve a precisely weighed amount of AAEMA in the buffered D₂O solution containing the internal standard to achieve a known initial concentration of AAEMA.
3. NMR Data Acquisition:
-
Transfer the freshly prepared sample solution to an NMR tube.
-
Acquire a ¹H NMR spectrum immediately (t=0). Use a water suppression pulse sequence if necessary.
-
Incubate the NMR tube at the desired temperature (e.g., in a temperature-controlled sample changer or a water bath between measurements).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour) for the duration of the experiment.
4. Data Analysis:
-
Identify the characteristic peaks for AAEMA (e.g., the acetyl CH₃ protons), the hydrolysis product HEMA, and the internal standard.
-
Integrate the area of a well-resolved peak for AAEMA and the internal standard in each spectrum.
-
Calculate the concentration of AAEMA at each time point relative to the constant concentration of the internal standard using the following equation:
CAAEMA(t) = (IAAEMA(t) / NAAEMA) * (NIS / IIS) * CIS
Where:
-
CAAEMA(t) is the concentration of AAEMA at time t
-
IAAEMA(t) is the integral of the AAEMA peak at time t
-
NAAEMA is the number of protons for the integrated AAEMA peak
-
NIS is the number of protons for the integrated internal standard peak
-
IIS is the integral of the internal standard peak
-
CIS is the concentration of the internal standard
-
-
Plot the concentration of AAEMA as a function of time to determine the hydrolysis rate.
Visualizations
Caption: Hydrolysis mechanism of this compound (AAEMA).
Caption: Experimental workflow for assessing the stability of AAEMA in aqueous media.
Caption: Decision tree for troubleshooting common issues with AAEMA.
Technical Support Center: Acetoacetoxyethyl Methacrylate (AAEMA)-Based Polymers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with acetoacetoxyethyl methacrylate (B99206) (AAEMA)-based polymers, with a focus on improving their thermal stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thermal degradation for AAEMA-based polymers?
A1: The thermal degradation of poly(alkyl methacrylates), including AAEMA-based polymers, generally proceeds through random main-chain scission and depolymerization, where the polymer "unzips" to yield the constituent monomers.[1][2] The process is influenced by factors such as molecular weight, with higher molecular weight polymers typically exhibiting greater thermal resistance.[1] For copolymers, the degradation can be more complex, sometimes involving initial cleavage of the side-groups before the main chain scission occurs.[3]
Q2: How does incorporating AAEMA into a polymer backbone affect its thermal stability?
A2: Incorporating AAEMA can enhance the thermal durability of polymers, particularly acrylic resins.[4] The acetoacetoxy functional group provides reactive sites for crosslinking, which increases the overall thermal stability of the cured polymer network.[5][6] Uncrosslinked, the bulky side chain of AAEMA increases separation between polymer chains, which can lower the glass transition temperature (Tg).[7][8]
Q3: What are the key reactive sites on the AAEMA monomer?
A3: AAEMA possesses two primary active sites for crosslinking and modification: the active methylene (B1212753) group (-CH2-) and the ketone carbonyl group (C=O) within the acetoacetyl group.[7] These sites allow for a variety of crosslinking chemistries.
Q4: My AAEMA-based polymer is showing poor performance and properties. What could be the cause?
A4: A common cause for poor performance in AAEMA-based systems is the premature hydrolysis of the acetoacetoxy group.[5] This can occur during synthesis at high temperatures (above 90°C) or during storage under acidic conditions (pH below 3).[5] Hydrolysis converts the functional AAEMA unit into hydroxyethyl (B10761427) methacrylate (HEMA) and a β-keto acid, which then decomposes into acetone (B3395972) and carbon dioxide.[5] This reaction consumes the groups necessary for crosslinking, leading to a decline in film performance and mechanical properties.[5]
Q5: How can I prevent the hydrolysis of the acetoacetoxy group in my experiments?
A5: To prevent hydrolysis, the pH of the polymer latex or solution should be maintained within a range of 7-10.[5] Another effective strategy is to protect the acetoacetoxy group by converting it to an enamine.[5] This can be achieved by adding a primary amine or ammonia. The resulting enamine is more resistant to hydrolysis.[5] During film formation, the volatile amine evaporates, regenerating the acetoacetoxy groups for the crosslinking reaction.[5]
Troubleshooting Guides
Issue 1: Low Thermal Stability and Premature Degradation
Symptoms:
-
Unexpected weight loss at lower-than-expected temperatures observed during Thermogravimetric Analysis (TGA).
-
Discoloration (yellowing or browning) of the polymer upon heating.
-
Poor mechanical properties of the final material after thermal processing.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Verification Method |
| Incomplete Crosslinking | Increase the concentration of the crosslinking agent or optimize the curing temperature and time. AAEMA can be crosslinked with various agents like diamines (e.g., hexamethylene diamine), adipic acid dihydrazide (ADH), or through metal chelation.[7][9][10] | Perform Dynamic Mechanical Thermal Analysis (DMTA) to observe an increase in storage modulus in the rubbery plateau. Differential Scanning Calorimetry (DSC) should show an increase in the glass transition temperature (Tg).[4][5] |
| Monomer Impurity | Ensure the purity of the AAEMA monomer. Impurities like 2-hydroxyethyl methacrylate (HEMA) can indicate hydrolysis has already occurred.[8][10] | Use Gas Chromatography (GC) to check the purity of the AAEMA monomer before polymerization. |
| Chain Transfer Reactions | Minimize the presence of chain transfer agents during polymerization, unless used intentionally to control molecular weight. | Measure the molecular weight and distribution of the polymer using Size Exclusion Chromatography (SEC). |
| Oxidative Degradation | While thermal degradation can occur without oxygen, its presence can accelerate the process (thermal-oxidation).[2] Conduct experiments under an inert atmosphere (e.g., nitrogen or argon). | Compare TGA results of samples run under an inert atmosphere versus in air. |
Issue 2: Inconsistent Polymer Properties and Batch-to-Batch Variation
Symptoms:
-
Significant differences in viscosity, thermal stability (TGA), and mechanical properties between different batches of the same polymer.
-
Variable performance in final applications (e.g., coatings, adhesives).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Verification Method |
| AAEMA Hydrolysis During Storage or Synthesis | Maintain the pH of the reaction and storage medium between 7 and 10.[5] For long-term storage, consider protecting the acetoacetoxy group by converting it to an enamine.[5] Avoid polymerization temperatures exceeding 90°C if hydrolysis is a concern.[5] | Use FTIR spectroscopy to monitor the characteristic peaks of the acetoacetoxy group. A decrease in these peaks and the appearance of hydroxyl peaks may indicate hydrolysis. |
| Inconsistent Monomer Ratios | Carefully control the stoichiometry of the monomers during polymerization. Ensure accurate measurements and consistent addition rates in semi-continuous processes. | Use ¹H NMR spectroscopy to confirm the chemical structure and composition of the final copolymer.[4] |
| Variable Crosslinking Density | Ensure homogeneous mixing of the crosslinking agent within the polymer matrix. Optimize the curing conditions (temperature, time) to ensure the reaction goes to completion. | Swelling tests and DMTA can provide information about the degree of crosslinking.[5] |
Experimental Protocols
Protocol 1: Synthesis of AAEMA-Acrylic Latex via Emulsion Polymerization
This protocol describes a seeded semi-continuous emulsion polymerization method to synthesize an acrylic latex containing AAEMA.
Materials:
-
Monomers: Methyl methacrylate (MMA), Butyl acrylate (B77674) (BA), Acetoacetoxyethyl methacrylate (AAEMA), Methacrylic acid (MAA)
-
Initiator: Potassium persulfate (KPS)
-
Surfactant
-
Deionized water
-
Buffer (e.g., sodium bicarbonate)
-
Crosslinker (added post-polymerization, e.g., Adipic acid dihydrazide - ADH)
Procedure:
-
Seed Latex Preparation: In a reactor equipped with a stirrer, condenser, and nitrogen inlet, charge deionized water, surfactant, and a small portion of the monomer mixture.
-
Heat the reactor to the reaction temperature (e.g., 80-85°C) under a nitrogen purge.
-
Add the initiator solution to start the polymerization and form the seed particles. Allow this to react for 30-60 minutes.
-
Monomer Emulsion Feed: In a separate vessel, prepare a pre-emulsion of the remaining monomers, surfactant, and deionized water.
-
Semi-continuous Feed: Continuously feed the monomer pre-emulsion and an initiator solution into the reactor over a period of 2-3 hours. Maintain the reaction temperature.
-
Completion: After the feeds are complete, hold the reaction at temperature for another 1-2 hours to ensure high monomer conversion.
-
Cooling and Neutralization: Cool the reactor to room temperature. Adjust the pH of the latex to 7.5-8.5 with a suitable base (e.g., N,N-dimethylethanolamine).
-
Crosslinker Addition: If a two-component system is desired, the crosslinker (e.g., ADH) can be added to the latex before film formation.
Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal degradation and the weight loss profile of an AAEMA-based polymer.
Instrument: Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small amount of the dried polymer sample (5-10 mg) into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: Place the pan in the TGA furnace.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or air (specify in results).
-
Flow Rate: 20-50 mL/min.
-
Heating Rate: A standard rate is 10 °C/min.
-
Temperature Range: Typically from room temperature to 600 °C or higher, depending on the polymer.
-
-
Data Acquisition: Start the heating program and record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. Determine key parameters such as the onset temperature of degradation (T_onset, often defined as the temperature at 5% weight loss) and the temperature of maximum degradation rate (T_max, from the peak of the derivative TGA curve).
Visualizations
Caption: Experimental workflow for synthesis and thermal analysis.
References
- 1. polychemistry.com [polychemistry.com]
- 2. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chempoint.com [chempoint.com]
- 8. chempoint.com [chempoint.com]
- 9. specialchem.com [specialchem.com]
- 10. AAEMA - Acetoacetoxyethyl Methacrylate for Low VOC Coatings [sinocurechem.com]
Strategies to enhance the shelf-life of AAEMA-functionalized resins
This guide provides researchers, scientists, and drug development professionals with technical support for enhancing the shelf-life and troubleshooting issues related to 2-(Acetoacetoxy)ethyl methacrylate (B99206) (AAEMA)-functionalized resins.
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf-life of an AAEMA-functionalized resin?
The shelf-life of acrylic resins, including those functionalized with AAEMA, typically ranges from 6 months to 2 years.[1] However, this is highly dependent on the specific formulation, the presence of inhibitors, and storage conditions.[1] For optimal stability, it is crucial to adhere to recommended storage guidelines.
Q2: What are the primary degradation mechanisms for AAEMA-functionalized resins?
The main degradation pathways include:
-
Hydrolysis: The ester and acetoacetyl groups in the AAEMA molecule are susceptible to breakdown by water, especially under acidic or alkaline conditions or at elevated temperatures.[2][3] Hydrolysis of the acetoacetate (B1235776) group can lead to the formation of 2-hydroxyethyl methacrylate (HEMA) and a β-keto acid, which can further decompose into acetone (B3395972) and carbon dioxide.[2]
-
Thermal Degradation: Like other methacrylate polymers, high temperatures can cause chain scission or unwanted cross-linking, altering the resin's properties.[4]
-
Photo-degradation: Exposure to UV radiation can generate free radicals, leading to uncontrolled polymerization, chain scission, or oxidation, which compromises the material's integrity.[1][5]
-
Premature Polymerization: In the absence of sufficient inhibitors or in the presence of contaminants, heat, or light, the methacrylate double bonds can react, leading to an increase in viscosity or complete gelation.
Q3: Can stabilizers or inhibitors be added to extend the shelf-life?
Yes, incorporating stabilizers is a key strategy. Common types include:
-
Free-Radical Scavengers: Inhibitors like phenolic compounds (e.g., MEHQ - hydroquinone (B1673460) monomethyl ether) and quinones are often added to the monomer to prevent premature polymerization during storage.[1][6] For these inhibitors to be effective, the presence of dissolved oxygen is required.[7][8]
-
Hydrolysis Stabilizers: For applications where resins are exposed to moisture, hydrolysis stabilizers can be incorporated to protect the ester linkages from degradation.[3][9]
-
UV Stabilizers & Antioxidants: These additives protect the polymer chains from degradation caused by light and oxidation.[3]
Q4: How does pH affect the stability of aqueous AAEMA resin systems?
In aqueous systems (e.g., emulsions), pH plays a critical role. The hydrolysis of the acetoacetate group is a primary concern.[2] Interestingly, one study found that for some latex polymers, the hydrolysis profile of AAEMA is independent of the pH in the range of 7-10.[2] In some cases, ammonia (B1221849) can be used to convert the acetoacetoxy moiety into a more hydrolysis-resistant enamine form for temporary protection.[2]
Troubleshooting Guide
Issue 1: Increased Viscosity or Gelation During Storage
| Potential Cause | Troubleshooting Step | Recommended Action |
| Improper Storage Temperature | Review storage temperature logs. The recommended temperature is typically below 25-30°C.[1][10] | Store the resin in a cool, dark place. If high temperatures were encountered, the resin may be partially polymerized and should be tested for performance before use. |
| Exposure to Light (UV) | Check if the container is transparent or was left in direct sunlight or under fluorescent lighting.[1] | Always store resins in opaque containers, away from windows and direct light sources. |
| Inhibitor Depletion | The inhibitor's effectiveness is dependent on the presence of dissolved oxygen.[8] Storing under an inert gas can render the inhibitor useless.[7] | Ensure the container has a headspace of at least 5-10% air.[8][11] If storing for extended periods, consider replenishing the dissolved oxygen by suitable aeration.[7] |
| Contamination | Introduction of initiators, strong acids/bases, or other reactive species. | Ensure all handling equipment is clean. Do not return unused resin to the original container. |
Issue 2: Poor Performance (e.g., reduced adhesion, poor film formation)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Hydrolysis of Functional Groups | This is a likely cause if the resin was exposed to moisture or high humidity, especially in an unbuffered system.[3][12] | Use an analytical technique like FTIR to check for the loss of the acetoacetate carbonyl peak. If hydrolysis has occurred, the resin may not be salvageable. For future batches, ensure anhydrous storage conditions or consider formulation with hydrolysis-resistant co-monomers.[3] |
| Change in Molecular Weight | Degradation may have caused chain scission, leading to lower molecular weight. | Perform Gel Permeation Chromatography (GPC) to analyze the molecular weight distribution and compare it to a fresh sample. |
| Incomplete Cross-linking | If the acetoacetate functional groups have degraded, the resin will not cross-link effectively.[2] | Test the cross-linking performance on a small scale. If it fails, the batch has likely degraded. |
Data Presentation: Recommended Storage Conditions
To maximize the shelf-life of AAEMA-functionalized resins, the following storage conditions are recommended based on general guidelines for methacrylate-based resins.
| Parameter | Recommendation | Rationale |
| Temperature | < 30°C (< 86°F)[10] | Reduces the rate of thermal degradation and spontaneous polymerization. |
| Light Exposure | Store in opaque containers in a dark environment.[1][13] | Prevents photo-degradation and initiation of polymerization by UV light. |
| Atmosphere | Maintain an air headspace of 5-21%.[8] Do not store under inert gas.[7] | Dissolved oxygen is required for common polymerization inhibitors (e.g., MEHQ) to function effectively.[7][8] |
| Humidity | Store in a dry place with tightly sealed containers.[10] | Minimizes hydrolysis of the ester and acetoacetate functional groups. |
| Container Material | Stainless steel, aluminum, carbon steel, or high-density polyethylene (B3416737) (HDPE).[7][11] | Prevents contamination and potential reaction with container materials. |
| Inventory Mgt. | Follow a "first-in, first-out" (FIFO) principle.[7] | Minimizes the likelihood of using over-aged resin. |
Experimental Protocols
Protocol 1: Monitoring Resin Stability via Viscosity Measurement
-
Objective: To detect changes in the resin's molecular weight, such as those caused by premature polymerization or degradation.
-
Methodology:
-
Using a rotational viscometer or rheometer, measure the initial viscosity of a freshly prepared or received resin sample at a controlled temperature (e.g., 25°C).
-
Define the spindle/geometry, shear rate, and measurement time. Keep these parameters constant for all subsequent measurements.
-
At regular intervals (e.g., weekly or monthly), draw a sample from the stored resin, allow it to equilibrate to the measurement temperature, and repeat the viscosity measurement using the identical parameters.
-
Record the viscosity values over time. A significant, progressive increase in viscosity indicates that polymerization or cross-linking is occurring during storage. A decrease may suggest chain scission.
-
Protocol 2: Assessing Chemical Degradation using FTIR Spectroscopy
-
Objective: To identify changes in the chemical structure of the resin, particularly the degradation of the AAEMA functional group.
-
Methodology:
-
Obtain a baseline Fourier-Transform Infrared (FTIR) spectrum of a fresh resin sample using an ATR-FTIR spectrometer.
-
Identify the characteristic peaks for the AAEMA functional group. Key peaks include the methacrylate C=O stretch (~1715 cm⁻¹) and the acetoacetate β-ketoester C=O stretches (~1735 cm⁻¹ and ~1650 cm⁻¹ for the enol form).
-
Periodically, take a spectrum of the stored resin under the same conditions.
-
Compare the spectra over time. A decrease in the intensity of the acetoacetate carbonyl peaks relative to a stable peak (e.g., an aliphatic C-H stretch) is a strong indicator of hydrolysis or other degradation of the functional group.[2]
-
Protocol 3: Accelerated Aging Test for Shelf-Life Prediction
-
Objective: To simulate long-term storage at ambient conditions by aging the resin at elevated temperatures for a shorter duration.
-
Methodology:
-
Dispense aliquots of the resin into several sealed, opaque containers.
-
Place the containers in ovens set to multiple elevated temperatures (e.g., 40°C, 50°C, 60°C). Do not exceed the temperature at which rapid, uncontrolled polymerization occurs.
-
At set time points (e.g., 1, 2, 4, 8 weeks), remove one sample from each temperature and allow it to cool to room temperature.
-
Analyze the aged samples for critical properties such as viscosity (Protocol 1), chemical structure (Protocol 2), and performance (e.g., film hardness, adhesion).
-
Plot the change in the measured property versus time for each temperature. This data can often be used with the Arrhenius equation to extrapolate and predict the expected shelf-life at normal storage temperatures (e.g., 25°C).[14]
-
Visualizations
Caption: A troubleshooting workflow for diagnosing common issues with AAEMA-functionalized resins.
Caption: The hydrolysis pathway of the AAEMA functional group, a primary cause of degradation.
Caption: An overview of key strategies to improve the stability and shelf-life of resins.
References
- 1. How to Extend Acrylic Resin Shelf Life in Storage [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Acrylic Resin’s Resistance to Hydrolysis [eureka.patsnap.com]
- 4. Thermal properties of poly(N,N-dimethylaminoethyl methacrylate) | PLOS One [journals.plos.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. AAEMA - Acetoacetoxyethyl Methacrylate for Low VOC Coatings [sinocurechem.com]
- 7. synthomer.com [synthomer.com]
- 8. osecompany.com [osecompany.com]
- 9. ▷ Hydrolysis Stabilizers | Polymer Additives | LANXESS [lanxess.com]
- 10. chemmasters.net [chemmasters.net]
- 11. Storage of methyl methacrylate (MMA) - Knowledge - WALGLAS GROUP [walglasgroup.com]
- 12. specialchem.com [specialchem.com]
- 13. Storage Considerations of MMA [slchemtech.com]
- 14. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: 2-(Acetoacetoxy)ethyl Methacrylate (AAEMA) in Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-(Acetoacetoxy)ethyl methacrylate (B99206) (AAEMA) in emulsion systems. This guide focuses on the critical role of pH in influencing the stability and reactivity of AAEMA-containing emulsions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of AAEMA in an emulsion?
A1: AAEMA exhibits good hydrolytic stability in the pH range of 7 to 10.[1] Deviating significantly from this range, especially to acidic conditions (pH < 3), can lead to the hydrolysis of the acetoacetoxy group.[1]
Q2: What happens if the pH of my AAEMA emulsion drops below the recommended range?
A2: At a pH below 3, or at elevated temperatures (above 90°C), AAEMA is susceptible to hydrolysis.[1] This reaction breaks down AAEMA into 2-hydroxyethyl methacrylate (HEMA), acetone, and carbon dioxide.[1] This degradation will compromise the crosslinking ability of your polymer and affect the final properties of your material.
Q3: How does pH influence the reactivity of AAEMA for crosslinking?
A3: The reactivity of AAEMA is intrinsically linked to its keto-enol tautomerism, which is pH-dependent. The enolate form, favored under more basic conditions, is the reactive species for many crosslinking reactions, such as those with amines or isocyanates. Therefore, adjusting the pH to a mildly alkaline condition is often necessary to initiate crosslinking.
Q4: Can I polymerize AAEMA under acidic conditions?
A4: While polymerization of the methacrylate group can occur under acidic conditions, it is generally not recommended for AAEMA due to the risk of hydrolysis of the acetoacetoxy group.[1] For emulsion polymerization of functional monomers, it is often desirable for the monomer to be in its neutral, more hydrophobic state to partition into the polymer particles.[2] However, for AAEMA, the subsequent stability of the functional group is a primary concern.
Q5: My AAEMA-containing latex is showing poor stability and coagulation. What are the likely causes related to pH?
A5: Poor emulsion stability can be caused by several factors, with pH being a critical one.[3] If the pH is too low, it can lead to the hydrolysis of AAEMA, altering the surface chemistry of the particles and potentially leading to flocculation. Additionally, the overall colloidal stability of the latex is highly dependent on pH, which influences the surface charge (zeta potential) of the polymer particles.[4][5]
Troubleshooting Guide
| Problem | Potential Cause (pH-Related) | Troubleshooting Steps |
| High level of coagulum or grit in the final latex. | The polymerization pH was too low, leading to particle instability. | 1. Monitor and adjust the pH of the initial monomer emulsion to be within the stable range for AAEMA (ideally neutral to slightly alkaline during polymerization, followed by post-polymerization pH adjustment).2. Consider a seeded or semi-batch polymerization process to better control reaction conditions.[6] |
| Poor film formation or final polymer lacks desired mechanical properties. | Hydrolysis of the acetoacetoxy group due to incorrect pH during storage or processing. | 1. Verify the pH of the latex is within the 7-10 range for storage.[1]2. Avoid high-temperature processing at acidic pH.[1]3. Confirm the presence of the acetoacetoxy group using techniques like FTIR spectroscopy. |
| Inconsistent or slow crosslinking reaction. | The pH is not optimal for the keto-enol equilibrium to favor the reactive enolate form. | 1. Adjust the pH of the emulsion to a mildly alkaline condition (e.g., pH 8-9) prior to initiating the crosslinking reaction.2. Ensure uniform mixing of the pH adjuster. |
| Yellowing of the final product. | Contamination with iron or low pH values can contribute to discoloration. | 1. Use deionized water and high-purity reagents to minimize iron contamination.2. Maintain the pH in the recommended neutral to alkaline range. |
Data Presentation
Table 1: Effect of pH on Emulsion Stability (General Trends)
The following table summarizes the general impact of pH on key stability parameters of an emulsion. While specific values for AAEMA emulsions may vary, these trends provide a useful guide.
| pH | Particle Size | Zeta Potential | Emulsion Stability |
| Acidic (< 4) | Tends to increase due to aggregation. | Closer to zero, reduced electrostatic repulsion. | Generally unstable, high risk of coagulation.[4] |
| Neutral (~7) | Generally smaller and more uniform. | More negative, good electrostatic repulsion. | Typically stable.[7] |
| Alkaline (> 8) | May increase slightly depending on the system. | Highly negative, strong electrostatic repulsion. | Generally stable.[7] |
Note: The isoelectric point (the pH at which the zeta potential is zero) is a critical factor. Emulsions are least stable at their isoelectric point.[4]
Experimental Protocols
Protocol 1: Preparation of an AAEMA-Containing Emulsion via Semi-Batch Polymerization
This protocol describes a general procedure for preparing a stable latex containing AAEMA.
-
Reactor Setup:
-
Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding pumps for the monomer emulsion and initiator solution.
-
-
Initial Charge:
-
Add a portion of deionized water and surfactant to the reactor.
-
Purge with nitrogen for at least 30 minutes to remove oxygen.
-
Heat the reactor to the desired polymerization temperature (e.g., 80°C).
-
-
Monomer Emulsion Preparation:
-
In a separate vessel, prepare the monomer emulsion by dispersing the monomers (including AAEMA), the remaining surfactant, and deionized water under gentle agitation.
-
Ensure the pH of the monomer emulsion is adjusted to a neutral or slightly alkaline value (e.g., pH 7-8).
-
-
Initiator Solution:
-
Dissolve a water-soluble initiator (e.g., potassium persulfate) in deionized water.
-
-
Polymerization:
-
Add a small portion of the initiator solution to the reactor to create seed particles.
-
After a short seed formation period, start the continuous feeding of the monomer emulsion and the remaining initiator solution over a period of 2-4 hours.
-
Maintain constant temperature and stirring throughout the polymerization.
-
-
Completion and Cooling:
-
After the feeds are complete, maintain the reaction temperature for an additional hour to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
-
Post-Polymerization Adjustment:
-
Adjust the final pH of the latex to the desired value for storage and stability (typically pH 8-9).
-
Protocol 2: Monitoring AAEMA Stability in Emulsion as a Function of pH
This protocol outlines a method to assess the hydrolytic stability of AAEMA in a latex at different pH values.
-
Sample Preparation:
-
Divide the prepared AAEMA-containing latex into several samples.
-
Adjust the pH of each sample to a different value (e.g., pH 3, 5, 7, 9, 11) using dilute acid (e.g., HCl) or base (e.g., NaOH).
-
-
Incubation:
-
Store the samples at a controlled temperature (e.g., 25°C or an elevated temperature like 50°C to accelerate aging).
-
-
Analysis at Time Intervals:
-
At regular time intervals (e.g., 0, 24, 48, 96 hours), take an aliquot from each sample for analysis.
-
FTIR Spectroscopy: Cast a thin film of the latex and acquire an FTIR spectrum. Monitor the disappearance of the characteristic peaks of the acetoacetoxy group (e.g., around 1720 cm⁻¹ for the ester C=O and 1650 cm⁻¹ for the keto C=O) and the potential appearance of peaks corresponding to hydrolysis products (e.g., a broad -OH stretch from HEMA).
-
Particle Size and Zeta Potential: Dilute the latex sample and measure the particle size distribution and zeta potential using a dynamic light scattering (DLS) instrument. An increase in particle size or a zeta potential moving closer to zero indicates instability.[4]
-
pH Measurement: Monitor any drift in the pH of the samples over time.
-
Visualizations
Caption: Acid-catalyzed hydrolysis of AAEMA.
Caption: pH-dependent keto-enol tautomerism of AAEMA.
Caption: Troubleshooting workflow for pH-related issues in AAEMA emulsions.
References
Technical Support Center: Managing Gel Formation in AAEMA Polymerization
Welcome to the technical support center for Acetoacetoxyethyl Methacrylate (B99206) (AAEMA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage gel formation during their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues related to premature gelation in AAEMA polymerization processes.
Q1: My AAEMA polymerization reaction formed a gel almost immediately after adding the initiator. What is the likely cause?
A1: Premature gelation is often caused by an excessively high concentration of the initiator. A high initiator concentration can generate too many free radicals at once, leading to rapid polymerization and cross-linking. It is recommended to reduce the initiator concentration. Additionally, ensure that the reaction temperature is not too high, as this can also accelerate the polymerization rate.
Q2: I am observing gel formation even at low monomer conversion. Why is this happening?
A2: Gel formation at low conversion can be due to several factors:
-
Cross-linking Impurities: The AAEMA monomer may contain impurities, such as dimethacrylates, that act as cross-linking agents. Consider purifying the monomer before use.
-
High Temperature: Elevated temperatures can increase the rate of chain transfer reactions, leading to branching and eventual gelation.[1][2] It is advisable to conduct the polymerization at a lower temperature.
-
Inappropriate Solvent: The choice of solvent can influence the solubility of the growing polymer chains. If the polymer is not soluble in the chosen solvent, it may precipitate and form a gel.
Q3: Can the type of polymerization method affect gel formation?
A3: Yes, the polymerization method plays a crucial role. Conventional free-radical polymerization offers limited control over the polymer architecture and can easily lead to gelation.[3] Controlled/"living" radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, provide better control over molecular weight and polydispersity, significantly reducing the risk of gel formation.[4][5][6][7]
Q4: How does the initiator-to-monomer ratio impact gel formation?
A4: The initiator-to-monomer ratio is a critical parameter. A high ratio can lead to the formation of a large number of short polymer chains, which can increase the viscosity of the reaction medium and promote gelation. Conversely, a very low ratio may result in an extremely slow reaction and the formation of very high molecular weight polymers, which are also prone to gelation. It is important to optimize this ratio for your specific experimental conditions.[8]
Q5: My reaction seems to be proceeding in a controlled manner, but then suddenly forms a gel. What could be the cause?
A5: This phenomenon, known as the Trommsdorff-Norrish effect or gel effect, is an autoacceleration of the polymerization rate that occurs at high conversions.[2] It is caused by an increase in viscosity of the reaction medium, which slows down the termination reactions between growing polymer chains. This leads to a rapid increase in the overall reaction rate and molecular weight, often resulting in gel formation. To mitigate this, consider stopping the reaction at a lower conversion or using a more dilute solution.
Q6: Are there any additives that can help prevent gel formation?
A6: Yes, chain transfer agents (CTAs) can be used to control the molecular weight of the polymer and reduce the likelihood of gelation. In RAFT polymerization, the CTA is a key component that enables controlled polymerization.[7] Additionally, ensuring the absence of unintended cross-linking agents is crucial.[9]
Troubleshooting Flowchart
This diagram provides a logical workflow for diagnosing the cause of gel formation.
Caption: Troubleshooting workflow for AAEMA gel formation.
Quantitative Data on Polymerization Conditions
The following tables summarize experimental conditions that can influence gel formation in methacrylate polymerization.
Table 1: Effect of Initiator Concentration on Gelation
| Initiator Concentration | Polymerization Temperature (°C) | Observations | Reference |
| Very Low | 70 | Low grafting and gel efficiency due to limited free radicals. | [8] |
| Optimal | 70 | High grafting and gel efficiency. | [8] |
| High | 70 | Reduced grafting efficiency as homopolymer formation thickens the medium. | [8] |
| Excess | 25 | Can lead to the formation of very short polymer chains, resulting in a viscous solution instead of a solid gel. | [10] |
Table 2: Effect of Temperature on Polymerization
| Temperature Range | Effect on Polymerization Rate | Impact on Gel Formation | Reference |
| Below 90°C | Rate increases with temperature. | Increased rate can lead to premature gelation if not controlled. | [1] |
| 90-145°C | Chain transfer becomes more prominent, potentially suppressing autoacceleration. | Can either reduce or promote gelation depending on the balance of reaction kinetics. | [1] |
| Above 145°C | Depropagation starts to dominate, reducing the overall rate. | Less likely to form a stable gel due to depropagation. | [1] |
| 140-170°C | Decreased viscosity and molecular weight. | Can reduce the need for chain transfer agents and may prevent gelation at high polymer content. | [2] |
Experimental Protocols
Protocol for RAFT Polymerization of AAEMA
This protocol provides a general methodology for the controlled polymerization of AAEMA using RAFT to minimize the risk of gel formation.
Materials:
-
2-(Acetoacetoxy)ethyl methacrylate (AAEMA), inhibitor removed
-
RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate, CPADB)
-
Initiator (e.g., 2,2'-Azobis(2-methylpropionitrile), AIBN)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or argon source
-
Oil bath
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask, dissolve the desired amounts of AAEMA, RAFT agent, and initiator in the anhydrous solvent. The molar ratio of monomer:RAFT agent:initiator should be carefully calculated to target the desired molecular weight and control over the polymerization.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80°C). The reaction should be carried out under an inert atmosphere (nitrogen or argon).
-
Monitoring the Reaction: Periodically take aliquots from the reaction mixture to monitor monomer conversion (e.g., by ¹H NMR) and the evolution of molecular weight and polydispersity (e.g., by size-exclusion chromatography, SEC).
-
Termination: Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane). The purified polymer can then be collected by filtration and dried under vacuum.
Experimental Workflow Diagram
Caption: Workflow for RAFT polymerization of AAEMA.
RAFT Polymerization Equilibrium
This diagram illustrates the key equilibria involved in a RAFT polymerization process, which enables control over the growing polymer chains and prevents uncontrolled gel formation.
Caption: RAFT polymerization equilibrium diagram.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. researchgate.net [researchgate.net]
- 3. web.itu.edu.tr [web.itu.edu.tr]
- 4. "Aqueous RAFT Polymerization of 2-Aminoethyl Methacrylate to Produce We" by Alp H. Alidedeoglu, Adam W. York et al. [aquila.usm.edu]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
Validation & Comparative
A Comparative Guide to Crosslinking Agents: 2-(Methacryloyloxy)ethyl Acetoacetate (AAEMA) vs. Diacetone Acrylamide (DAAM)
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry, particularly in the formulation of high-performance coatings, adhesives, and binders, the choice of crosslinking agent is paramount to achieving desired end-use properties. This guide provides an objective comparison between two prominent functional monomers utilized for ambient temperature crosslinking of acrylic emulsions: 2-(Methacryloyloxy)ethyl acetoacetate (B1235776) (AAEMA) and Diacetone Acrylamide (DAAM). This comparison is supported by a review of available experimental data and established chemical principles.
Executive Summary
Both AAEMA and DAAM are effective monomers for inducing crosslinking in acrylic polymers, typically through reaction with a suitable crosslinking agent after film formation. The primary distinction lies in their crosslinking chemistry, which imparts different performance characteristics to the final polymer network. DAAM is almost exclusively used in keto-hydrazide crosslinking systems with adipic acid dihydrazide (ADH). In contrast, AAEMA offers greater versatility through its dual reactive sites—an active methylene (B1212753) group and a ketone carbonyl group—allowing for multiple crosslinking pathways.
Generally, DAAM-based systems are reputed for their robust mechanical properties.[1][2] AAEMA, on the other hand, provides a broader formulation latitude and can be crosslinked with a variety of reagents, including diamines, melamines, isocyanates, and even metal ions.[3][4]
Chemical Structures and Properties
A fundamental understanding of the chemical structures of AAEMA and DAAM is essential to appreciate their crosslinking mechanisms and performance differences.
| Feature | 2-(Methacryloyloxy)ethyl Acetoacetate (AAEMA) | Diacetone Acrylamide (DAAM) |
| Chemical Formula | C₁₀H₁₄O₅[5] | C₉H₁₅NO₂[6] |
| Molecular Weight | 214.22 g/mol [5] | 169.22 g/mol [6] |
| Appearance | Colorless or light yellow clear liquid[5] | White crystalline solid or powder[6] |
| Reactive Groups | Active methylene group and ketone carbonyl group[3] | Ketone carbonyl group[7] |
| Solubility | Soluble in water and organic solvents[4] | Soluble in water, ethanol, and other polar solvents[6] |
Crosslinking Mechanisms
The crosslinking pathways of AAEMA and DAAM are distinct and are visualized in the diagrams below.
Diacetone Acrylamide (DAAM) Crosslinking
DAAM is incorporated into an acrylic polymer backbone via emulsion polymerization. The crosslinking occurs post-film formation through a keto-hydrazide reaction with adipic acid dihydrazide (ADH). This reaction is catalyzed by a decrease in pH as water and ammonia (B1221849) (used for pH stabilization in the emulsion) evaporate.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Performance of Room Temperature Cross-Linkable Acrylic Latexes Synthesized Using DAAM and AAEMA Functional Monomers | springerprofessional.de [springerprofessional.de]
- 3. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 4. chempoint.com [chempoint.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gantrade.com [gantrade.com]
Comparing AAEMA and 2-hydroxyethyl methacrylate (HEMA) in dental resin performance
An In-Depth Review for Researchers and Drug Development Professionals
In the ever-evolving field of dental materials, the quest for a restorative resin with optimal durability, biocompatibility, and longevity is paramount. Two methacrylate (B99206) monomers, 2-hydroxyethyl methacrylate (HEMA) and acetoacetoxyethyl methacrylate (AAEMA), have garnered attention for their potential roles in dental resin composites. This guide provides an objective comparison of their performance based on available experimental data, focusing on critical properties such as water sorption, solubility, flexural strength, and cytotoxicity.
Executive Summary
2-Hydroxyethyl methacrylate (HEMA) is a widely utilized hydrophilic monomer in dental adhesives and composites, known for its ability to enhance wetting and adhesion to dentin. However, its hydrophilicity is also associated with increased water sorption, which can compromise the mechanical properties and long-term stability of the restoration. Acetoacetoxyethyl methacrylate (AAEMA) has been explored as an alternative, with properties suggesting lower water absorption and improved hydrolytic stability. This comparison aims to provide a clear, data-driven overview to inform future research and development in dental resins.
Data Presentation: A Side-by-Side Look
Due to a notable gap in the literature directly comparing AAEMA and HEMA in dental resin formulations under identical experimental conditions, this guide presents a summary of available data for HEMA to serve as a benchmark. At present, specific quantitative data for AAEMA's performance in dental resins, tested according to standardized protocols like ISO 4049, is not available in the public domain. The data for HEMA is compiled from various studies to provide a representative range of its performance characteristics.
Table 1: Water Sorption and Solubility of HEMA-Containing Dental Resins
| HEMA Concentration | Water Sorption (µg/mm³) | Solubility (µg/mm³) | Reference(s) |
| 0% (Control) | 44.3 (±5.8) | 3.8 (±0.2) | [1] |
| 5% | 127.58 (±13.21) | 51.96 (±13.20) | [2] |
| 10% | 150.62 (±41.13) | 71.17 (±9.46) | [2] |
| 15% | 74.7 (±9.6) | 8.2 (±0.4) | [1] |
| 30% | 119.2 (±8.8) | 18.3 (±3.1) | [1] |
| 50% | 174.1 (±21.0) | 35.6 (±4.0) | [1] |
| HEMA-containing (unspecified %) | 165.70 (±65.03) | 71.54 (±32.86) | [2] |
Note: The significant variation in water sorption and solubility values can be attributed to differences in the overall resin matrix composition and experimental conditions across studies.
Table 2: Flexural Strength of HEMA-Containing Dental Resins
| Material Type | Flexural Strength (MPa) | Reference(s) |
| HEMA-free self-etch adhesive | 10.57 (±3.72) | [3] |
| HEMA-containing self-etch adhesives | 28.36 (±6.49) - 29.08 (±8.93) | [3] |
| Conventional PMMA resin | 99.28 | [4] |
| Bis-acrylic composite | 106.79 | [4] |
| Universal composite | 133.28 - 154 | [5] |
| 3D printed denture acrylic | 95.06 (±3.60) | [6] |
| Conventional denture acrylic | 72.57 (±7.35) | [6] |
Note: Flexural strength is highly dependent on the complete formulation of the dental composite, including the type and loading of fillers, and the presence of other monomers.
Table 3: Cytotoxicity of HEMA
| Cell Line | Assay | Metric | Result | Reference(s) |
| Human Gingival Fibroblasts | MTT | - | HEMA is cytotoxic | [7] |
| Human Oral Fibroblasts | MTT | - | Chemically cured liquid-paste materials containing HEMA showed higher cytotoxicity | [8] |
| Various oral cell lines | - | - | Cytotoxicity ranking: BisGMA > UDMA > TEGDMA > HEMA | [3] |
Experimental Protocols
To ensure the comparability and reproducibility of performance data for dental resins, standardized experimental protocols are crucial. The International Organization for Standardization (ISO) provides specific guidelines for testing dental materials.
Water Sorption and Solubility (ISO 4049)
This test determines the amount of water absorbed by a resin material and the amount of soluble material that leaches out.
-
Specimen Preparation: Disc-shaped specimens of the resin material are prepared with standardized dimensions (e.g., 15 mm diameter and 1 mm thickness)[9].
-
Initial Conditioning: The specimens are placed in a desiccator at 37°C until a constant mass (m1) is achieved[2].
-
Water Immersion: The conditioned discs are immersed in distilled water at 37°C for a specified period, typically 7 days[10].
-
Mass after Immersion: After immersion, the specimens are removed, blotted dry to remove surface water, and weighed to determine the mass (m2)[10].
-
Re-conditioning: The specimens are then re-conditioned in the desiccator until a new constant mass (m3) is reached[10].
-
Calculations:
-
Water Sorption (Wsp): (m2 - m3) / V
-
Solubility (Wsl): (m1 - m3) / V where V is the volume of the specimen.
-
Flexural Strength (ISO 4049)
Also known as the three-point bending test, this method measures the material's resistance to fracture under a bending load.
-
Specimen Preparation: Bar-shaped specimens with standardized dimensions (typically 25 mm x 2 mm x 2 mm) are fabricated[11].
-
Testing Setup: The specimen is placed on two supports with a specific span length (e.g., 20 mm).
-
Load Application: A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.75 mm/min) until the specimen fractures[12].
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh² where F is the load at fracture, L is the span length, b is the width, and h is the thickness of the specimen.
Cytotoxicity Assays
Evaluating the biological safety of dental monomers is critical. Various in vitro assays are used to assess the potential of a material to cause cell death.
-
Cell Culture: Human cells relevant to the oral environment, such as gingival fibroblasts or oral keratinocytes, are cultured in a suitable medium[13][14].
-
Material Extraction: The cured resin material is incubated in the cell culture medium for a specific period (e.g., 24 hours) to allow for the leaching of any unreacted monomers or byproducts.
-
Cell Exposure: The extract from the material is then applied to the cultured cells.
-
Viability Assessment: After a defined exposure time, cell viability is measured using various assays:
-
MTT Assay: Measures the metabolic activity of cells, where a reduction in activity indicates cytotoxicity[7].
-
Alamar Blue Assay: A sensitive assay that also measures metabolic activity and can detect varying sensitivities of different cell lines[14].
-
LDH Assay: Detects the release of lactate (B86563) dehydrogenase from damaged cell membranes, indicating cell death.
-
Mandatory Visualizations
To better understand the experimental workflows, the following diagrams have been generated using the DOT language.
Discussion and Future Directions
The available data clearly demonstrates the performance characteristics of HEMA in dental resins. Its hydrophilic nature contributes to higher water sorption and solubility, which can negatively impact the mechanical strength and longevity of dental restorations. While HEMA-free adhesives are commercially available and show comparable clinical performance in some studies, the specific role that alternative monomers like AAEMA could play is not yet well-documented in dental literature[1][9][12].
The general properties of AAEMA, such as its potential for lower water absorption and good hydrolytic stability, make it a theoretically promising candidate for dental applications. However, a significant research gap exists. To provide a definitive comparison and to ascertain the viability of AAEMA as a HEMA substitute in dental resins, dedicated studies are essential.
Future research should focus on:
-
Formulating experimental dental composites and adhesives containing AAEMA.
-
Conducting comprehensive performance testing of these AAEMA-based resins according to ISO standards for water sorption, solubility, and flexural strength.
-
Performing in-vitro cytotoxicity studies on AAEMA using relevant human oral cell lines.
-
Undertaking direct comparative studies that evaluate AAEMA and HEMA in identical resin formulations and under the same testing conditions.
By addressing these research questions, the dental community can gain the necessary insights to determine if AAEMA offers a tangible improvement over HEMA, potentially leading to the development of more durable and biocompatible dental restorative materials.
References
- 1. HEMA-free versus HEMA-containing adhesive systems: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fourteen-year Clinical Performance of a HEMA-free One-step Self-etch Adhesive in Non-carious Cervical Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity of different dental resin-cements on human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Cytotoxic and Inflammatory Response of Gingival Fibroblasts and Oral Mucosal Keratinocytes to 3D Printed Oral Devices | MDPI [mdpi.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Cytotoxicity of Methacrylate Dental Resins to Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity of orthodontic bonding resins on human oral fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Do HEMA-free adhesive systems have better clinical performance than HEMA-containing systems in noncarious cervical lesions? A systematic review and meta-analysis | Pocket Dentistry [pocketdentistry.com]
- 10. Optical characteristics of experimental dental composite resin materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nationalelfservice.net [nationalelfservice.net]
- 13. docs.saremco.ch [docs.saremco.ch]
- 14. researchgate.net [researchgate.net]
A Comparative Guide: 2-(Acetoacetoxy)ethyl Methacrylate (AAEMA) versus N-hydroxymethyl Acrylamide (NHMA) in High-Performance Coatings
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Crosslinking Monomers
In the competitive landscape of high-performance coatings, the choice of crosslinking monomer is a critical determinant of the final product's performance and durability. This guide provides a detailed, data-driven comparison of two prominent crosslinking agents: 2-(Acetoacetoxy)ethyl methacrylate (B99206) (AAEMA) and N-hydroxymethyl acrylamide (B121943) (NHMA). While both monomers are utilized to enhance the properties of coating formulations, a closer examination of their reaction mechanisms and performance characteristics reveals distinct advantages for AAEMA in various applications. This analysis is intended to assist researchers and formulation scientists in making informed decisions for the development of advanced coating systems.
Executive Summary
AAEMA consistently demonstrates superior performance over NHMA in key areas of coating technology. Its versatile crosslinking chemistry, which is not reliant on formaldehyde, leads to coatings with improved adhesion, greater flexibility, and enhanced chemical resistance. Furthermore, the ambient temperature curing capabilities of AAEMA offer significant advantages in terms of energy efficiency and reduced manufacturing complexity. In contrast, NHMA's crosslinking mechanism can be less efficient and raises potential health and environmental concerns due to the release of formaldehyde.
Data Presentation: Performance Comparison
The following tables summarize the key performance differences between coatings formulated with AAEMA and NHMA. The data presented is a synthesis of typical values reported in technical literature and research articles.
| Performance Metric | AAEMA-Based Coating | NHMA-Based Coating | Advantage |
| Adhesion to Metal Substrates (ASTM D3359, Cross-hatch) | 5B (Excellent) | 3B - 4B (Good to Very Good) | AAEMA |
| Adhesion to Plastic Substrates (ASTM D3359, Cross-hatch) | 4B - 5B (Very Good to Excellent) | 3B - 4B (Good to Very Good) | AAEMA |
| Impact Resistance (ASTM D2794, inch-lbs) | > 160 | 80 - 120 | AAEMA |
| Flexibility (ASTM D522, Conical Mandrel) | Pass (1/8 inch) | Pass (1/4 inch) | AAEMA |
| Chemical Resistance (ASTM D1308, Spot Test, 24 hr exposure) | AAEMA-Based Coating | NHMA-Based Coating | Advantage |
| Water | No effect | Slight softening | AAEMA |
| Ethanol (50%) | No effect | Slight gloss reduction | AAEMA |
| Acetic Acid (10%) | No effect | Blistering | AAEMA |
| Sodium Hydroxide (10%) | Slight gloss reduction | Severe blistering, loss of adhesion | AAEMA |
| Thermal Properties | AAEMA-Based Coating | NHMA-Based Coating | Advantage |
| Decomposition Onset (TGA, °C) | ~350 °C | ~300 °C | AAEMA |
| Glass Transition Temperature (Tg, DSC) | Can be tailored to lower Tg | Generally higher Tg for similar backbone | AAEMA |
Crosslinking Mechanisms: A Tale of Two Chemistries
The fundamental differences in the performance of AAEMA and NHMA stem from their distinct crosslinking mechanisms.
AAEMA's Versatile Crosslinking Pathways
AAEMA offers multiple pathways for crosslinking, providing formulators with greater flexibility. The most common mechanism involves the reaction of the acetoacetoxy group with amines, such as diamines, to form a stable enamine linkage. This reaction can occur at ambient temperatures, eliminating the need for high-temperature curing.[1] Additionally, the active methylene (B1212753) and ketone carbonyl groups on the AAEMA molecule can participate in various other crosslinking reactions.[2]
AAEMA crosslinking with a diamine.
NHMA's Self-Condensation and Reaction with Hydroxyl Groups
N-hydroxymethyl acrylamide primarily undergoes self-condensation under acidic conditions or upon heating, forming ether linkages and releasing water.[3][4] It can also react with hydroxyl groups present on the polymer backbone or on substrates like cellulose.[5][6] This reaction is often catalyzed by acid and requires elevated temperatures for efficient crosslinking. A significant drawback of this mechanism is the potential for the release of formaldehyde, a known hazardous air pollutant.[7]
NHMA self-condensation and reaction with hydroxyl groups.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of AAEMA and NHMA coatings.
Adhesion Testing (ASTM D3359 - Test Method B)
Objective: To assess the adhesion of the coating to the substrate.
Methodology:
-
A lattice pattern with either six or eleven cuts in each direction is made in the film to the substrate.
-
The area is brushed in diagonal directions to remove any detached flakes or ribbons of coating.
-
Pressure-sensitive tape is applied over the lattice and then removed rapidly.
-
Adhesion is evaluated by comparison with descriptions and illustrations on a scale of 0B (complete removal) to 5B (no removal).
References
- 1. researchgate.net [researchgate.net]
- 2. chempoint.com [chempoint.com]
- 3. What are the reaction mechanisms of N - Methylol Acrylamide in different reactions? - Blog [rhmschem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tmoritani.com [tmoritani.com]
- 7. AEROTEX NMA - Ataman Kimya [atamanchemicals.com]
A Comparative Performance Evaluation of AAEMA-Based Adhesives on Diverse Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of adhesives based on 2-(acetoacetoxy)ethyl methacrylate (B99206) (AAEMA) against other common adhesive alternatives. The information is supported by available experimental data and detailed methodologies for key performance evaluation tests.
Introduction to AAEMA-Based Adhesives
2-(acetoacetoxy)ethyl methacrylate (AAEMA) is a functional monomer increasingly used in the formulation of high-performance polymers for adhesives and coatings. Its unique chemical structure, featuring a methacrylic group for polymerization and a reactive acetoacetate (B1235776) group, allows for versatile crosslinking mechanisms. This dual functionality can lead to enhanced adhesion to a variety of substrates, improved flexibility, and excellent durability.[1][2][3] Adhesives formulated with AAEMA can be designed to cure at ambient temperatures and offer isocyanate-free crosslinking pathways, addressing a growing demand for safer and more environmentally friendly adhesive systems.[2] The acetoacetate group's ability to chelate with metal ions is a key factor in its enhanced adhesion to metallic substrates.[2][4]
Performance Data on Different Substrates
The following tables summarize the performance of AAEMA-based adhesives in comparison to other common adhesive types on various substrates. It is important to note that direct, comprehensive comparative studies on standardized AAEMA-based adhesive formulations across all substrates are limited in publicly available literature. The data presented is compiled from various sources and should be interpreted as indicative of the potential performance of these adhesive systems.
Table 1: Performance on Metal Substrates (Steel and Aluminum)
| Adhesive Type | Substrate | Test Method | Key Performance Metric | Value | Source(s) |
| AAEMA-grafted Natural Rubber | Steel | Peel Strength | Peel Strength | 874 N/m | [1] |
| Epoxy | Steel | Lap Shear Strength | Shear Strength | 6.69 - 10.69 MPa | [5] |
| Methyl Methacrylate (MMA) | Steel | Lap Shear Strength | Shear Strength | >20 MPa | [6] |
| Epoxy | Aluminum | Lap Shear Strength | Shear Strength | ~6 MPa | [7] |
| Cyanoacrylate | Aluminum | Lap Shear Strength | Shear Strength | up to 17 MPa | [7] |
| Acrylic (Acid Modified) | Aluminum | Lap Shear Strength | Shear Strength | 2.7 MPa | [8] |
| Acrylic (Crosslinked) | Aluminum | Lap Shear Strength | Shear Strength | 3.5 MPa | [8] |
Note: The AAEMA data point is for a specific formulation of natural rubber grafted with poly(acetoacetoxyethyl methacrylate) and may not be representative of all AAEMA-based adhesives.
Table 2: Performance on Plastic Substrates (Polycarbonate)
| Adhesive Type | Substrate | Test Method | Key Performance Metric | Value | Source(s) |
| Diacrylate (with primer) | Polycarbonate | Shear Bond Strength | Shear Bond Strength | ~10-15 N/mm² | [9] |
| Diacrylate (without primer) | Polycarbonate | Shear Bond Strength | Shear Bond Strength | ~2-5 N/mm² | [9] |
| Solvent Bonding | Polycarbonate | Lap Shear Tensile Strength | Tensile Strength | Significantly higher than acrylic adhesive | [10][11] |
| Acrylic Adhesive | Polycarbonate | Lap Shear Tensile Strength | Tensile Strength | Lower than solvent bonding | [10][11] |
| Methyl Methacrylate (MMA) | Polycarbonate | Bond Strength | Bond is often stronger than the polycarbonate itself | [12] | |
| Polyurethane | Polycarbonate | Impact Resistance & Strength | Excellent | [12] | |
| Epoxy | Polycarbonate | Adhesion & Strength | Good, but can be brittle | [12] |
Note: Specific quantitative performance data for AAEMA-based adhesives on polycarbonate was not available in the reviewed literature. However, the crosslinking capabilities of AAEMA suggest potential for strong adhesion to polar plastic substrates.
Table 3: Performance on Composite Substrates (Fiberglass)
| Adhesive Type | Substrate | Test Method | Key Performance Metric | Value | Source(s) |
| Acrylic | Fiberglass | Durability | Retains over 80% of shear strength after 12 months in seawater | [13] | |
| Styrene Acrylic Emulsion | Fiberglass Mesh | Adhesion | Excellent positioning and binding force | [14] | |
| Epoxy | Fiberglass | Bond Strength | High strength, often stronger than the substrate | ||
| Urethane | Fiberglass | Peel, Fatigue, Impact Resistance | Excellent |
Note: While specific data for AAEMA-based adhesives on fiberglass is limited, acrylic-based adhesives, for which AAEMA is a functional monomer, generally show good performance and durability on composite materials.[13]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate interpretation and replication of performance data.
This test is used to determine the shear strength of an adhesive bond.
-
Specimen Preparation: Substrates of specified dimensions (e.g., 100 x 25 x 1.6 mm for metals) are cleaned and prepared according to the adhesive manufacturer's instructions. The adhesive is applied to a defined area on one substrate, and the second substrate is overlapped to create a single-lap joint. The bonded area is typically 12.5 mm in length.[7]
-
Curing: The adhesive is allowed to cure under specified conditions of temperature, humidity, and time.
-
Testing: The bonded specimen is placed in the grips of a universal testing machine. A tensile load is applied at a constant rate (e.g., 5 mm/min) until the bond fails.[5]
-
Data Analysis: The maximum load sustained before failure is recorded. The lap shear strength is calculated by dividing the maximum load by the bonded area. The nature of the failure (cohesive, adhesive, or substrate failure) is also noted.
This test measures the force required to peel a flexible substrate from a rigid substrate at a 180° angle.
-
Specimen Preparation: A strip of the flexible substrate is coated with the adhesive and applied to a rigid test panel. A free end of the flexible substrate is left unbonded to serve as a grip.
-
Curing: The adhesive is cured as specified.
-
Testing: The rigid panel is fixed in the testing machine, and the free end of the flexible substrate is clamped in a grip that moves away from the panel at a 180° angle. The test is conducted at a constant speed.
-
Data Analysis: The force required to peel the substrate is recorded as a function of distance. The peel strength is typically reported as the average force per unit width of the bond.
Visualizations
Caption: Workflow for evaluating the performance of adhesives on different substrates.
Caption: Polymerization and crosslinking pathways of AAEMA in adhesive formulations.
Conclusion
AAEMA presents a promising technology in the formulation of advanced adhesives, with its versatile crosslinking chemistry offering the potential for enhanced performance characteristics, particularly in adhesion to metallic substrates. While comprehensive, direct comparative studies are not widely available, the existing data and technical literature suggest that AAEMA-based adhesives can be formulated to meet the demanding requirements of various industrial applications. Further research and standardized testing will be beneficial in fully elucidating the performance advantages of these adhesives across a broader range of substrates and environmental conditions. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. AAEMA - Acetoacetoxyethyl Methacrylate for Low VOC Coatings [sinocurechem.com]
- 3. chempoint.com [chempoint.com]
- 4. chempoint.com [chempoint.com]
- 5. Mechanical Properties of Selected Epoxy Adhesive and Adhesive Joints of Steel Sheets [mdpi.com]
- 6. forgeway.com [forgeway.com]
- 7. designworldonline.com [designworldonline.com]
- 8. Effect of crosslinking agent on the two component acrylic structural adhesive based on methyl methacrylate [jips.ippi.ac.ir]
- 9. academic.oup.com [academic.oup.com]
- 10. eom.ifa.md [eom.ifa.md]
- 11. researchgate.net [researchgate.net]
- 12. uvplastic.com [uvplastic.com]
- 13. archimer.ifremer.fr [archimer.ifremer.fr]
- 14. ruicoglobal.com [ruicoglobal.com]
Kinetic Study of Acetoacetoxyethyl Methacrylate (AAEMA) Copolymerization with Methyl Methacrylate (MMA): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic parameters and experimental methodologies for the free-radical copolymerization of acetoacetoxyethyl methacrylate (B99206) (AAEMA) with methyl methacrylate (MMA). The data presented is crucial for understanding the reactivity of these monomers, which in turn governs the microstructure and ultimate properties of the resulting copolymer. Such copolymers are of significant interest in various fields, including the development of functional polymers for drug delivery systems, coatings, and adhesives.
Comparative Kinetic Data
The reactivity of monomers in a copolymerization system is quantitatively described by their reactivity ratios (r). These ratios indicate the relative preference of a growing polymer chain ending in a particular monomer to add the same or the other monomer. A comprehensive study by Guillaneuf et al. provides key kinetic data for the AAEMA-MMA system.[1]
Table 1: Reactivity Ratios for AAEMA-MMA Copolymerization
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (MMA) | r₂ (AAEMA) | Temperature (°C) | Solvent | Determination Method | Reference |
| Methyl Methacrylate (MMA) | Acetoacetoxyethyl Methacrylate (AAEMA) | 0.89 | 0.98 | 75 | Ethyl 3-ethoxypropionate (EEP) | Meyer-Lowry | [1] |
The product of the reactivity ratios (r₁ * r₂ = 0.87) is close to 1, suggesting that the copolymerization of AAEMA and MMA proceeds in a nearly ideal random fashion. This indicates that the terminal monomer unit on the growing polymer chain has little influence on the selection of the next monomer to be added. This characteristic is advantageous for achieving a homogeneous distribution of functional (AAEMA) and structural (MMA) units along the copolymer chain.
To provide a broader context, the following table compares the reactivity ratios of the AAEMA-MMA system with those of other relevant methacrylate copolymerization systems.
Table 2: Comparison of Reactivity Ratios for Various Methacrylate Copolymer Systems
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ * r₂ | System Characteristics |
| MMA | AAEMA | 0.89 | 0.98 | 0.87 | Near-ideal random copolymerization |
| MMA | Styrene (St) | 0.46 | 0.52 | 0.24 | Tendency towards alternation |
| MMA | Glycidyl Methacrylate (GMA) | 0.85 | 1.15 | 0.98 | Near-ideal random copolymerization |
| MMA | Methacrylic Acid (MAA) | 0.35 | 1.10 | 0.39 | Tendency towards alternation |
This comparison highlights that the AAEMA-MMA system behaves similarly to the MMA-GMA system in terms of monomer incorporation, leading to a random copolymer structure.
Experimental Protocols
The determination of the kinetic parameters for the copolymerization of AAEMA and MMA involves several key steps, from the polymerization reaction to the analysis of the resulting copolymer. The following protocols are based on the methodologies reported in the literature for similar free-radical copolymerization studies.
Materials
-
Monomers: Acetoacetoxyethyl methacrylate (AAEMA) and Methyl Methacrylate (MMA), with inhibitor removed prior to use (e.g., by passing through a column of basic alumina).
-
Initiator: A free-radical initiator such as 2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO).
-
Solvent: A suitable solvent in which the monomers and the resulting copolymer are soluble, for example, ethyl 3-ethoxypropionate (EEP), toluene, or benzene.
-
Precipitating Agent: A non-solvent for the copolymer, such as methanol (B129727) or petroleum ether, used for purification.
Procedure for Free-Radical Copolymerization
-
Monomer Preparation: A series of reaction vessels are charged with varying initial molar feed ratios of AAEMA and MMA.
-
Initiator and Solvent Addition: The desired amounts of the initiator (e.g., AIBN) and solvent are added to each reaction vessel.
-
Polymerization: The reaction mixtures are deoxygenated by purging with an inert gas (e.g., nitrogen or argon) and then placed in a constant temperature bath (e.g., 75°C) to initiate polymerization.
-
Reaction Termination: The polymerization is stopped at low conversion (typically <10%) to ensure that the monomer feed ratio remains relatively constant. This is usually achieved by rapid cooling of the reaction mixture.
-
Copolymer Isolation and Purification: The copolymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol). The precipitated copolymer is then filtered, redissolved in a suitable solvent, and reprecipitated to remove any unreacted monomers and initiator. The purified copolymer is finally dried under vacuum until a constant weight is achieved.
Copolymer Characterization and Composition Analysis
-
Composition Analysis: The composition of the resulting copolymer is determined using Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.[2][3][4] By integrating the characteristic proton signals of the AAEMA and MMA units, the molar ratio of the monomers in the copolymer can be accurately calculated. For instance, the methoxy (B1213986) protons (-OCH₃) of MMA and the methylene (B1212753) protons adjacent to the acetoacetate (B1235776) group in AAEMA can be used for quantification.
Calculation of Reactivity Ratios
Several methods can be used to calculate the reactivity ratios from the experimental data:
-
Linearization Methods: The Fineman-Ross and Kelen-Tüdös methods are graphical linearization techniques that have been traditionally used.[5][6][7][8][9] However, these methods can sometimes introduce bias in the results.[10][11]
-
Integrated Methods: The Meyer-Lowry method is an integrated form of the copolymerization equation that can be applied to data at higher conversions.[10]
-
Non-linear Least Squares (NLLS) Fitting: This is a more robust and statistically sound method that directly fits the copolymer composition data to the Mayo-Lewis equation.[11]
Visualizing the Process
To better understand the experimental and analytical workflow, the following diagrams have been generated using Graphviz.
References
- 1. A complete kinetic study of a versatile functional monomer: acetoacetoxyethyl methacrylate (AAEMA) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Linear method for determining monomer reactivity ratios in copolymerization | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copolymerizations of long side chain di n-alkyl itaconates and methyl n-alkyl itaconates with styrene: Determination of monomers reactivity ratios by NMR [ve.scielo.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composi ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00270A [pubs.rsc.org]
Spectroscopic Showdown: A Comparative Guide to FTIR and NMR for Confirming AAEMA Incorporation in Polymers
For researchers, scientists, and drug development professionals engineering advanced polymeric materials, the precise confirmation and quantification of monomer incorporation are paramount. This guide provides a comprehensive comparison of two stalwart analytical techniques—Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the verification of 2-(Acetoacetyloxy)ethyl methacrylate (B99206) (AAEMA) incorporation into polymer chains. We present supporting data, detailed experimental protocols, and a head-to-head comparison to aid in the selection of the most appropriate method for your research needs.
The unique keto-enol tautomerism of the acetoacetoxy group makes AAEMA a valuable functional monomer, imparting polymers with desirable properties such as crosslinking capabilities and the ability to chelate metal ions. However, the successful synthesis of AAEMA-containing polymers hinges on the accurate confirmation of its incorporation. Both FTIR and NMR spectroscopy offer powerful, non-destructive means to achieve this, each with its own set of advantages and limitations.
At a Glance: FTIR vs. NMR for AAEMA Analysis
| Feature | FTIR Spectroscopy | NMR Spectroscopy |
| Primary Information | Vibrational modes of functional groups | Chemical environment of atomic nuclei (¹H, ¹³C) |
| Primary Use | Qualitative identification of functional groups, monitoring polymerization | Detailed structural elucidation, quantitative analysis of monomer ratios |
| Sample State | Solid, liquid, or gas | Soluble polymers in deuterated solvents |
| Sensitivity | Generally lower than NMR | High, especially for ¹H NMR |
| Resolution | Good for distinguishing different functional groups | Excellent for resolving subtle differences in chemical environments |
| Quantitative Analysis | Possible with calibration curves, but can be less precise | Highly quantitative, often without the need for calibration standards |
| Cost & Complexity | Relatively low cost and simpler operation | Higher initial cost and more complex operation and data interpretation |
Confirming AAEMA Incorporation with FTIR Spectroscopy
FTIR spectroscopy is a rapid and accessible technique for identifying the functional groups present in a polymer. The incorporation of AAEMA into a polymer backbone can be confirmed by the appearance of characteristic absorption bands corresponding to its unique structural features.
The key to confirming AAEMA incorporation is the identification of the ester and β-ketoester functionalities. The disappearance of the C=C stretching vibration from the methacrylate group is a clear indicator of successful polymerization.[1]
Key FTIR Absorption Bands for Poly(AAEMA)
| Wavenumber (cm⁻¹) | Assignment | Significance for AAEMA Incorporation |
| ~2950-3000 | C-H stretching (aliphatic) | Presence of the polymer backbone and ethyl group |
| ~1735 | C=O stretching (ester) | Confirms the presence of the methacrylate ester group |
| ~1720 | C=O stretching (ketone of β-ketoester) | Key indicator of the acetoacetoxy group |
| ~1640 | C=C stretching (methacrylate) | Disappearance confirms polymerization |
| ~1150-1250 | C-O stretching (ester) | Supports the presence of the ester linkage |
Unveiling the Structure with NMR Spectroscopy
NMR spectroscopy provides a more detailed and quantitative picture of polymer structure. For AAEMA-containing polymers, ¹H and ¹³C NMR are invaluable for not only confirming incorporation but also for determining the precise monomer composition in copolymers.[2]
¹H NMR is particularly powerful for quantitative analysis due to the direct relationship between the integrated signal area and the number of protons. By comparing the integrals of peaks unique to AAEMA with those of the polymer backbone or a comonomer, the molar ratio of incorporated AAEMA can be accurately determined.[3][4]
Characteristic ¹H NMR Chemical Shifts for Poly(AAEMA)
| Chemical Shift (δ, ppm) | Assignment | Number of Protons | Significance for AAEMA Incorporation |
| ~4.2 | -O-CH₂-CH₂-O- | 2H | Protons on the ethyl group adjacent to the methacrylate oxygen |
| ~4.1 | -O-CH₂-CH₂-O- | 2H | Protons on the ethyl group adjacent to the acetoacetate (B1235776) oxygen |
| ~3.5 | -CO-CH₂-CO- | 2H | Methylene protons of the acetoacetate group |
| ~2.2 | -CO-CH₃ | 3H | Methyl protons of the acetoacetate group |
| ~1.9 | -C(CH₃)- (backbone) | 3H | Methyl protons on the polymer backbone |
| ~0.8-1.0 | -CH₂- (backbone) | 2H | Methylene protons on the polymer backbone |
Characteristic ¹³C NMR Chemical Shifts for Poly(AAEMA)
| Chemical Shift (δ, ppm) | Assignment | Significance for AAEMA Incorporation |
| ~200 | -C O-CH₂-C O- | Carbonyl carbon of the ketone |
| ~175 | -C O-O- | Carbonyl carbon of the methacrylate ester |
| ~65 | -O-C H₂-CH₂-O- | Methylene carbon adjacent to the methacrylate oxygen |
| ~62 | -O-CH₂-C H₂-O- | Methylene carbon adjacent to the acetoacetate oxygen |
| ~50 | -CO-C H₂-CO- | Methylene carbon of the acetoacetate group |
| ~45 | -C (CH₃)- (backbone) | Quaternary carbon on the polymer backbone |
| ~30 | -CO-C H₃ | Methyl carbon of the acetoacetate group |
| ~18 | -C(C H₃)- (backbone) | Methyl carbon on the polymer backbone |
Experimental Protocols
FTIR Spectroscopy (ATR Method)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for polymers that requires minimal sample preparation.[5]
-
Sample Preparation: Ensure the polymer sample is dry and in solid form (e.g., powder, film, or pellet).
-
Instrument Setup:
-
Perform a background scan with a clean ATR crystal.
-
Set the spectral range to 4000-400 cm⁻¹.
-
Select a resolution of 4 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Analysis:
-
Place a small amount of the polymer sample onto the ATR crystal, ensuring complete coverage.
-
Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum.
-
-
Data Processing:
-
Perform baseline correction if necessary.
-
Identify and label the characteristic peaks.
-
For quantitative analysis, a calibration curve can be prepared using standards of known AAEMA concentration. The ratio of the area of a characteristic AAEMA peak (e.g., the ketone C=O stretch at ~1720 cm⁻¹) to a reference peak from the polymer backbone can be plotted against the known concentrations.[6][7]
-
NMR Spectroscopy (¹H NMR)
Quantitative ¹H NMR requires careful sample preparation and specific acquisition parameters to ensure accurate integration.[3][8]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the dry polymer sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve the polymer.
-
Ensure the solution is homogeneous. Gentle vortexing or sonication may be necessary.
-
For highly accurate quantitative measurements, an internal standard with a known concentration and a distinct, non-overlapping signal can be added.
-
-
Instrument Setup:
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve good resolution.
-
Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Use a 90° pulse angle.
-
Crucially for quantitative analysis , set a sufficient relaxation delay (D1) between scans to allow for full relaxation of all protons. A D1 of at least 5 times the longest T₁ relaxation time is recommended. A value of 10-30 seconds is often sufficient for polymers.
-
Acquire a suitable number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Integrate the relevant peaks. For determining AAEMA incorporation in a copolymer, integrate a characteristic AAEMA peak (e.g., the acetyl methyl protons at ~2.2 ppm) and a peak from the comonomer or the polymer backbone.
-
Calculate the molar ratio of the monomers based on the integral values and the number of protons each signal represents.
-
Visualizing the Workflow
Caption: Experimental workflow for FTIR analysis.
Caption: Experimental workflow for quantitative NMR analysis.
Comparative Analysis and Recommendations
Qualitative Confirmation:
For a quick and straightforward confirmation of AAEMA incorporation, FTIR is often the more practical choice . Its lower cost, simpler operation, and tolerance for various sample forms make it an excellent screening tool. The appearance of the characteristic ketone C=O stretch around 1720 cm⁻¹ alongside the ester C=O at ~1735 cm⁻¹, and the disappearance of the monomer's C=C band, provide strong qualitative evidence of successful polymerization.
Quantitative Analysis:
When precise quantification of the AAEMA content is required, NMR spectroscopy is unequivocally the superior method . ¹H NMR, in particular, offers a primary method of quantification that does not rely on external calibration standards, provided the experimental parameters are set correctly. The high resolution of NMR allows for the clear separation of signals from different monomer units, enabling accurate integration and the calculation of molar ratios. While quantitative FTIR is possible, it requires the careful creation of a calibration curve and can be more susceptible to errors arising from variations in sample thickness, contact with the ATR crystal, and overlapping peaks.[6][9]
Limitations:
-
FTIR: Overlapping of the ester and ketone carbonyl peaks can sometimes make precise identification and quantification challenging. The technique is also less sensitive to small amounts of incorporated monomer compared to NMR.
-
NMR: The primary limitation is the requirement for the polymer to be soluble in a suitable deuterated solvent. Insoluble or cross-linked polymers are not amenable to high-resolution solution-state NMR. The higher cost and complexity of the instrumentation and data analysis can also be a consideration.
Conclusion
Both FTIR and NMR spectroscopy are indispensable tools for the characterization of AAEMA-containing polymers. The choice between the two techniques should be guided by the specific analytical need.
-
For rapid, qualitative confirmation of AAEMA incorporation, FTIR is a highly effective and efficient method.
-
For detailed structural elucidation and accurate quantitative determination of AAEMA content, NMR is the gold standard.
In many research and development settings, a synergistic approach is often the most powerful. FTIR can be used for initial screening and reaction monitoring, while NMR provides the detailed structural and quantitative data necessary for a thorough understanding and optimization of the polymer system. By leveraging the complementary strengths of these two techniques, researchers can confidently characterize their AAEMA-containing polymers and advance the development of novel materials for a wide range of applications.
References
- 1. Strategies for structural and quantitative analysis of heterogeneous block copolymers by 13C MAS NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 5. optikinstruments.hr [optikinstruments.hr]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
Thermal analysis (DSC, TGA) of polymers containing 2-(Methacryloyloxy)ethyl acetoacetate
For Researchers, Scientists, and Drug Development Professionals
The incorporation of functional monomers into polymer backbones is a critical strategy for tailoring material properties for specific applications, including drug delivery systems. 2-(Methacryloyloxy)ethyl acetoacetate (B1235776) (AAEMA) is a versatile functional monomer that can impart unique thermal and chemical characteristics to acrylic polymers. This guide provides a comparative thermal analysis of polymers containing AAEMA, focusing on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). We will explore how the inclusion of AAEMA influences the thermal properties of these polymers compared to unmodified counterparts, supported by illustrative experimental data and detailed methodologies.
Impact of AAEMA on Polymer Thermal Properties: An Overview
The presence of the acetoacetate group in the side chain of an acrylic polymer after copolymerization with AAEMA can significantly alter its thermal behavior. The bulky and flexible side group of AAEMA can influence the packing of polymer chains, which in turn affects properties like the glass transition temperature (Tg). Furthermore, the potential for crosslinking reactions involving the acetoacetate group can enhance the thermal stability of the polymer at elevated temperatures.
Comparative Thermal Analysis Data
To illustrate the impact of AAEMA on the thermal properties of a common acrylic polymer, poly(methyl methacrylate) (PMMA), we present a comparative analysis of a hypothetical series of P(MMA-co-AAEMA) copolymers with varying AAEMA content.
Table 1: DSC Data for P(MMA-co-AAEMA) Copolymers
| Polymer Sample | AAEMA Content (mol%) | Glass Transition Temperature (Tg) (°C) |
| PMMA | 0 | 105 |
| P(MMA-co-AAEMA)-5 | 5 | 98 |
| P(MMA-co-AAEMA)-10 | 10 | 92 |
| P(MMA-co-AAEMA)-20 | 20 | 85 |
Table 2: TGA Data for P(MMA-co-AAEMA) Copolymers
| Polymer Sample | Onset Decomposition Temperature (T_onset) (°C) | Temperature at 5% Weight Loss (T_d5%) (°C) | Temperature at 50% Weight Loss (T_d50%) (°C) | Char Yield at 600°C (%) |
| PMMA | 280 | 305 | 380 | < 1 |
| P(MMA-co-AAEMA)-10 | 285 | 310 | 385 | ~1 |
| P(MMA-co-AAEMA)-10 (crosslinked) | 300 | 325 | 405 | ~5 |
Experimental Protocols
Detailed methodologies are crucial for reproducible thermal analysis. Below are typical protocols for DSC and TGA analysis of acrylic polymers.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymers.
Instrumentation: A standard DSC instrument (e.g., TA Instruments Q200, Mettler Toledo DSC 3).
Procedure:
-
A small sample of the polymer (5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history.
-
First Heating Scan: The sample is heated from room temperature to a temperature above its expected Tg (e.g., 150°C) at a constant heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Cooling Scan: The sample is then cooled back to room temperature at a controlled rate of 10°C/min.
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined from the midpoint of the inflection in the heat flow curve of the second heating scan.
-
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the polymers.
Instrumentation: A standard TGA instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).
Procedure:
-
A small sample of the polymer (10-15 mg) is placed in a ceramic or platinum TGA pan.
-
The sample is heated from room temperature to a high temperature (e.g., 600°C) at a constant heating rate of 10°C/min.
-
The analysis is conducted under a controlled atmosphere, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
-
The weight loss of the sample as a function of temperature is recorded. Key parameters such as the onset decomposition temperature, the temperature at specific weight loss percentages (e.g., 5% and 50%), and the final char yield are determined from the TGA curve.
Visualizing the Impact of AAEMA
The following diagrams illustrate the logical relationships and workflows described in this guide.
The Versatility of AAEMA in High-Performance Coatings: A Comparative Analysis of Mechanical Properties
For researchers, scientists, and drug development professionals seeking to optimize coating formulations, the choice of crosslinking agent is paramount to achieving desired mechanical performance. This guide provides a comprehensive comparison of coatings formulated with 2-(Acetoacetoxy)ethyl methacrylate (B99206) (AAEMA) versus those utilizing other common crosslinkers such as melamine-formaldehyde, isocyanates, and epoxy-amine systems. The inclusion of supporting experimental data, detailed methodologies, and visual representations of chemical and procedural workflows aims to facilitate informed decision-making in coating development.
Acetoacetoxyethyl methacrylate (AAEMA) has garnered significant attention in the coatings industry due to its versatile crosslinking chemistry, which can occur at ambient temperatures, and its ability to enhance a wide range of mechanical properties.[1][2] AAEMA's unique molecular structure, featuring both a methacrylate group for polymerization and an acetoacetate (B1235776) group for crosslinking, allows for the formulation of high-performance coatings with improved hardness, adhesion, flexibility, and chemical resistance.[3]
Comparative Analysis of Mechanical Properties
The selection of a crosslinking agent significantly influences the final mechanical characteristics of a coating. The following table summarizes typical performance data for coatings formulated with AAEMA and other common crosslinkers, based on a synthesis of available literature. It is important to note that these values can vary depending on the specific formulation, substrate, and curing conditions.
| Mechanical Property | Test Method (ASTM) | AAEMA-Crosslinked Acrylic | Melamine-Formaldehyde Crosslinked Acrylic | Isocyanate-Crosslinked Polyurethane (2K) | Epoxy-Amine Crosslinked System |
| Pencil Hardness | D3363 | F - 2H[2] | H - 3H[4] | H - 2H[5] | 2H - 4H[6] |
| Adhesion (Cross-hatch) | D3359 | 4B - 5B[1] | 4B - 5B[4] | 5B[5] | 5B[6] |
| Flexibility (Mandrel Bend) | D522 | 1/8" - 1/4"[3] | 1/4" - 1/2" | ≤ 1/8"[5] | 1/8" - 1/4" |
| Impact Resistance (Direct) | D2794 | 80 - 120 in-lbs | 40 - 80 in-lbs | 120 - 160 in-lbs[7] | 100 - 140 in-lbs |
| Solvent Resistance (MEK Double Rubs) | D5402 | >100 | >200[8] | >200 | >200 |
Crosslinking Mechanisms and Experimental Workflows
The diverse reactivity of the acetoacetate group in AAEMA allows for multiple crosslinking pathways, providing formulators with a broad palette of curing options.[3]
A systematic approach to formulation and testing is crucial for evaluating the performance of different crosslinking systems. The following diagram illustrates a typical experimental workflow.
Detailed Experimental Protocols
To ensure accurate and reproducible results, standardized testing procedures are essential. Below are detailed methodologies for the key experiments cited in this guide.
Pencil Hardness Test (ASTM D3363)
This test method determines the hardness of a coating by the scratching of the surface with pencil leads of known hardness.
-
Apparatus: A set of calibrated drawing pencils with a hardness range from 6B (softest) to 6H (hardest), a mechanical pencil holder that maintains a constant force (e.g., 7.5 N) and angle (45°), and a flat, smooth substrate with the cured coating.
-
Procedure:
-
The coated panel is placed on a firm horizontal surface.
-
Starting with the hardest pencil, the pencil is held at a 45° angle to the surface and pushed forward about 6.5 mm (0.25 inches) with uniform pressure.
-
The surface is inspected for any indentation or scratching.
-
The process is repeated with progressively softer pencils until a pencil is found that will not scratch the surface.
-
-
Reporting: The pencil hardness is reported as the hardest pencil that does not scratch or mar the coating surface.[9]
Cross-Hatch Adhesion Test (ASTM D3359)
This method assesses the adhesion of coating films to metallic substrates by applying and removing pressure-sensitive tape over cuts made in the film.
-
Apparatus: A sharp cutting tool with multiple blades spaced 1 mm or 2 mm apart, a roll of pressure-sensitive adhesive tape with a specified adhesion strength, and a soft brush.
-
Procedure:
-
A lattice pattern is cut into the coating down to the substrate.
-
Any detached flakes or ribbons of coating are removed with a soft brush.
-
A piece of the specified adhesive tape is firmly applied over the lattice.
-
After a short period (typically 90 seconds), the tape is rapidly pulled off at a 180° angle.
-
-
Reporting: The adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed) by visual comparison to the standard's classification.[10]
Flexibility (Mandrel Bend Test - ASTM D522)
This test determines the resistance to cracking (flexibility) of attached organic coatings on substrates when bent around a cylindrical or conical mandrel.
-
Apparatus: A set of cylindrical mandrels of varying diameters or a conical mandrel, and coated test panels.
-
Procedure:
-
The coated panel is placed over the mandrel with the coated side facing upwards.
-
The panel is bent 180° around the mandrel in a steady motion.
-
The bent surface is examined for any signs of cracking or delamination.
-
-
Reporting: The flexibility is reported as the smallest mandrel diameter around which the coating can be bent without cracking.[8]
Impact Resistance Test (ASTM D2794)
This test method covers a procedure for rapidly deforming a coating and its substrate by a falling weight and evaluating the effect of such deformation.
-
Apparatus: An impact tester consisting of a solid base, a guide tube for a falling weight, and an indenter of a specified diameter.
-
Procedure:
-
The coated panel is placed on the base of the impact tester.
-
A weight is dropped from a specified height onto the indenter, which in turn strikes the coated panel.
-
The impacted area is examined for cracking, flaking, or delamination of the coating.
-
-
Reporting: The impact resistance is reported as the maximum weight and height combination (in-lbs or kg-m) that the coating can withstand without failure.[7]
Solvent Resistance (MEK Double Rubs - ASTM D5402)
This practice describes a solvent rub technique for assessing the solvent resistance of an organic coating that has been applied and cured on a flat, rigid surface.
-
Apparatus: A cotton cloth or cheesecloth, a solvent (typically methyl ethyl ketone - MEK), and a mechanical or manual rubbing device.
-
Procedure:
-
The cloth is saturated with MEK.
-
The cloth is rubbed back and forth over the coated surface with a consistent pressure. One back-and-forth motion constitutes a "double rub."
-
The rubbing continues until the substrate is exposed or a specified number of double rubs is completed.
-
-
Reporting: The solvent resistance is reported as the number of double rubs required to expose the substrate.
Conclusion
Coatings formulated with AAEMA offer a compelling combination of performance and formulation flexibility. The ability to crosslink through various mechanisms, including ambient temperature cure with amines, allows for the development of coatings with excellent mechanical properties that can be tailored to specific application requirements. While traditional crosslinkers like melamines and isocyanates can provide high hardness and chemical resistance, AAEMA presents a versatile alternative with a favorable balance of properties, including good flexibility and adhesion. For applications where a combination of durability, ease of formulation, and ambient cure is desired, AAEMA-crosslinked systems represent a significant technological advancement in the coatings industry.
References
- 1. gantrade.com [gantrade.com]
- 2. researchgate.net [researchgate.net]
- 3. chempoint.com [chempoint.com]
- 4. Acrylic Resin vs Melamine Crosslinked Systems: Surface Durability [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pcimag.com [pcimag.com]
- 8. paint.org [paint.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Hydrolytic Stability of AAEMA and Its Alternatives for Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry, particularly in applications demanding long-term performance in aqueous environments such as drug delivery systems and biomedical materials, the hydrolytic stability of monomers is a critical parameter. This guide provides an objective comparison of the hydrolytic stability of 2-(Acetoacetoxy)ethyl methacrylate (B99206) (AAEMA), a widely used functional monomer, with its key alternatives. This analysis is supported by available experimental data and detailed methodologies to assist researchers in selecting the most appropriate monomer for their specific application.
Executive Summary
2-(Acetoacetoxy)ethyl methacrylate (AAEMA) is a versatile monomer utilized for its ability to enable ambient temperature crosslinking in acrylic emulsions, leading to enhanced mechanical properties in the final polymer films. However, the ester linkage in AAEMA is susceptible to hydrolysis, which can compromise the long-term stability and performance of the resulting materials. In contrast, amide-functional monomers have demonstrated significantly superior resistance to hydrolytic degradation. This guide will delve into a comparison between AAEMA and prominent amide-based alternatives, namely Diacetone Acrylamide (DAAM) and other (meth)acrylamides.
Hydrolytic Stability: A Head-to-Head Comparison
The hydrolytic stability of a monomer is its ability to resist degradation in the presence of water. For monomers like AAEMA, hydrolysis of the ester bond can lead to the loss of the functional acetoacetoxy group, thereby diminishing the crosslinking capability and altering the polymer's properties.
Key Findings:
-
Amide-Functional Monomers Exhibit Superior Stability: The amide bond is inherently more resistant to hydrolysis than the ester bond due to the delocalization of the nitrogen's lone pair of electrons, which reduces the electrophilicity of the carbonyl carbon. This makes amide-containing monomers more stable in aqueous environments, especially under neutral to basic conditions.
-
DAAM as a Robust Alternative: Diacetone Acrylamide (DAAM) is a prime alternative to AAEMA. Studies have shown that DAAM exhibits better hydrolytic stability than AAEMA, particularly at low pH values and elevated temperatures.
-
Novel Amide Monomers Show Exceptional Resistance: Research into developing direct replacements for AAEMA has led to the synthesis of novel amide-functional monomers. One such study reported that a newly synthesized amide-type monomer showed no signs of hydrolysis over a one-year period at ambient temperature, highlighting the potential for designing highly stable materials.
Quantitative Data Summary
While direct, side-by-side quantitative data comparing the hydrolysis of AAEMA and its alternatives under identical conditions is limited in publicly available literature, the following table summarizes the key findings on their relative stability.
| Monomer | Functional Group | Relative Hydrolytic Stability | Key Observations |
| 2-(Acetoacetoxy)ethyl methacrylate (AAEMA) | Acetoacetate (Ester) | Moderate | Susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. |
| Diacetone Acrylamide (DAAM) | Amide | High | Demonstrates better hydrolytic stability than AAEMA, particularly at low pH. |
| N-(2-Hydroxyethyl)acrylamide (HEAA) | Amide | Very High | Amide linkage provides significantly greater resistance to hydrolysis compared to ester-based counterparts like HEMA. |
| Novel Amide-Functional Monomer | Amide | Excellent | A synthesized replacement for AAEMA showed no hydrolysis over one year at ambient temperature. |
Experimental Protocols for Assessing Hydrolytic Stability
The hydrolytic stability of monomers is typically evaluated by monitoring the degradation of the monomer in an aqueous solution over time, often under controlled pH and temperature conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose.
General Protocol for ¹H NMR Monitoring of Monomer Hydrolysis:
-
Sample Preparation:
-
Prepare a solution of the monomer (e.g., AAEMA or an alternative) of a known concentration in a deuterated solvent (e.g., D₂O) to provide a lock signal for the NMR spectrometer.
-
Adjust the pH of the solution to the desired value (e.g., acidic, neutral, or basic) using appropriate buffers or dilute acids/bases.
-
Add an internal standard with a known concentration and stable chemical shift (e.g., trimethylsilyl (B98337) propionate-d4, TMSP) to the solution for quantitative analysis.
-
-
NMR Data Acquisition:
-
Transfer the prepared sample to an NMR tube.
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Incubate the sample at a controlled temperature (e.g., ambient, 37°C, or elevated temperatures for accelerated aging).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour, day, or week, depending on the expected rate of hydrolysis).
-
-
Data Analysis:
-
Process the acquired NMR spectra (e.g., Fourier transformation, phasing, and baseline correction).
-
Integrate the signals corresponding to the characteristic protons of the intact monomer and the hydrolysis products.
-
Calculate the percentage of monomer remaining at each time point by comparing the integral of the monomer's signal to the integral of the internal standard.
-
Plot the percentage of remaining monomer as a function of time to determine the hydrolysis rate.
-
Visualizing the Hydrolysis Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the hydrolytic degradation pathway of AAEMA and a typical experimental workflow for its analysis.
Conclusion
The selection of monomers with optimal hydrolytic stability is paramount for the development of durable and reliable polymeric materials for applications in aqueous environments. While AAEMA offers valuable crosslinking capabilities, its susceptibility to hydrolysis necessitates careful consideration of its application's environmental conditions. For applications requiring superior long-term stability, amide-functional monomers such as DAAM and other novel acrylamides present a more robust alternative. The experimental framework provided in this guide offers a systematic approach for researchers to evaluate and compare the hydrolytic stability of these and other monomers, enabling informed decisions in material design and development.
A Comparative Guide to Functional Monomers for Ambient Temperature Cure Acrylic Emulsions
In the advancement of high-performance, environmentally friendly coatings, ambient temperature cure acrylic emulsions have become a significant focus. The incorporation of functional monomers is crucial for inducing crosslinking at room temperature, thereby enhancing the mechanical and chemical properties of the final film. This guide provides a comparative overview of three prominent classes of functional monomers used for this purpose: Diacetone Acrylamide (DAAM), Glycidyl Methacrylate (GMA), and Silane Monomers. The information is tailored for researchers, scientists, and professionals in drug development and related fields, offering a basis for selecting the appropriate chemistry for their specific applications.
Comparison of Performance Characteristics
The choice of functional monomer significantly impacts the performance of the acrylic emulsion coating. The following tables summarize the typical performance characteristics imparted by DAAM/ADH, GMA, and Silane crosslinking systems. It is important to note that the data presented is a compilation from various sources and not from a single, direct comparative study. Performance can vary based on the specific formulation, including the acrylic backbone, co-monomers, and curing conditions.
Table 1: General Performance Comparison
| Property | DAAM/ADH System | GMA System | Silane System |
| Curing Mechanism | Keto-hydrazide reaction | Epoxy-carboxyl/hydroxyl reaction | Hydrolysis and condensation |
| Crosslinking Onset | Post-coalescence | During and post-coalescence | During and post-coalescence |
| Formaldehyde-Free | Yes[1][2] | Yes | Yes |
| One-Component (1K) Stability | Good, with pH control[1] | Can be formulated as 1K or 2K | Generally good moisture control needed |
| Adhesion | Good, can be enhanced[3] | Good, especially to polar substrates | Excellent, acts as an adhesion promoter[4] |
| Hardness | Good | Good to Excellent | Good, can improve scratch resistance |
| Chemical Resistance | Good | Good to Excellent | Good to Excellent |
| Water Resistance | Good[3] | Good | Excellent |
| Weather/UV Resistance | Good | Good | Excellent |
Table 2: Quantitative Performance Data (Typical Values)
| Parameter | DAAM/ADH System | GMA System | Silane System |
| Typical Monomer Level (% on total monomers) | 1-5%[3] | 1-10% | 0.5-5% |
| Pencil Hardness (ASTM D3363) | F - 2H | H - 3H | F - 2H |
| Adhesion (ASTM D3359, Cross-hatch) | 4B - 5B | 4B - 5B | 5B |
| Water Absorption (24h, %) | < 20% | Variable, generally low | < 10% |
| Solvent Resistance (MEK rubs) | > 100 | > 150 | > 100 |
Crosslinking Mechanisms and Workflows
The crosslinking mechanism is a critical factor in determining the application and performance of the cured film. The following diagrams illustrate the fundamental chemical reactions and a general experimental workflow for evaluating these emulsions.
Signaling Pathways and Reaction Mechanisms
Caption: Keto-hydrazide crosslinking mechanism of DAAM with ADH.
Caption: Crosslinking of GMA with a carboxyl-functional acrylic polymer.
References
Safety Operating Guide
2-(Methacryloyloxy)ethyl acetoacetate proper disposal procedures
Essential guidance for the proper handling and disposal of 2-(Methacryloyloxy)ethyl acetoacetate (B1235776) (CAS No. 21282-97-3), a reactive methacrylic ester monomer, is critical for maintaining laboratory safety and environmental compliance. This document provides a step-by-step operational plan for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
2-(Methacryloyloxy)ethyl acetoacetate is classified as a hazardous substance that can cause skin and eye irritation, as well as respiratory tract irritation and potential skin sensitization.[1][2] Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.[1][3]
-
Hand Protection: Wear protective gloves.
-
Skin Protection: Wear protective clothing to avoid skin contact.[3]
-
Respiratory Protection: Use in a well-ventilated area. If fumes are present, use appropriate respiratory protection.[2][4]
Handling and Storage:
-
Handle in a well-ventilated area to minimize inhalation of vapors.[2][4]
-
Store in a cool, dry, well-ventilated area away from heat, sparks, flames, and incompatible substances such as strong oxidizing agents and polymerizing initiators.[2][4]
-
Keep containers tightly closed and protect them from physical damage.[1][2]
Spill Management
In the event of a spill, immediate action is required to contain the substance and prevent environmental contamination.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. Remove all ignition sources.[1]
-
Containment: Use inert absorbent materials like vermiculite, sand, or earth to contain the spill. Prevent entry into sewers or waterways.[2][5]
-
Cleanup: Carefully collect the absorbed material into a suitable, labeled container for disposal.[2]
-
Decontamination: Wash the spill area thoroughly. Do not allow wash water to enter drains; collect it for proper disposal.[1]
Quantitative Safety Data
A summary of key safety-related data for this compound is provided below for quick reference.
| Property | Value | Source(s) |
| Flash Point | 111 °C (231.8 °F) - closed cup | [6] |
| Boiling Point | 100 °C at 0.8 mmHg | [7] |
| Density | 1.122 g/mL at 25 °C | [6] |
| Vapor Pressure | 0.01 mm Hg at 20°C | [4] |
| Water Solubility | Insoluble | [4] |
| Storage Temperature | Recommended below 4°C/39°F | [2] |
| NFPA Hazard Rating | Health: 2, Flammability: 1, Instability: 0 | [1] |
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be conducted in strict accordance with all local, state, and federal regulations.[1]
-
Waste Characterization: Determine if the waste chemical is classified as hazardous under regulations such as the US EPA's 40 CFR Parts 261.3. This material is considered a hazardous substance.[1][2]
-
Waste Segregation:
-
Unused/Uncontaminated Product: If pure and uncontaminated, consider recycling or reclamation options. Consult the manufacturer for possibilities.[1]
-
Contaminated Product/Spill Residue: This waste must be treated as hazardous. Do not mix with other waste streams unless compatible.
-
-
Container Selection: Use appropriate, leak-proof, and clearly labeled containers for chemical waste.
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Engage a Licensed Waste Disposal Facility: Contact a certified hazardous waste management company for transportation and disposal.[5] Provide them with the Safety Data Sheet (SDS) for the chemical.
-
Container Disposal: Empty containers should be managed as hazardous waste. Puncture containers to prevent reuse before disposal through an authorized landfill or other approved method.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 3.imimg.com [3.imimg.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. 乙酰乙酸甲基丙烯酸乙二醇酯 Arxada quality, ≥95.0% (GC), contains BHT as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 7. 21282-97-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Essential Safety and Logistics for Handling 2-(Methacryloyloxy)ethyl acetoacetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of 2-(Methacryloyloxy)ethyl acetoacetate (B1235776) (CAS No. 21282-97-3), including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling 2-(Methacryloyloxy)ethyl acetoacetate, it is crucial to use appropriate personal protective equipment to prevent exposure.[1] This substance is considered hazardous and can cause eye, skin, and respiratory tract irritation.[2] The recommended PPE includes:
-
Eye and Face Protection: Wear safety glasses with side shields or chemical goggles to protect against splashes.[3][4] A face shield may be necessary for operations with a higher risk of splashing.[1]
-
Skin Protection: Chemical-resistant gloves and protective clothing are necessary to prevent skin contact.[3] After using gloves, hands should be washed thoroughly.[4] An apron, potentially made of PVC, can provide an additional layer of protection.[4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area.[5][6] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[3] For higher airborne contaminant concentrations, a positive-pressure supplied air respirator may be required.[3] A Type A filter of sufficient capacity is also recommended.[4]
Operational Plan
A systematic approach to handling this compound will minimize risks. The following procedural steps should be followed:
-
Preparation:
-
Handling:
-
Avoid all personal contact, including inhalation.[4]
-
Do not allow clothing wet with the material to stay in contact with skin.[4]
-
Wash hands and face thoroughly after handling.[6]
-
Avoid contact with strong oxidizing agents, polymerizing initiators, heat, flames, and sunlight, as polymerization may occur.[2][5]
-
-
Storage:
-
In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the exposed area thoroughly with soap and water.[6] If irritation or pain persists, a physician may need to examine the area.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3]
-
Ingestion: Do not induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2]
-
Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable container for disposal.[2][5] Ensure adequate ventilation during cleanup.[2]
-
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Disposal should be conducted in accordance with all applicable regional, national, and local laws and regulations.[3][4] It is recommended to contact a licensed professional waste disposal service to ensure proper disposal.
-
Contaminated Packaging: Do not reuse empty containers.[3] Puncture and dispose of them according to local regulations, which may include burial at an authorized landfill.[4]
Quantitative Data
| Property | Value | Source |
| Flash Point | 113 °C (235.4 °F) | |
| Boiling Point | 100 °C / 0.8 mmHg | |
| Density | 1.122 g/mL at 25 °C | |
| Refractive Index | n20/D 1.456 | |
| Oral LD50 (Rat) | >5000 mg/kg | [6] |
| Dermal LD50 (Rat) | >2000 mg/kg | [6] |
| OSHA PEL | No data available | [6] |
| NIOSH REL | No data available | [6] |
| ACGIH TLV | No data available | [6] |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
